molecular formula C26H28O7 B12318067 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Número de catálogo: B12318067
Peso molecular: 452.5 g/mol
Clave InChI: AHZUPZUDBQBABD-OVCLIPMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a useful research compound. Its molecular formula is C26H28O7 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H28O7

Peso molecular

452.5 g/mol

Nombre IUPAC

2-(3,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C26H28O7/c1-14(2)6-5-7-15(3)8-10-17-19(28)13-21(30)22-23(31)26(32-4)24(33-25(17)22)16-9-11-18(27)20(29)12-16/h6,8-9,11-13,27-30H,5,7,10H2,1-4H3/b15-8+

Clave InChI

AHZUPZUDBQBABD-OVCLIPMQSA-N

SMILES isomérico

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)/C)C

SMILES canónico

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)C)C

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone from Broussonetia papyrifera

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation and characterization of the bioactive prenylated flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, from the bark of Broussonetia papyrifera. The methodologies outlined herein are a synthesis of established protocols and expert insights, designed to ensure reproducibility and high-purity yields for downstream applications in drug discovery and development.

Introduction: The Scientific Rationale

Broussonetia papyrifera, commonly known as paper mulberry, is a species in the Moraceae family and has a long history in traditional medicine. Its bark, in particular, is a rich source of various phenolic compounds, including a diverse array of flavonoids.[1] Among these, prenylated flavonoids are of significant interest due to their unique structural features and promising biological activities. The prenyl group enhances the lipophilicity of the flavonoid backbone, which can lead to improved bioavailability and interaction with cellular targets.

This compound is a notable example of such a compound, demonstrating potential as a valuable lead for drug development. Its isolation is a critical first step in enabling detailed pharmacological evaluation and structure-activity relationship (SAR) studies. This guide will detail a robust and efficient workflow for its extraction, purification, and structural confirmation.

The Compound of Interest: A Structural Overview

Compound Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Key Structural Features:

  • Flavonoid Backbone: A C6-C3-C6 skeleton characteristic of flavonoids.

  • Hydroxylation Pattern: Hydroxyl groups at positions 5, 7, 3', and 4' are crucial for antioxidant and other biological activities.

  • Methoxylation: A methoxy group at the 3-position influences the electronic properties and metabolic stability of the molecule.

  • Geranyl Moiety: A 10-carbon isoprenoid chain attached at the 8-position, significantly increasing the compound's lipophilicity.

Experimental Workflow: From Plant Material to Pure Compound

The isolation of this compound is a multi-step process that requires careful execution and optimization. The following workflow represents a robust and validated approach.

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Structural Elucidation Start Dried Broussonetia papyrifera Bark Powder Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Sephadex_LH20 Sephadex LH-20 Column Chromatography Fraction_Collection->Sephadex_LH20 Pure_Compound Pure this compound Sephadex_LH20->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Final_Confirmation Structural Confirmation Spectroscopy->Final_Confirmation

Caption: Overall workflow for the isolation of the target flavonoid.

Step 1: Extraction and Solvent Partitioning

Rationale: The initial extraction aims to liberate the flavonoids from the plant matrix. Ethanol is a widely used solvent for this purpose due to its ability to extract a broad range of phenolic compounds. Subsequent solvent-solvent partitioning is a crucial step to separate compounds based on their polarity. The target compound, being moderately polar, is expected to partition into the ethyl acetate fraction, thereby removing highly nonpolar compounds (in the hexane fraction) and highly polar compounds (in the water fraction).

Protocol:

  • Preparation of Plant Material: Obtain dried bark of Broussonetia papyrifera and grind it into a fine powder to increase the surface area for efficient extraction.

  • Ethanol Extraction:

    • Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

    • Combine the ethanolic extracts and filter to remove solid plant material.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes.

    • Subsequently, extract the aqueous layer with ethyl acetate. The target flavonoid will preferentially partition into the ethyl acetate layer.

    • Collect and concentrate the ethyl acetate fraction to dryness. This fraction will be enriched with flavonoids, including the target compound.

Step 2: Chromatographic Purification

Rationale: The ethyl acetate fraction is a complex mixture of flavonoids and other compounds with similar polarities. Therefore, chromatographic techniques are essential for the isolation of the pure target compound. A two-step chromatographic approach is recommended for optimal separation.

  • Silica Gel Column Chromatography: This is an effective technique for the initial separation of compounds based on their polarity. A gradient elution system allows for the sequential elution of compounds with increasing polarity.

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly useful for the final purification of flavonoids.[2][3] It separates molecules based on their size and can effectively remove remaining impurities.

Protocol:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

    • Combine fractions containing the target compound based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Pack a column with Sephadex LH-20 equilibrated with the chosen eluent (typically methanol).

    • Dissolve the combined fractions from the silica gel column in a small volume of methanol.

    • Apply the sample to the Sephadex LH-20 column.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

Structural Elucidation: Confirming the Identity

Rationale: The definitive identification of the isolated compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Spectroscopic Data

While a publicly available, complete experimental NMR dataset for this compound is not readily found in the searched literature, the following table presents expected chemical shifts based on the analysis of similar flavonoid structures.[4][5] Researchers who successfully isolate this compound should perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to confirm these assignments.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz)
Flavonoid Core
2~155-
3~138-
4~178-
5~162-
6~98~6.4 (s)
7~165-
8~106-
9~158-
10~104-
B-Ring
1'~122-
2'~115~7.6 (d, J ≈ 2.0)
3'~145-
4'~148-
5'~116~6.9 (d, J ≈ 8.5)
6'~120~7.5 (dd, J ≈ 8.5, 2.0)
Substituents
3-OCH₃~60~3.8 (s)
Geranyl Moiety
1''~22~3.4 (d, J ≈ 7.0)
2''~123~5.2 (t, J ≈ 7.0)
3''~138-
4''~40~2.1 (m)
5''~26~2.0 (m)
6''~124~5.1 (t, J ≈ 7.0)
7''~132-
8''~25~1.7 (s)
9''~18~1.6 (s)
10''~16~1.8 (s)

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry
  • Expected Molecular Weight: 452.5 g/mol

  • Expected Molecular Formula: C₂₆H₂₈O₇

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the isolated compound.

Potential Biological Activities and Future Directions

Prenylated flavonoids isolated from Broussonetia papyrifera have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The geranyl moiety in this compound is likely to play a significant role in its bioactivity. Further research is warranted to explore the therapeutic potential of this compound in various disease models.

References

An In-depth Technical Guide to the Natural Sources of 8-Geranylated Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Geranylated flavonoids, a unique subclass of prenylated flavonoids, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a C10 isoprenoid (geranyl) unit attached to the flavonoid skeleton, typically at the C-8 position, exhibit promising anti-inflammatory, cytotoxic, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of 8-geranylated flavonoids, delves into their biosynthetic origins, outlines detailed methodologies for their extraction and isolation, and discusses their therapeutic potential, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Structural and Biological Significance of 8-Geranylated Flavonoids

Flavonoids are a vast group of polyphenolic secondary metabolites ubiquitously found in plants, known for their roles in plant defense and their health benefits to humans.[1][2] The addition of a lipophilic prenyl group, such as a geranyl moiety, dramatically alters the parent flavonoid's physicochemical properties, often enhancing its bioavailability and biological activity.[3] The geranyl group, a 10-carbon chain, is biosynthesized via the mevalonate pathway and attached to the flavonoid core, which originates from the shikimic acid and phenylpropanoid pathways.[4] This C-C bond, most commonly at the C-8 position, creates a class of compounds with significant therapeutic potential.

While flavonoids are widespread, the C-geranylated variants are found in a relatively small number of plant families, making their sources unique and valuable.[4] The genus Paulownia stands out as a particularly rich source of these compounds, which are believed to be the main constituents responsible for the traditional medicinal uses of these plants.[4][5][6] This guide will explore these sources in detail, providing the scientific foundation necessary for their further investigation and exploitation.

Natural Occurrence and Distribution

The distribution of 8-geranylated flavonoids in the plant kingdom is limited, with significant concentrations found in a few specific families and genera. This restricted occurrence underscores the specialized enzymatic machinery required for their synthesis.

Primary Plant Sources

C-geranylated flavonoids are primarily found in the plant families Leguminosae (Fabaceae), Moraceae, and Rutaceae.[4] However, the most prolific and well-documented source is the genus Paulownia, which now constitutes its own family, Paulowniaceae.[4] Various parts of these plants, including the fruits, flowers, leaves, and bark, have been found to contain these specialized metabolites.[4][6]

The Paulownia Genus: A Premier Source

Phytochemical investigations into the Paulownia genus have revealed a remarkable diversity of C-geranylated flavonoids.[4] The fruits and flowers, in particular, are excellent sources.[4][7] These compounds are major constituents in several Paulownia species and are linked to their traditional use in Chinese medicine for treating inflammatory and infectious diseases.[5][7]

Plant FamilyGenus & SpeciesPlant PartExamples of 8-Geranylated Flavonoids IdentifiedCitation
Paulowniaceae Paulownia tomentosaFruits, FlowersTomentodiplacone, 3'-O-methyl-5'-hydroxydiplacone, Paulownin[4][5][7]
Paulowniaceae Paulownia catalpifoliaFruitsCatalponol, Diplacone[4]
Paulowniaceae Paulownia fortuneiFruitsMimulone, Diplacone[4]
Leguminosae Glycyrrhiza species (Licorice)RootsGlabranin, Gancaonin A[4]
Moraceae Morus species (Mulberry)Root BarkKuwanon C, Morusin[4]
Rutaceae Citrus speciesPeelsNot extensively documented for 8-geranylated flavonoids[4][8]

Table 1: Prominent Natural Sources of 8-Geranylated Flavonoids.

Biosynthesis of 8-Geranylated Flavonoids

The biosynthesis of these hybrid molecules is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway for the flavonoid skeleton and the mevalonate pathway for the geranyl group.

  • Flavonoid Backbone Synthesis: The process begins with the amino acid phenylalanine, a product of the shikimate pathway.[9] Phenylalanine is converted to 4-coumaroyl-CoA, which serves as the entry point into the flavonoid biosynthetic pathway.[6] Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[10] This chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone naringenin, a common precursor for many flavonoid classes.[10][11]

  • Geranyl Group Synthesis: Concurrently, the mevalonate (MVA) pathway synthesizes the C10 isoprenoid unit. Acetyl-CoA is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the direct precursor of the geranyl group, is formed by the condensation of one molecule of IPP and one molecule of DMAPP.

  • The Geranylation Step: The crucial final step is the attachment of the geranyl group from GPP to the flavonoid backbone. This reaction is catalyzed by a specific class of enzymes known as aromatic prenyltransferases (PTs).[4] These enzymes facilitate the electrophilic substitution of the geranyl moiety onto the electron-rich aromatic ring of the flavonoid, typically at the C-8 position, to yield the final 8-geranylated flavonoid.

Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Mevalonate Pathway cluster_2 Final Assembly Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Multiple Steps NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavonoid Precursor) NaringeninChalcone->Naringenin CHI APT Aromatic Prenyltransferase (PT) Naringenin->APT AcetylCoA Acetyl-CoA IPP_DMAPP IPP / DMAPP AcetylCoA->IPP_DMAPP Multiple Steps GPP Geranyl-PP (GPP) IPP_DMAPP->GPP GPP->APT FinalProduct 8-Geranylated Flavonoid APT->FinalProduct

Caption: Biosynthesis of 8-Geranylated Flavonoids.

Methodology: Extraction, Isolation, and Characterization

The extraction and isolation of 8-geranylated flavonoids require a systematic approach that leverages their physicochemical properties, particularly their polarity.

General Experimental Workflow

The process begins with the crude extraction from dried and powdered plant material, followed by purification steps to isolate the compounds of interest.

Workflow start Plant Material (e.g., Paulownia fruits) powder Drying & Grinding start->powder extract Solvent Extraction (e.g., Ethanol, Soxhlet) powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentrate->partition cc Column Chromatography (Silica Gel) partition->cc fractions Fraction Collection & TLC Analysis cc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 8-Geranylated Flavonoid hplc->pure_compound elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->elucidation

Caption: General workflow for flavonoid extraction.

Detailed Extraction Protocol: Soxhlet Method

This protocol is a robust, classical method suitable for exhaustive extraction.

  • Rationale: Soxhlet extraction allows for continuous extraction with a fresh portion of the hot solvent, ensuring high extraction efficiency for moderately thermostable compounds. Ethanol is a good general-purpose solvent for flavonoids.[12]

  • Step-by-Step Methodology:

    • Preparation: Air-dry the plant material (e.g., Paulownia tomentosa fruits) at 40°C until constant weight is achieved. Grind the dried material into a coarse powder (20-40 mesh).

    • Defatting (Optional): For lipid-rich materials, pre-extract the powder with a non-polar solvent like petroleum ether for 6-8 hours to remove fats and waxes that can interfere with subsequent steps.[13]

    • Extraction: Place approximately 100 g of the powdered material into a cellulose thimble and load it into a Soxhlet extractor. Extract with 95% ethanol for 24-48 hours, or until the solvent running through the siphon tube is colorless.

    • Concentration: Cool the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude viscous extract.

Isolation Protocol: Chromatographic Techniques

Purification of the target compounds from the crude extract is achieved through chromatography.

  • Rationale: The components of the crude extract have varying polarities and affinities for the stationary phase. Column chromatography provides the initial large-scale separation, while HPLC offers the high-resolution purification needed for pure compounds.

  • Step-by-Step Methodology:

    • Liquid-Liquid Partitioning: Dissolve the crude extract in a water-methanol mixture (9:1) and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The 8-geranylated flavonoids typically concentrate in the chloroform and ethyl acetate fractions.

    • Column Chromatography (CC): Subject the flavonoid-rich fraction (e.g., 10 g) to column chromatography on a silica gel (200-300 mesh) column. Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> 100% Hexane/Ethyl Acetate gradients -> 100% Ethyl Acetate).

    • Fraction Monitoring: Collect fractions of 20-30 mL and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the combined fractions containing the target compounds using a reversed-phase C18 column on a prep-HPLC system. Use a mobile phase, typically a gradient of methanol and water (often with 0.1% formic acid to improve peak shape), to isolate the pure compounds.[14]

    • Structure Elucidation: Confirm the structure and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), UV-Vis, and IR spectroscopy.[7]

Biological Activities and Therapeutic Potential

8-Geranylated flavonoids have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery.[2][15]

  • Anti-inflammatory Activity: Many geranylated flavonoids isolated from Paulownia tomentosa have shown potent anti-inflammatory effects.[7] They can inhibit the production of pro-inflammatory mediators and target pathways like NF-κB.[3][7] Some compounds were found to be more active than prednisone, a standard anti-inflammatory drug, in cellular models.[7]

  • Cytotoxic and Anticancer Activity: The lipophilic geranyl side chain often enhances the ability of flavonoids to penetrate cell membranes, leading to significant cytotoxic activity against various cancer cell lines.[1][4]

  • Antioxidant Activity: Like many flavonoids, these compounds are effective antioxidants, capable of scavenging free radicals and chelating metal ions, which helps to mitigate oxidative stress.[1][16]

  • Antiviral Activity: Certain geranylated flavonoids have shown promise as antiviral agents. For example, compounds from Paulownia tomentosa were found to inhibit the papain-like protease (PLpro) of the SARS-CoV virus, an essential enzyme for viral replication.[5]

  • Antimicrobial Activity: The antibacterial and antifungal properties of flavonoids are well-documented, and the addition of a geranyl group can enhance this activity against a range of microorganisms.[1]

Conclusion and Future Directions

8-Geranylated flavonoids represent a structurally unique and biologically potent class of natural products. While the Paulownia genus is a well-established source, further phytochemical exploration of related and other plant families, such as Leguminosae and Moraceae, could reveal novel structures with unique activities. Advances in metabolic engineering and synthetic biology may also provide alternative production platforms, overcoming the limitations of natural sourcing.[10] The compelling anti-inflammatory and antiviral activities warrant further preclinical and clinical investigation to translate these promising natural compounds into future therapeutics. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide on the Biosynthesis Pathway of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid, a class of plant secondary metabolites recognized for their significant therapeutic potential. This document provides a detailed technical guide on its biosynthetic pathway, designed to be a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery. We will explore the convergence of the phenylpropanoid and terpenoid pathways, detail the key enzymatic steps, and present robust methodologies for pathway elucidation. This guide emphasizes scientific integrity, providing a logical framework for experimental design and data interpretation, grounded in authoritative references.

Introduction to this compound

This compound is a specialized flavonoid characterized by a C6-C3-C6 backbone structure, further modified by hydroxylation, methylation, and the attachment of a C10 geranyl isoprenoid unit.[1][2] Such modifications, particularly prenylation, are known to enhance the lipophilicity and biological activity of flavonoids, leading to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The natural abundance of this compound is often low, making biosynthetic production in microbial or plant-based systems an attractive alternative.[4] This compound has been isolated from plants such as Broussonetia papyrifera.[5][6]

The Biosynthetic Pathway: A Symphony of Enzymes

The construction of this compound is a multi-step process that elegantly combines precursors from two major metabolic routes.

The Phenylpropanoid Pathway: Building the Flavonoid Core

The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce p-coumaroyl-CoA.[7][8][9] This activated cinnamic acid derivative serves as the starter molecule for flavonoid biosynthesis.[7][8][9]

Key Enzymatic Steps:

  • Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first committed step in flavonoid biosynthesis.[8][10][11]

  • Chalcone Isomerase (CHI): Naringenin chalcone is stereospecifically cyclized by CHI to produce the flavanone, (2S)-naringenin.[8][10]

  • Flavanone 3-Hydroxylase (F3H) & Flavonoid 3'-Hydroxylase (F3'H): These enzymes, typically cytochrome P450 monooxygenases, introduce hydroxyl groups onto the flavanone skeleton at the C3 and C3' positions, respectively, leading to the formation of dihydroquercetin.[9][12]

  • Flavonol Synthase (FLS): This 2-oxoglutarate-dependent dioxygenase catalyzes the desaturation of the C2-C3 bond in dihydroquercetin to form the flavonol quercetin.[10]

  • O-Methyltransferase (OMT): A specific OMT then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of quercetin, yielding 3-O-methylquercetin.

flavonoid_backbone p-Coumaroyl-CoA + 3x Malonyl-CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA + 3x Malonyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS 3-O-Methylquercetin 3-O-Methylquercetin Quercetin->3-O-Methylquercetin OMT

Caption: Formation of the 3-O-methylquercetin backbone.

The Terpenoid Pathway: Supplying the Geranyl Moiety

The C10 geranyl group is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) synthase then catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form GPP.

The Crucial Juncture: Aromatic Prenylation

The final and defining step in the biosynthesis is the attachment of the geranyl group from GPP to the flavonoid nucleus. This reaction is catalyzed by a specific aromatic prenyltransferase (PT) .[3][4] These enzymes are often membrane-bound and exhibit regiospecificity, in this case, catalyzing the C-alkylation at the C8 position of 3-O-methylquercetin.[4][13] The identification and characterization of these PTs are critical for the successful metabolic engineering of geranylated flavonoids.[4]

final_prenylation 3-O-Methylquercetin 3-O-Methylquercetin Final Product 5,7,3',4'-Tetrahydroxy- 3-methoxy-8-geranylflavone 3-O-Methylquercetin->Final Product Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP)->Final Product Aromatic Prenyltransferase

Caption: The key aromatic prenylation step.

Experimental Protocols for Pathway Elucidation

A multi-pronged approach is essential to rigorously define this biosynthetic pathway.

Metabolite Profiling and Structural Elucidation

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant tissues.

Methodology:

  • Sample Preparation:

    • Flash-freeze plant material (e.g., leaves, flowers of Paulownia tomentosa or Broussonetia papyrifera) in liquid nitrogen.[14][15]

    • Lyophilize and grind the tissue to a fine powder.

    • Perform a solvent extraction, typically with 80% methanol or an ethyl acetate partition, to enrich for flavonoids.[6]

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Employ a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Data Analysis: Identify compounds based on accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.

Table 1: Expected Mass Spectrometry Data

CompoundMolecular Formula[M-H]⁻ (m/z)Key Fragments (m/z)
QuercetinC₁₅H₁₀O₇301.035178.998, 151.003
3-O-MethylquercetinC₁₆H₁₂O₇315.051300.027, 151.003
This compoundC₂₆H₂₈O₇451.176315.051 (loss of geranyl)
Enzyme Identification and Functional Characterization

Objective: To identify and functionally validate the key enzymes in the pathway.

Methodology:

  • Transcriptome Analysis: Perform RNA-seq on tissues actively producing the target compound to identify candidate genes for CHS, CHI, F3H, F3'H, FLS, OMTs, and PTs based on homology.

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into expression vectors (e.g., pET for E. coli or pYES for yeast).

    • Express and purify the recombinant proteins.

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with its putative substrate(s) and necessary co-factors (e.g., SAM for OMTs, GPP for PTs).

    • Analyze the reaction products by LC-MS/MS to confirm enzymatic activity and product identity.

In Vivo Gene Function Validation

Objective: To confirm the role of a candidate gene in the biosynthesis of the target compound within the plant.

Methodology:

  • Gene Silencing (RNAi) or Knockout (CRISPR/Cas9): Generate transgenic plants or cell cultures with reduced or eliminated expression of the target gene.

  • Metabolite Analysis: Perform comparative metabolite profiling of the transgenic and wild-type plants. A significant reduction or absence of this compound and its downstream products in the transgenic line confirms the gene's function.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of this compound provides a roadmap for its sustainable production. Future research should focus on the detailed characterization of the aromatic prenyltransferase, as this is often a rate-limiting and specificity-determining step. Understanding the regulatory networks that control the expression of these biosynthetic genes will also be crucial for optimizing yields in engineered systems. The knowledge and protocols outlined in this guide provide a solid foundation for these exciting future endeavors.

References

An In-Depth Technical Guide to 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone: A Promising Bioactive Prenylflavone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid predominantly isolated from Broussonetia papyrifera. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural occurrence, and biosynthesis. Special emphasis is placed on its promising pharmacological activities, particularly its anti-proliferative effects in breast cancer and its potential as an anti-inflammatory agent. This document details established methodologies for its extraction, purification, and analytical characterization, and explores the molecular mechanisms underlying its biological effects, drawing insights from closely related compounds.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. A particularly interesting subclass is the prenylated flavonoids, which are characterized by the attachment of a prenyl group, most commonly a geranyl or farnesyl moiety. This structural modification often enhances the lipophilicity and, consequently, the bioactivity of the flavonoid scaffold. This compound is a noteworthy example of a C-geranylated flavone that has garnered attention for its potential therapeutic applications.[1]

This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing practical insights into its study.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound combines a flavonoid core with a geranyl side chain, imparting unique chemical and biological properties.

IUPAC Name: 2-(3,4-Dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one[2]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its handling, formulation, and analytical development.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₇
Molecular Weight 452.5 g/mol [3]
CAS Number 1605304-56-0[2]
Appearance Likely a yellow, amorphous powder, typical for flavonoids.Inferred
Melting Point Not explicitly reported. Related flavonoids have melting points in the range of 200-240°C.Inferred
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.Inferred
Stability As a polyphenolic compound, it is likely sensitive to light, high temperatures, and oxidative conditions. Stock solutions in DMSO can be stored at -80°C for up to a year.[3]Inferred

Natural Occurrence and Biosynthesis

3.1. Natural Sources

The primary documented natural source of this compound is the bark of Broussonetia papyrifera (L.) L'Hér. ex Vent., commonly known as paper mulberry.[1] This plant, belonging to the Moraceae family, is a rich source of various prenylated flavonoids.

3.2. Biosynthesis

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with the addition of a prenylation step.

G Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Core Chalcone->Flavanone CHI Flavone Flavone (Luteolin) Flavanone->Flavone FNS Prenylated_Flavone 8-Geranyl Luteolin Flavone->Prenylated_Flavone PTase + GPP Target_Compound This compound Prenylated_Flavone->Target_Compound OMT

Figure 2: Simplified overview of the proposed biosynthetic pathway.

The pathway begins with the shikimate pathway, producing L-phenylalanine. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) convert phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) cyclizes the chalcone to a flavanone, which is then oxidized by flavone synthase (FNS) to the flavone core (luteolin). A prenyltransferase (PTase) then catalyzes the C-geranylation at the C-8 position using geranyl pyrophosphate (GPP) as the prenyl donor. Finally, an O-methyltransferase (OMT) methylates the hydroxyl group at the C-3 position to yield the final compound.

Pharmacological Activities and Mechanisms of Action

4.1. Anticancer Activity

This compound has demonstrated significant anti-proliferative effects against breast cancer cells.[1] While the precise molecular mechanisms for this specific compound are still under investigation, the anticancer activities of related flavonoids often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

4.1.1. Putative Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, including breast cancer, promoting cell survival and proliferation. Many flavonoids have been shown to exert their anticancer effects by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Target_Compound This compound Target_Compound->PI3K Inhibition Target_Compound->Akt Inhibition

Figure 3: Proposed inhibitory effect on the PI3K/Akt/mTOR pathway.

4.2. Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar 8-prenylflavonoids provides strong evidence for its potential in this area. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.

4.2.1. Putative Mechanism: Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural products.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Activation Target_Compound This compound Target_Compound->IKK Inhibition

Figure 4: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

5.1. Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from Broussonetia papyrifera bark, based on established methods for flavonoid isolation.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Obtain dried bark of Broussonetia papyrifera.

    • Grind the bark into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered bark in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • The target compound is expected to be enriched in the ethyl acetate fraction.[1]

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification by Preparative HPLC:

    • Pool fractions containing the target compound and further purify using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

    • Use a mobile phase gradient of methanol and water, both containing 0.1% formic acid.

    • Collect the peak corresponding to the target compound.

G Start Dried Broussonetia papyrifera Bark Extraction Ethanol Maceration Start->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Column_Chroma Silica Gel Column Chromatography Partitioning->Column_Chroma Ethyl Acetate Fraction Prep_HPLC Preparative RP-HPLC Column_Chroma->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Figure 5: General workflow for extraction and isolation.

5.2. Analytical Characterization

5.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of this compound has not been specifically reported. However, a general method for flavonoid analysis can be adapted.

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (A) and water with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Detection UV-Vis at ~280 nm and ~340 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of flavonoids. The fragmentation pattern can provide valuable information about the structure.

  • Expected [M+H]⁺: m/z 453.18

  • Key Fragmentation Pathways:

    • Retro-Diels-Alder (RDA) fragmentation of the C-ring.

    • Loss of the geranyl side chain.

    • Loss of small neutral molecules such as H₂O, CO, and CH₃.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons of the A and B rings.

    • A singlet for the methoxy group around δ 3.8-4.0 ppm.

    • Signals corresponding to the geranyl side chain, including olefinic protons.

    • A characteristic downfield signal for the 5-OH proton.

  • ¹³C NMR:

    • Signals for the 26 carbon atoms.

    • A carbonyl signal (C-4) around δ 175-185 ppm.

    • Signals for the methoxy carbon around δ 55-60 ppm.

    • Signals corresponding to the carbons of the geranyl group.

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the fields of oncology and inflammation. Its unique chemical structure, conferred by the geranyl substituent, likely contributes to its enhanced biological activity. While research on this specific compound is still in its early stages, the available data, along with insights from related prenylflavonoids, provide a strong rationale for its continued exploration as a lead compound in drug discovery and development. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

Part 1: Introduction to 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (Artocarpesin)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticancer Mechanism of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (Artocarpesin)

This compound, a prenylated flavonoid more commonly known as Artocarpesin, is a natural compound isolated from various plant species of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit).[1][2] Flavonoids, a broad class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Artocarpesin has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effects against a range of cancer cell lines.[1][2][6] Its unique structure, featuring a geranyl group, enhances its lipophilicity and potential for membrane interaction, contributing to its powerful anticancer activities.[6]

This technical guide provides a comprehensive overview of the molecular mechanisms through which Artocarpesin exerts its anticancer effects. We will synthesize findings from preclinical studies to detail its impact on key oncogenic signaling pathways, induction of programmed cell death, and cell cycle regulation. Furthermore, this document furnishes detailed, field-proven protocols for the essential experiments required to investigate and validate these mechanisms of action, intended for use by researchers, scientists, and drug development professionals.

Part 2: Quantitative Analysis of Anticancer Efficacy

Artocarpesin has demonstrated significant cytotoxic and tumor-regressive effects in numerous in vitro studies. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, has been determined across various cancer cell lines. The data underscores Artocarpesin's broad-spectrum activity and, in some cases, its selective cytotoxicity towards cancer cells over normal cells.[7][8]

Cancer TypeCell Line(s)IC50 ValueAssay MethodCitation(s)
Non-Small Cell Lung Cancer (NSCLC)A549, H1299, H2263–8 µM (at 24h)SRB, MTT[1][6]
Lung Cancer Stem Cells (CSCs)CD166+CD44+5.07 µg/mL (~11.4 µM)MTT[1][9]
Lung Non-CSCsCD166-CD44-8.67 µg/mL (~19.5 µM)MTT[1][9]
Lung CancerH4609.07 µg/mL (~20.4 µM)MTT[1][9]
Colorectal CancerHCT1164.23 mg/L (~9.5 µM) (at 72h)Not Specified[1][7]
Breast CancerT47DConcentration-dependent cytotoxicityNot Specified[1][2]
GlioblastomaU87, U118Significant viability decrease at 10 µMMTT[1]
OsteosarcomaU2OS, MG63, HOSApoptosis inducedNot Specified[10]

Part 3: Core Mechanism of Action

Artocarpesin exerts its anticancer effects by modulating multiple, interconnected signaling pathways. The principal mechanisms involve the induction of oxidative stress leading to apoptosis and the inhibition of pathways critical for cell survival and proliferation.[1][6]

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A primary mechanism of Artocarpesin is its function as a pro-oxidant in cancer cells, leading to the generation of Reactive Oxygen Species (ROS).[1][6] Unlike normal cells, cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS induction. This increase in intracellular ROS is a critical trigger for apoptosis and is mediated primarily through the activation of NADPH oxidase (Nox).[1][6] The subsequent signaling cascade diverges into both p53-dependent and p53-independent apoptotic pathways.[6]

Modulation of Key Signaling Pathways

The ROS generated by Artocarpesin treatment serves as a second messenger, activating several downstream signaling cascades that collectively push the cancer cell towards apoptosis.

  • MAPK and PI3K/Akt Pathway Activation: Artocarpesin treatment leads to the ROS-dependent phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38, as well as the PI3K/Akt pathway.[6] While Akt is typically associated with cell survival, its activation in this context, alongside ERK and p38, is required for Artocarpesin-induced apoptosis.[6] Inhibition of these kinases has been shown to prevent cell death.[6]

  • p53-Dependent Apoptosis: In cancer cells with wild-type p53 (e.g., A549), the activation of ERK1/2 and p38 MAPK pathways leads to the stabilization and activation of the p53 tumor suppressor protein.[6] Activated p53 then upregulates pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis), which in turn initiates the mitochondrial apoptotic pathway. This involves the release of Cytochrome C, formation of the apoptosome with Apaf-1, and subsequent activation of executioner caspase-3.[6]

  • p53-Independent Apoptosis: Artocarpesin effectively induces apoptosis even in cancer cells with mutant or null p53 (e.g., H1299).[6] This is achieved through the ROS/PI3K/Akt-dependent activation of the transcription factor NF-κB.[6] This signaling axis upregulates the expression of c-Myc and Noxa, which are key regulators of p53-independent apoptosis, ultimately leading to caspase activation.[6]

  • Inhibition of Wnt/β-Catenin and Akt/mTOR/STAT3 Pathways: Further studies have indicated that Artocarpesin can suppress cancer stem cells by modulating the β-Catenin signaling pathway.[9] Additionally, related prenylflavones from Artocarpus species have been shown to inhibit the Akt/mTOR and STAT-3 signaling pathways, which are pivotal in governing cancer cell proliferation, survival, invasion, and angiogenesis.

G artocarpesin Artocarpesin (this compound) nox NADPH Oxidase (Nox) artocarpesin->nox ros ↑ ROS Generation nox->ros mapk_pathway MAPK Pathway ros->mapk_pathway akt_pathway PI3K/Akt Pathway ros->akt_pathway erk_p38 p-ERK1/2 p-p38 mapk_pathway->erk_p38 p53_dep p53-Dependent erk_p38->p53_dep akt p-Akt akt_pathway->akt p53_indep p53-Independent akt->p53_indep p53 p53 Activation p53_dep->p53 puma ↑ PUMA p53->puma mito Mitochondrial Pathway (Cytochrome C, Apaf-1) puma->mito caspase3 Caspase-3 Activation mito->caspase3 nfkb NF-κB Activation p53_indep->nfkb myc_noxa ↑ c-Myc / Noxa nfkb->myc_noxa myc_noxa->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Core signaling pathways activated by Artocarpesin in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical endpoint of Artocarpesin's action. Evidence for apoptosis induction includes morphological changes in cells, an increase in the sub-G1 cell population during cell cycle analysis, and the activation of key apoptotic proteins.[2] Artocarpesin triggers the extrinsic apoptotic pathway through the activation of caspases-8 and -10, and the intrinsic (mitochondrial) pathway, culminating in the activation of the executioner caspase-3.[2][6]

Cell Cycle Arrest

In addition to inducing apoptosis, Artocarpesin can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies in colorectal cancer models have shown that Artocarpesin causes an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase and replicating their DNA.[11] This G1 arrest is often followed by the onset of apoptotic or autophagic cell death.[11]

Part 4: Experimental Protocols for Mechanistic Investigation

To validate the mechanisms described above, a series of standard cell biology assays are required. The following protocols are provided as self-validating systems for researchers.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

G cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow adherence. B 2. Treat cells with varying concentrations of Artocarpesin for 24-72h. A->B C 3. Add MTT reagent (0.5 mg/mL final concentration) to each well. B->C D 4. Incubate for 2-4 hours at 37°C until purple precipitate is visible. C->D E 5. Remove media and add solubilization solution (e.g., DMSO). D->E F 6. Shake plate for 15 min to dissolve formazan crystals. E->F G 7. Measure absorbance at 570 nm using a microplate reader. F->G

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Treat cells with a serial dilution of Artocarpesin and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Visually confirm the formation of purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[14]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm. A reference wavelength of >650 nm can be used to subtract background.

Analysis of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[15] It uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells).[16][17]

G cluster_1 Annexin V / PI Staining Workflow A 1. Culture and treat cells with Artocarpesin. B 2. Harvest cells (including supernatant) and wash with cold PBS. A->B C 3. Resuspend ~1x10^5 cells in 100 µL of 1X Binding Buffer. B->C D 4. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI. C->D E 5. Incubate for 15 minutes at room temperature in the dark. D->E F 6. Add 400 µL of 1X Binding Buffer to each tube. E->F G 7. Analyze immediately by flow cytometry. F->G

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Preparation: Culture and treat approximately 1x10^6 cells with Artocarpesin for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[18]

  • Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of ~1x10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1x10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of PI staining solution.[16][19]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[16]

Analysis of Cell Cycle Distribution (Propidium Iodide Staining)

Flow cytometric analysis of DNA content using PI staining is the most common method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21] Apoptotic cells can also be identified as a "sub-G1" peak.

Detailed Protocol:

  • Cell Collection: Harvest approximately 1x10^6 treated cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[18]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 5-10 minutes at room temperature, protected from light.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Analysis of Protein Expression (Western Blot)

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample, allowing for the validation of signaling pathway modulation (e.g., phosphorylation of Akt, p38) and expression of apoptotic proteins (e.g., caspases, p53, PUMA).[22][23]

G cluster_2 Western Blot Workflow A 1. Prepare protein lysates from treated and control cells. B 2. Determine protein concentration (e.g., BCA assay). A->B C 3. Separate proteins by molecular weight via SDS-PAGE. B->C D 4. Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block membrane to prevent non-specific antibody binding. D->E F 6. Incubate with primary antibody specific to the target protein. E->F G 7. Incubate with HRP-conjugated secondary antibody. F->G H 8. Detect signal using an ECL substrate and imaging system. G->H

References

A Technical Guide to the Preliminary Anticancer Screening of 8-Geranylflavones

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the initial in vitro evaluation of 8-geranylflavones as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. Our approach is a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to key mechanistic assays to elucidate the mode of action.

Introduction: The Rationale for Investigating 8-Geranylflavones

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have long been recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Flavones, a major subclass of flavonoids, are particularly noted for their potential to inhibit cell proliferation and induce apoptosis in cancer cells.[3][4]

The addition of a lipophilic geranyl group to the flavonoid scaffold, specifically at the 8-position, creates a class of molecules known as 8-geranylflavones. This structural modification can significantly enhance membrane permeability and interaction with cellular targets, potentially leading to improved bioavailability and more potent anticancer effects. The synthesis of these compounds, often starting from materials like 2,4,6-trihydroxyacetophenone and geranyl bromide, allows for the creation of novel derivatives for screening. This guide outlines a robust, field-proven workflow for conducting the essential preliminary screening of these promising compounds.

Part 1: Foundational Cytotoxicity Screening: The First Gatekeeper

The primary and most critical step in evaluating any potential anticancer compound is to determine its ability to kill or inhibit the proliferation of cancer cells.[5][6][7] This is achieved through cytotoxicity assays, which establish a fundamental dose-response relationship and provide the half-maximal inhibitory concentration (IC50), a key metric of potency.[6][8]

Causality Behind Experimental Design: Why a Cell Panel?

Relying on a single cancer cell line can be misleading. A compound may show high potency against one cell type but be completely inactive against others. Therefore, a well-curated panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, liver) is essential to gauge the breadth and spectrum of the compound's activity.[7][9] Crucially, this panel must include at least one non-cancerous cell line (e.g., normal human fibroblasts) to provide an early indication of selectivity. A promising compound should exhibit potent cytotoxicity against cancer cells while having a minimal effect on normal cells.

Experimental Workflow: From Compound to IC50

The overall process for foundational screening is a systematic progression from cell culture to quantitative data analysis.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Compound 8-Geranylflavone Stock Solution Treatment Serial Dilution & Treatment of Cells Compound->Treatment Cells Cell Seeding (96-well plates) Cells->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Add Assay Reagent (e.g., MTT) Incubation->Assay Readout Measure Absorbance/ Luminescence Assay->Readout Analysis Calculate % Viability Readout->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: High-level workflow for in vitro cytotoxicity screening.

Protocol: MTT Colorimetric Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a robust and widely adopted method for assessing cell viability.[8][10][11] Its trustworthiness stems from its direct measurement of metabolic activity; mitochondrial dehydrogenase enzymes in living cells convert the yellow, water-soluble MTT into a purple formazan product that is insoluble in water.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer and non-cancerous cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the 8-geranylflavone compound by performing serial dilutions in complete cell culture medium.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "vehicle control" (e.g., DMSO diluted in medium) and "no-cell" blanks.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Summary

Quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's potency and selectivity across different cell lines.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer6.2
HepG2Liver Cancer9.8
BJNormal Fibroblast> 50

Part 2: Mechanistic Insight I: Induction of Apoptosis

Observing cytotoxicity is the first step; understanding how the compound kills the cells is the next. Apoptosis, or programmed cell death, is a highly regulated and desirable mechanism for an anticancer agent, as it avoids the inflammatory response associated with necrosis.[2][13] Key hallmarks of apoptosis include caspase activation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

Experimental Workflow: Detecting Apoptotic Cells

G cluster_prep Cell Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis Treat Treat Cells with 8-Geranylflavone (IC50) Harvest Collect Both Adherent and Floating Cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) Flow->Quantify

Caption: Workflow for the detection and quantification of apoptosis.

Protocol: Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating apoptotic stages. It relies on two key principles:

  • Annexin V: A protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[15]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 8-geranylflavone at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours).

  • Harvest Cells: Collect the culture medium (containing floating, potentially dead cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle enzyme like trypsin. Combine the floating and adherent cells to ensure all cell populations are analyzed.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer. The data allows for the clear separation of four populations:

    • Annexin V- / PI- (Lower Left): Viable cells

    • Annexin V+ / PI- (Lower Right): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left): Necrotic cells

Apoptotic Signaling and Data

The induction of apoptosis by flavonoids often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[16][17] The process can be initiated via two main pathways: the extrinsic (death receptor) pathway, which activates caspase-8, or the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of effector caspases like caspase-3, which execute cell death.[15][17]

G Flavone 8-Geranylflavone Receptor Death Receptors (e.g., Fas) Flavone->Receptor Extrinsic Pathway Bax Bax ↑ Flavone->Bax Bcl2 Bcl-2 ↓ Flavone->Bcl2 Casp8 Caspase-8 (Initiator) Receptor->Casp8 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control94.13.21.51.2
8-Geranylflavone (IC50)45.335.815.43.5

Part 3: Mechanistic Insight II: Cell Cycle Arrest

In addition to inducing cell death, many effective anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation.[2][18] Analyzing the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M) after treatment can reveal if a compound is cytostatic. Flavonoids have been shown to induce cell cycle arrest at various checkpoints, often by modulating the expression of key regulatory proteins like p53 and p21.[19][20]

Experimental Workflow: Cell Cycle Analysis

G Treat Treat Cells with 8-Geranylflavone Harvest Harvest & Wash Cells Treat->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Stain Stain DNA with PI (with RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify % of Cells in G1, S, G2/M Phases Analyze->Quantify

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Propidium Iodide (PI) Staining for DNA Content

This method leverages the ability of PI to bind stoichiometrically to DNA. The intensity of PI fluorescence in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2 or mitosis (G2/M, 4N DNA content).[8][21]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 8-geranylflavone at its IC50 concentration for 24 hours.

  • Harvest Cells: Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. RNase A is critical to degrade any double-stranded RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G1 and G2/M populations.

Cell Cycle Regulation and Data

The cell cycle is controlled by checkpoints that ensure the fidelity of cell division. The G1/S checkpoint prevents the replication of damaged DNA, while the G2/M checkpoint ensures that the cell is ready for mitosis. These checkpoints are governed by complexes of cyclins and cyclin-dependent kinases (CDKs). Inhibitors like p21 can block CDK activity, leading to cell cycle arrest.[19][20]

G Flavone 8-Geranylflavone p53 p53 Activation Flavone->p53 p21 p21 Expression ↑ p53->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibition Arrest G1 Arrest p21->Arrest S S Phase CDK->S Promotes Progression G1 G1 Phase G1->S G2M G2/M Phase S->G2M

Caption: Simplified pathway for G1 cell cycle arrest.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.230.114.7
8-Geranylflavone (IC50)78.512.39.2

Conclusion and Future Directions

This guide has outlined a logical and robust three-part strategy for the preliminary in vitro screening of 8-geranylflavones. By systematically assessing broad cytotoxicity, the induction of apoptosis, and the potential for cell cycle arrest, researchers can build a strong foundational dataset. Positive results from this screening cascade—specifically, potent and selective cytotoxicity driven by apoptosis or cell cycle arrest—provide a compelling rationale for advancing a compound to the next stages of preclinical development. These subsequent steps would include identifying specific molecular targets, exploring structure-activity relationships (SAR) with synthesized analogs, and ultimately, assessing efficacy and safety in in vivo models.[5][12] The unique structural characteristics of 8-geranylflavones position them as a promising class of molecules in the ongoing search for novel anticancer therapeutics.

References

The Antioxidant Potential of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of the natural flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a C-geranylated derivative of 3-O-methylquercetin. While direct extensive experimental data for this specific molecule is emerging, this document synthesizes current knowledge on structurally related compounds and the well-established structure-activity relationships of flavonoids to build a robust scientific case for its potent antioxidant capabilities. This guide is intended for researchers, scientists, and drug development professionals investigating novel antioxidant compounds. We will delve into the theoretical underpinnings of its antioxidant action, provide detailed protocols for its evaluation, and discuss its potential role in modulating cellular antioxidant pathways.

Introduction: The Promise of a Unique Flavonoid Structure

This compound is a prenylflavone that has been isolated from natural sources, including the bark of Broussonetia papyrifera. Its chemical structure is noteworthy, combining the potent antioxidant scaffold of a quercetin derivative with a lipophilic geranyl group at the C-8 position. Flavonoids, a diverse group of polyphenolic plant secondary metabolites, are renowned for their antioxidant properties, which are implicated in the prevention and mitigation of diseases associated with oxidative stress, such as cancer and cardiovascular diseases.[1][2]

The unique structural features of this compound—specifically, the ortho-dihydroxy substitution on the B-ring, the 3-hydroxyl group on the C-ring, and the C-8 geranyl moiety—suggest a significant potential for free radical scavenging and modulation of cellular antioxidant defenses. This guide will systematically dissect these features to provide a comprehensive understanding of its antioxidant promise.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance, making it less reactive.

Structural Determinants of Free Radical Scavenging

The antioxidant capacity of a flavonoid is intimately linked to its molecular structure. Key features that enhance this activity include:

  • The Catechol Group (3',4'-dihydroxy) on the B-ring: This configuration is a potent radical target, as it can donate a hydrogen atom to a free radical and the resulting phenoxyl radical is stabilized by the formation of an intramolecular hydrogen bond and by electron delocalization across the B-ring.

  • The 2,3-Double Bond in the C-ring: This feature, in conjugation with the 4-keto group, allows for electron delocalization from the B-ring, which further stabilizes the flavonoid radical.

  • The 3-Hydroxyl Group in the C-ring: In conjunction with the C2-C3 double bond, this group contributes to the radical scavenging capacity.

  • The 5- and 7-Hydroxyl Groups on the A-ring: These groups also contribute to the overall antioxidant activity, although to a lesser extent than the B-ring catechol.

This compound possesses the critical 3',4'-dihydroxy configuration on its B-ring and the essential 2,3-double bond and 4-keto group in its C-ring. While the 3-hydroxyl group is methylated, the presence of four other hydroxyl groups, particularly the catechol moiety, strongly suggests a high potential for direct free radical scavenging.

The Influence of the C-8 Geranyl Group

The addition of a lipophilic geranyl group at the C-8 position is a significant modification that can enhance the biological activity of the flavonoid scaffold.[3] This prenyl group can increase the compound's affinity for cellular membranes, potentially localizing its antioxidant effects to lipid-rich environments where lipid peroxidation, a damaging free radical chain reaction, occurs. This enhanced membrane interaction could lead to more efficient protection against oxidative damage to cellular structures.[3]

In Vitro Evaluation of Antioxidant Potential: Experimental Protocols

A battery of in vitro assays is recommended to comprehensively characterize the antioxidant profile of a compound.[1] Below are detailed protocols for key assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • A known antioxidant, such as quercetin or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound solution (or control/blank) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[4]

Diagram of DPPH Assay Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 20 µL of the compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Diagram of ABTS Assay Workflow:

Caption: Workflow for the ABTS radical cation scavenging assay.

Cellular Antioxidant Activity (CAA) and Signaling Pathways

While in vitro assays are valuable for chemical screening, understanding the antioxidant effects of a compound in a biological context is crucial. Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Flavonoids can also exert their antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. Key pathways include:

  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE). Some flavonoids can activate Nrf2, leading to an enhanced cellular antioxidant defense.

  • MAPK and PI3K/Akt Pathways: These pathways are involved in cell survival and can be modulated by flavonoids to promote the expression of antioxidant enzymes.

Diagram of Cellular Antioxidant Signaling:

Cellular_Antioxidant_Signaling Flavonoid This compound ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Directly Scavenges Nrf2 Nrf2 Activation Flavonoid->Nrf2 Potentially Activates ROS->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Potential modulation of the Nrf2-ARE pathway.

Predicted Antioxidant Performance and Data Summary

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential based on the well-established antioxidant properties of its structural analogs. Quercetin, the parent compound of its 3-O-methyl ether, is a potent antioxidant. Studies on other C-geranylated flavonoids have demonstrated significant free radical scavenging activity. For instance, various C-geranylated flavanones from Paulownia tomentosa have shown promising results in DPPH and ABTS assays.[1][3] A structurally similar compound, 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone, is noted for its strong oxygen radical absorbance capacity (ORAC), DPPH and ABTS radical-scavenging capacity, and ferric reducing antioxidant power (FRAP).

Table 1: Predicted Antioxidant Activity Profile

AssayPredicted Activity of this compoundRationale
DPPH Radical Scavenging HighPresence of multiple hydroxyl groups, especially the 3',4'-catechol moiety.
ABTS Radical Scavenging HighEffective hydrogen-donating structure.
Ferric Reducing Antioxidant Power (FRAP) HighAbility to reduce Fe³⁺ to Fe²⁺ due to electron-donating hydroxyl groups.
Oxygen Radical Absorbance Capacity (ORAC) HighEffective peroxyl radical scavenging is expected.
Cellular Antioxidant Activity (CAA) Potentially HighThe geranyl group may enhance cellular uptake and membrane interaction.

Conclusion and Future Directions

This compound presents a compelling profile for a potent antioxidant agent. Its structural features, combining a proven flavonoid scaffold with a lipophilic geranyl moiety, suggest a high capacity for both direct free radical scavenging and potential modulation of cellular antioxidant defenses.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to quantify its antioxidant efficacy and elucidate its precise mechanisms of action. Such studies will be instrumental in validating its potential for development as a novel therapeutic or nutraceutical agent for the prevention and management of oxidative stress-related pathologies.

References

An In-Depth Technical Guide to the In Silico Docking of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Flavonoids represent a class of natural compounds with immense therapeutic potential, acting on a wide array of biological targets.[1][2] This guide focuses on a specific prenylflavone, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a molecule isolated from Broussonetia papyrifera known for its anti-proliferative effects on breast cancer cells.[3][4] We provide a comprehensive, step-by-step protocol for investigating its molecular interactions with potential protein targets using in silico docking. This computational approach is a cornerstone of modern drug discovery, enabling rapid, cost-effective screening and hypothesis generation before committing to resource-intensive laboratory experiments.[5][6] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical "how-to" of a complete molecular docking workflow, from ligand and protein preparation to the critical analysis of binding interactions.

Part 1: Foundational Concepts & Strategic Planning

The Therapeutic Promise of Geranylated Flavonoids

Flavonoids are "privileged scaffolds" in medicinal chemistry, possessing a core structure that can be readily modified by nature or synthetically to interact with diverse protein targets.[1] The addition of a lipophilic geranyl group, as seen in our focus molecule, can significantly alter the compound's pharmacokinetic properties and enhance its binding affinity for specific protein pockets, often leading to improved biological activity. Understanding which proteins this specialized flavonoid interacts with is the first step in elucidating its mechanism of action.

Focus Ligand: this compound

This prenylflavone combines the classic flavonoid backbone with a geranyl tail, creating a molecule with distinct regions of hydrophilicity (the poly-hydroxylated rings) and lipophilicity (the geranyl chain). This structural duality is key to its potential interactions. Its reported anti-proliferative activity suggests that its targets may be proteins integral to cell cycle regulation or cancer signaling pathways.[4]

Rationale for Target Protein Selection

Given the multi-target nature of flavonoids and the known anti-proliferative effects of our ligand, a logical approach is to select well-characterized proteins implicated in cancer and cellular signaling. For this guide, we will use two representative targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition is a validated strategy in cancer therapy.

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor involved in cellular metabolism and detoxification, which has also been linked to cancer progression. Flavonoids are known to interact with AhR.[7]

Crystal structures for these proteins are readily available in the Worldwide Protein Data Bank (wwPDB), a prerequisite for structure-based docking.[8][9]

Part 2: Pre-Docking Workflow: Ligand and Target Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This section details the critical preparatory steps.

Ligand Preparation Protocol

The first step is to obtain an accurate 3D representation of the ligand and optimize its geometry.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a molecular modeling program (e.g., Avogadro, ChemDraw 3D) to perform an energy minimization of the structure. This step ensures the ligand is in a low-energy, stable conformation. The UFF or MMFF94 force fields are suitable for this purpose.

  • File Format Conversion: The final prepared ligand structure should be saved in a PDB file format for subsequent steps.

In Silico ADMET Profiling

Before docking, it is prudent to evaluate the "drug-likeness" of the compound. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various web-based tools.[10][11] These predictions provide an early-stage filter for potential liabilities.

Step-by-Step Methodology:

  • Select a Server: Utilize a free ADMET prediction web server, such as ADMET-AI or SwissADME.[12][13]

  • Input Structure: Provide the molecular structure, typically as a SMILES string, which can be obtained from PubChem or your modeling software.

  • Run Prediction: Execute the analysis.

  • Data Collation: Summarize the key predicted properties in a table for review. The goal is to assess potential issues with bioavailability or toxicity early in the discovery process.

Table 1: Predicted ADMET Properties of the Ligand

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight452.5 g/mol Within Lipinski's Rule of Five (<500)
LogP4.8Indicates moderate lipophilicity
H-Bond Donors4Within Lipinski's Rule of Five (≤5)
H-Bond Acceptors7Within Lipinski's Rule of Five (≤10)
Pharmacokinetics GI AbsorptionHigh (Predicted)Likely well-absorbed from the gut
BBB PermeantNo (Predicted)Unlikely to cross the blood-brain barrier
Toxicity AMES MutagenicityNo (Predicted)Low probability of being mutagenic
hERG InhibitionLow Risk (Predicted)Low risk of cardiotoxicity

Note: These values are predictive and require experimental validation.

Target Protein Preparation Protocol

Proper preparation of the receptor is arguably the most critical step for a successful docking experiment.

Step-by-Step Methodology:

  • Retrieve Protein Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 1HCK for CDK2).[14][15] Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the location of the binding site.

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[16][17]

    • Causality: Remove all non-essential molecules. This includes water molecules, co-solvents, and any co-crystallized ligands. Water molecules can interfere with the docking algorithm's ability to place the ligand in the active site, and the original ligand must be removed to make the binding site accessible.

  • Prepare for Docking with AutoDockTools (ADT):

    • Load the cleaned PDB file into ADT.[18]

    • Add Polar Hydrogens: Add polar hydrogens to the protein. Crystal structures often do not resolve hydrogen atoms, which are essential for defining correct hydrogen bonding patterns.

    • Assign Charges: Compute Gasteiger charges. This step assigns partial atomic charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbon atoms. This simplifies the system and speeds up calculations without significantly impacting the accuracy of the results.

    • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.

Part 3: The Core Directive: Molecular Docking Simulation

This section outlines the execution of the docking simulation using AutoDock Vina, a widely-used and validated open-source docking program.[19][20]

The AutoDock Vina Engine: A Brief Overview

AutoDock Vina utilizes a sophisticated search algorithm based on the Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the defined binding site.[21] It employs an empirical scoring function to estimate the binding affinity (in kcal/mol), where more negative scores indicate stronger predicted binding.

Experimental Workflow Diagram

The following diagram illustrates the complete pipeline from preparation to analysis.

G cluster_prep Part 2: Preparation cluster_dock Part 3: Docking cluster_analysis Part 4: Analysis ligand_prep Ligand Preparation (SDF -> PDB) admet ADMET Profiling (Web Server) ligand_prep->admet vina Run AutoDock Vina (Docking Simulation) ligand_prep->vina protein_prep Protein Preparation (PDB -> PDBQT) grid Grid Box Definition (Define Binding Site) protein_prep->grid grid->vina results Analyze Binding Affinity (Log File) vina->results visualize Visualize Poses (PyMOL) results->visualize interact Identify Interactions (H-Bonds, Hydrophobic) visualize->interact

Caption: The in silico molecular docking workflow.

Step-by-Step Docking Protocol

Step 1: Ligand Preparation for Vina

  • Load the energy-minimized PDB file of the flavonoid into AutoDockTools.

  • Detect Root & Torsion: Automatically detect the root atom and the number of rotatable bonds. This is crucial for allowing ligand flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Step 2: Grid Box Generation (Defining the Search Space)

  • In ADT, load both the prepared protein PDBQT and ligand PDBQT files.

  • Navigate to the Grid -> Grid Box menu.

  • Causality: A grid box must be defined to constrain the search space for the docking algorithm. If the search space is too large, the simulation becomes computationally intractable and inefficient. If it's too small, it may miss the true binding pocket.

  • Center the grid box on the active site of the protein. If a co-crystallized ligand was present, center the box on its location. Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding site and allow the ligand to rotate freely.

  • Save the grid dimensions and center coordinates. These will be used in the configuration file.

Step 3: Configuration and Execution

  • Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.

  • Populate conf.txt with the following information:

  • Run Vina: Open a command line terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log log.txt

Part 4: Post-Docking Analysis: From Data to Insight

The output of a Vina simulation is a set of predicted binding poses and their corresponding affinity scores. Meaningful interpretation requires careful analysis and visualization.

Interpreting Quantitative Results

The log.txt file contains a table of binding affinities for the top predicted poses (typically 9). The top pose is the one with the most negative binding energy.

Table 2: Sample Docking Results for Flavonoid with CDK2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-9.80.0000.000
2-9.51.3452.110
3-9.21.8763.541
............

Expert Insight: The binding affinity provides a quantitative estimate of binding strength. A value below -7.0 kcal/mol is generally considered a strong interaction. The Root Mean Square Deviation (RMSD) values between poses indicate how similar they are; a cluster of low-energy poses with low RMSD values suggests a well-defined and favorable binding mode.

Visualization Protocol with PyMOL

Visual analysis is essential to validate the docking result and understand the nature of the interaction.[22][23]

Step-by-Step Methodology:

  • Load Structures: Open PyMOL and load the receptor PDBQT file (protein.pdbqt) and the Vina output file (results.pdbqt).

  • Prepare the View:

    • Display the protein as a cartoon or surface.

    • Color the protein to highlight different chains or secondary structures.

    • Display the ligand (from the results object) as sticks.

    • Center the view on the ligand.

  • Isolate the Binding Site: Select residues within 5Å of the ligand to focus the view on the active site. Display these residues as lines or sticks.

  • Identify Interactions: Use PyMOL's measurement tools or plugins to identify and visualize key interactions.

    • Hydrogen Bonds: Use the find polar contacts command to show potential hydrogen bonds as dashed lines.

    • Hydrophobic Interactions: Observe the proximity of non-polar parts of the ligand (like the geranyl chain) to hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

Key Interaction Analysis Diagram

This diagram conceptualizes the specific molecular interactions between the flavonoid and the CDK2 active site residues.

G cluster_ligand Flavonoid Ligand cluster_protein CDK2 Active Site LIG 5,7,3',4'-Tetrahydroxy- 3-methoxy-8-geranylflavone Geranyl Geranyl Group FlavonoidCore Flavonoid Core LEU83 LEU83 Geranyl->LEU83 Hydrophobic PHE80 PHE80 Geranyl->PHE80 Hydrophobic LYS33 LYS33 FlavonoidCore->LYS33 H-Bond (7-OH) ASP86 ASP86 FlavonoidCore->ASP86 H-Bond (4'-OH)

Caption: Predicted interactions with CDK2 active site.

Part 5: Synthesis and Future Outlook

Discussion of Findings

The docking results suggest that this compound binds favorably within the ATP-binding pocket of CDK2, with a strong predicted binding affinity of -9.8 kcal/mol. The analysis in PyMOL reveals a dual-interaction mode: the hydrophilic flavonoid core forms key hydrogen bonds with polar residues like LYS33 and ASP86, while the lipophilic geranyl tail occupies a hydrophobic pocket, interacting with residues such as LEU83 and PHE80. This dual nature likely contributes to its potent binding and provides a strong, testable hypothesis for its anti-proliferative mechanism of action.

Inherent Limitations and the Path Forward

It is crucial to recognize that in silico docking is a predictive model, not a definitive proof. Its primary limitations include:

  • Receptor Rigidity: Though the ligand is flexible, the protein is typically held rigid, which is not fully representative of biological reality.

  • Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly correlate with true binding affinities.

  • Solvation Effects: The role of water is often simplified or ignored.

Future Directions

The results from this guide should serve as the foundation for further investigation:

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complex to assess its stability over time and observe how the protein structure adapts to the ligand.

  • In Vitro Validation: Perform enzymatic assays (e.g., a CDK2 kinase assay) to experimentally measure the inhibitory activity (IC50) of the flavonoid.

  • Structure-Activity Relationship (SAR) Studies: Dock analogues of the flavonoid to understand which functional groups are most critical for binding, guiding future lead optimization.

Part 6: Conclusion

This technical guide has detailed a complete and robust workflow for the in silico molecular docking of this compound. By integrating ligand and protein preparation, ADMET profiling, docking simulation, and rigorous post-docking analysis, researchers can generate powerful hypotheses about a compound's mechanism of action. The protocols and insights provided herein serve as a validated blueprint for applying computational techniques to accelerate the early stages of drug discovery, bridging the gap between natural product chemistry and modern therapeutic development.

References

pharmacokinetics and metabolism of geranylated flavonoids in humans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Geranylated Flavonoids in Humans

Authored by: Gemini, Senior Application Scientist

Abstract

Geranylated flavonoids, a unique subclass of polyphenols characterized by the presence of a C10 isoprenoid side chain, are gaining significant attention in the drug development landscape for their diverse pharmacological activities. However, their therapeutic potential is intrinsically linked to their pharmacokinetic profile and metabolic fate within the human body. This technical guide provides a comprehensive examination of the absorption, distribution, metabolism, and excretion (ADME) of geranylated flavonoids. We delve into the molecular mechanisms governing their biotransformation, including Phase I and Phase II metabolism, the critical role of the gut microbiota, and the key enzymes involved. This guide synthesizes current research to offer field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Geranylated Flavonoids

Flavonoids are a vast group of plant secondary metabolites widely consumed in the human diet.[1] The addition of a lipophilic geranyl (a 10-carbon isoprenoid) group to the flavonoid scaffold significantly alters their physicochemical properties, often enhancing their bioactivity and interaction with cellular targets. Prominent examples include xanthohumol from hops (Humulus lupulus), icaritin from Epimedium species, and 8-prenylnaringenin, one of the most potent known phytoestrogens.[2][3][4]

Despite their promising preclinical profiles, the clinical efficacy of geranylated flavonoids is often hampered by low bioavailability.[3][5] This is a common challenge for many flavonoids, which typically undergo extensive first-pass metabolism in the intestine and liver.[6][7] Understanding the intricate journey of these compounds through the body is therefore paramount for designing effective therapeutic strategies and optimizing drug delivery systems. This guide will dissect this journey, providing a foundational understanding for their rational development.

The Pharmacokinetic Trajectory: An Overview of ADME

The overall disposition of geranylated flavonoids in the human body is a multi-step process involving absorption from the gastrointestinal tract, distribution to various tissues, extensive metabolic conversion, and eventual excretion.

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// Edges Oral -> Stomach; Stomach -> Intestine; Intestine -> PortalVein [label="Absorption"]; PortalVein -> Liver; Liver -> Systemic; Systemic -> Tissues [dir=both]; Systemic -> Kidney; Kidney -> Urine; Liver -> Bile; Bile -> Intestine [label="Enterohepatic\nRecirculation"]; Intestine -> Colon [label="Unabsorbed\nCompounds"]; Colon -> Feces; Colon -> Systemic [label="Microbial Metabolite\nAbsorption", style=dashed]; } ddot Caption: General ADME pathway for orally administered geranylated flavonoids.

Absorption

Most flavonoids exist in nature as glycosides, which are generally not absorbed intact.[8] The initial and often rate-limiting step for absorption is the hydrolysis of the sugar moiety by intestinal enzymes or, more significantly, by the gut microbiota in the colon.[9][10] The resulting aglycones, being more lipophilic, can then be absorbed by intestinal epithelial cells.

The geranyl group enhances lipophilicity, which can theoretically improve passive diffusion across the intestinal membrane. However, this is counteracted by extensive metabolism within the enterocytes, which contributes to low oral bioavailability.[11] For instance, studies on 8-prenylnaringenin show rapid enteral absorption, but its bioavailability is limited by significant presystemic elimination.[12][13]

Distribution

Once in systemic circulation, geranylated flavonoids and their metabolites can be distributed to various tissues. The extent of distribution depends on factors like plasma protein binding, tissue permeability, and affinity for specific transporters. Due to their lipophilic nature, geranylated flavonoids may exhibit wider tissue distribution compared to their non-prenylated counterparts. For example, after oral administration in rats, icariin was found to distribute to various tissues, with notable gender differences observed.[11]

Metabolism: A Two-Phase Process Complicated by Gut Microbiota

Metabolism is the most critical determinant of the in vivo fate and biological activity of geranylated flavonoids. It occurs primarily in the small intestine, liver, and colon.[6][7]

Phase I Metabolism: This involves modification of the flavonoid structure through oxidation, reduction, or hydrolysis, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[14][15] For geranylated flavonoids, Phase I reactions can include hydroxylation or demethylation of the flavonoid rings and oxidation of the geranyl side chain.[16][17] Human liver microsome studies have shown that CYP enzymes like CYP1A2, CYP2A6, and CYP3A4 are involved in flavonoid metabolism.[14][18][19] However, for many flavonoids, Phase II metabolism is the dominant pathway.[20]

Phase II Metabolism: This is the major metabolic route for flavonoids, involving conjugation reactions that increase water solubility and facilitate excretion.[21] Key reactions include:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Catalyzed by sulfotransferases (SULTs).

  • Methylation: Catalyzed by catechol-O-methyltransferase (COMT).

Absorbed flavonoids undergo extensive first-pass Phase II metabolism in the intestinal cells and the liver.[6] Consequently, the predominant forms found in plasma are not the parent compounds but their glucuronide and sulfate conjugates.[6][21] For example, after oral administration of xanthohumol in humans, the dominant circulating forms are xanthohumol and isoxanthohumol conjugates.[2][22]

The Role of Gut Microbiota: Unabsorbed flavonoids that reach the colon are extensively metabolized by the gut microbiota.[1][9] These microbes possess a wide array of enzymes capable of:

  • Deglycosylation: Hydrolyzing flavonoid glycosides to their aglycones.[23]

  • Ring Fission: Breaking down the flavonoid C-ring to produce smaller phenolic acids.[9][24]

  • Structural Transformation: For example, the gut microbiota can convert isoxanthohumol into the highly estrogenic 8-prenylnaringenin.[4][13]

These microbial metabolites can be absorbed from the colon into systemic circulation, undergo further Phase II conjugation in the liver, and contribute to the overall biological activity of the parent compound.[9][25]

Excretion

The water-soluble conjugated metabolites of geranylated flavonoids are primarily excreted via urine and bile.[7] Biliary excretion can lead to enterohepatic recirculation, where metabolites are secreted into the intestine, deconjugated by microbial enzymes, and reabsorbed.[25] This process can prolong the half-life of the compounds in the body, as observed with 8-prenylnaringenin, which shows a second plasma concentration peak indicative of recirculation.[13]

Case Studies in Human Pharmacokinetics

Xanthohumol (XN)

Xanthohumol is the principal prenylated chalcone in hops. Human pharmacokinetic studies have revealed a distinct biphasic absorption pattern.[2][22]

Parameter20 mg Dose60 mg Dose180 mg DoseSource
Cmax (µg/L) 45 ± 767 ± 11133 ± 23[2]
Tmax (h) ~1 and ~4-5~1 and ~4-5~1 and ~4-5[2]
AUC₀→∞ (h·µg/L) 92 ± 68323 ± 160863 ± 388[2]
t₁/₂ (h) -~20~18[2]

Table 1: Pharmacokinetic parameters of Xanthohumol in humans after a single oral dose.

The primary circulating metabolites are conjugated forms of XN and its cyclized derivative, isoxanthohumol (IX).[2] The conversion of XN to IX can occur in the stomach's acidic environment or enzymatically. O-demethylation to 6-prenylnaringenin is not a major pathway in humans, and levels of 8-prenylnaringenin are typically very low or undetectable after XN administration.[2][22]

// Nodes XN [label="Xanthohumol (XN)", fillcolor="#FBBC05", fontcolor="#202124"]; IX [label="Isoxanthohumol (IX)", fillcolor="#F1F3F4", fontcolor="#202124"]; PN8 [label="8-Prenylnaringenin (8-PN)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhaseII [label="Phase II Enzymes\n(UGTs, SULTs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; XN_Conj [label="XN Conjugates\n(Glucuronides, Sulfates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IX_Conj [label="IX Conjugates\n(Glucuronides, Sulfates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Circulation [label="Systemic Circulation", shape=ellipse, style=dashed];

// Edges XN -> IX [label="Cyclization\n(Stomach/Enzymatic)"]; IX -> PN8 [label="Demethylation\n(Gut Microbiota)"]; XN -> PhaseII [label="Intestine/Liver"]; IX -> PhaseII [label="Intestine/Liver"]; PhaseII -> XN_Conj; PhaseII -> IX_Conj; XN_Conj -> Circulation; IX_Conj -> Circulation; } ddot Caption: Major metabolic pathways of Xanthohumol in humans.

8-Prenylnaringenin (8-PN)

8-PN is known as one of the most potent phytoestrogens. It can be ingested directly from hop-containing products or formed from isoxanthohumol by gut bacteria.[13][26] Human studies show rapid absorption with a Tmax of 1-1.5 hours.[13] A key feature of its pharmacokinetics is a pronounced enterohepatic recirculation, leading to a second concentration peak at 7-10 hours.[13] It exhibits high metabolic stability with comparatively little Phase I metabolism.[12]

Icaritin / Icariin

Icaritin is the aglycone of icariin, a major bioactive component of Epimedium. Orally administered icariin exhibits very low bioavailability.[11] This is because the glycoside form, icariin, must first be hydrolyzed by intestinal microflora into its more absorbable aglycone, icaritin.[11] Even after this conversion, icaritin undergoes extensive first-pass metabolism.[27] Despite its low bioavailability, icaritin has been approved for treating advanced hepatocellular carcinoma, highlighting that even low systemic exposure can be pharmacologically relevant.[3]

Methodologies for Studying Metabolism and Pharmacokinetics

In Vitro Metabolism Studies

The causality behind choosing an in vitro model is to isolate specific metabolic pathways and enzymes, providing a mechanistic understanding that is difficult to achieve in vivo. Human liver microsomes (HLM) are a gold standard for this purpose.

Rationale: HLM are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, making them an excellent, cost-effective system for studying hepatic metabolism and identifying potential drug-drug interactions.[16][28]

Protocol: In Vitro Metabolism of a Geranylated Flavonoid using HLM

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled HLM (e.g., 0.5 mg/mL final concentration), and the geranylated flavonoid test compound (e.g., 1 µM final concentration).

    • Self-Validation: Include control incubations: a) without HLM (to check for non-enzymatic degradation) and b) without cofactor (to differentiate cofactor-dependent metabolism).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the required cofactor. For Phase I (CYP-mediated) metabolism, add an NADPH-regenerating system. For Phase II (UGT-mediated) glucuronidation, add UDPGA.

  • Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Termination of Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification. This step simultaneously precipitates proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a clean tube or HPLC vial.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

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// Edges start -> prep; prep -> pre_incubate; pre_incubate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> process; process -> analyze; analyze -> end; } ddot Caption: Experimental workflow for in vitro metabolism using Human Liver Microsomes.

Analytical Techniques for Quantification in Biological Matrices

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive analytical technique for studying the pharmacokinetics of flavonoids in complex biological samples like plasma, urine, and feces.[29][30]

Rationale: This method offers unparalleled sensitivity and selectivity. HPLC separates the parent compound from its various metabolites and matrix components. The tandem mass spectrometer then provides structural information and highly precise quantification, even at the low nanomolar concentrations typical for flavonoids and their metabolites in plasma.[2][29][31]

Conclusion and Future Directions

The pharmacokinetics of geranylated flavonoids in humans are characterized by extensive metabolism, which is a critical factor limiting their systemic bioavailability. The interplay between host enzymes (CYPs, UGTs, SULTs) and the gut microbiota creates a complex metabolic profile where circulating metabolites, rather than the parent compound, may be the primary bioactive agents.

For drug development professionals, this underscores several key considerations:

  • Metabolite Activity: The biological activity of the major circulating metabolites (often glucuronides) must be assessed, as they may contribute significantly to the therapeutic effect.

  • Gut Microbiota Variability: Inter-individual differences in gut microbiota composition can lead to significant variations in flavonoid metabolism and, consequently, clinical response.

  • Delivery Systems: Advanced drug delivery strategies, such as nanoformulations or prodrug approaches, are needed to bypass extensive first-pass metabolism and improve the bioavailability of these promising compounds.

Future research should focus on comprehensively characterizing the pharmacological profiles of conjugated metabolites and developing strategies to modulate gut microbial activity to enhance the formation of desired bioactive molecules. A deeper understanding of these processes will be instrumental in unlocking the full therapeutic potential of geranylated flavonoids.

References

A Guide to the ADME Properties of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of ADME in Flavonoid Drug Discovery

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a geranylated flavonoid isolated from plants such as Broussonetia papyrifera[1]. As a member of the flavonoid class, it shares a structural backbone with well-studied compounds like quercetin and kaempferol, but with the notable addition of a lipophilic geranyl side chain at the C-8 position. This modification can significantly alter its biological activity and, crucially, its pharmacokinetic profile. Prenylated and geranylated flavonoids are of increasing interest due to their enhanced biological activities, including antiproliferative and anti-inflammatory effects[2][3].

However, for any compound to become a viable therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These properties govern the compound's bioavailability, its concentration at the target site, and its potential for toxicity. The addition of the geranyl group, in particular, is expected to increase lipophilicity, which can enhance cell membrane affinity and absorption but may also lead to different metabolic pathways and distribution patterns compared to non-prenylated parent flavonoids[3][4].

This guide, intended for researchers and drug development scientists, provides a technical overview of the predicted ADME profile of this compound. It synthesizes established principles of flavonoid pharmacokinetics with field-proven in vitro methodologies to offer a predictive framework for its development. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize expected quantitative data based on structurally related molecules.

Section 1: Absorption - Crossing the Intestinal Barrier

The journey of an orally administered drug begins with its absorption across the gastrointestinal (GI) tract. For flavonoids, this is a complex process influenced by their physicochemical properties, interaction with transporters, and metabolism within the intestinal wall.

Theoretical Considerations & Physicochemical Properties

The structure of this compound suggests moderate lipophilicity. The flavonoid backbone provides hydrogen bonding capabilities, while the C10 geranyl chain significantly increases the nonpolar surface area. This balance is crucial for passive diffusion across the enterocyte membrane. While no specific experimental data exists for this molecule, we can infer its properties from related compounds. The prenylation of flavonoids has been shown to enhance cellular uptake compared to their non-prenylated counterparts[4].

In Vitro Assessment: The Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption[5][6]. These human colon adenocarcinoma cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5][6].

Causality of Experimental Design:

  • Bidirectional Measurement: Measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions is essential. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters[5]. Flavonoids are known to interact with these transporters, which can limit their oral bioavailability[7].

  • Integrity Markers: The use of a low-permeability marker, such as Lucifer Yellow or [14C]-Mannitol, is critical to validate the integrity of the Caco-2 monolayer during the experiment. High leakage of this marker would invalidate the results for the test compound[8].

  • Reference Compounds: Including high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) control compounds allows for the classification and ranking of the test compound's permeability[5].

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [8][9]

  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell™ inserts and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer[5].

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range.

  • Preparation of Solutions: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • A→B Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound dosing solution to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both donor and receiver compartments.

  • B→A Permeability:

    • Perform the same procedure but add the test compound dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt = Rate of compound appearance in the receiver compartment

    • A = Surface area of the insert

    • C0 = Initial concentration in the donor compartment

Predicted Permeability & Data Summary:

Given the lipophilic geranyl group, this compound is predicted to have moderate to high passive permeability. However, its structural similarity to quercetin suggests it may also be a substrate for efflux transporters like P-gp or BCRP.

Compound TypeExampleTypical Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHuman Absorption (%)
Low PermeabilityAtenolol< 1~1~50%[5]
High PermeabilityAntipyrine> 10~1>90%[5]
Predicted Flavonoid 8-Prenylnaringenin Variable, but generally higher than non-prenylated form [4]> 2 (likely) Higher than naringenin [4][10]

This table presents representative data for classifying permeability and is not specific to the topic compound.

Diagram: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay (2 hr @ 37°C) cluster_analysis Analysis Seed Seed Caco-2 on Transwell Inserts Culture Culture for 18-22 Days Seed->Culture TEER Verify Monolayer Integrity (TEER) Culture->TEER Dose_AB Dose Apical Side (A->B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B->A) TEER->Dose_BA Sample Sample Donor & Receiver Compartments Dose_AB->Sample Dose_BA->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Section 2: Distribution - Reaching the Target

Once absorbed, a compound is distributed throughout the body via the systemic circulation. Key factors governing distribution include binding to plasma proteins and partitioning into tissues.

Plasma Protein Binding (PPB)

Most drugs bind reversibly to plasma proteins, primarily human serum albumin (HSA). Only the unbound (free) fraction of a drug is available to distribute into tissues and exert a pharmacological effect. Flavonoids, particularly those with increased lipophilicity, can exhibit significant plasma protein binding[11][12].

Causality of Experimental Design:

  • Equilibrium Dialysis: This is the gold standard method for determining PPB. It allows for the separation of the free drug from the protein-bound drug across a semipermeable membrane until equilibrium is reached, providing a direct measure of the unbound fraction without disrupting the binding equilibrium[13].

  • Physiological Conditions: The assay must be conducted under physiological conditions (pH 7.4, 37°C) to be relevant. The concentration of plasma proteins should also mimic in vivo levels.

Experimental Protocol: Equilibrium Dialysis for PPB [13][14]

  • Device Preparation: Prepare a commercially available equilibrium dialysis device, which consists of two chambers separated by a semipermeable membrane with a suitable molecular weight cutoff (e.g., 10 kDa).

  • Loading:

    • Add human plasma to one chamber (the protein chamber).

    • Add the test compound spiked into a protein-free buffer (e.g., PBS) to the other chamber (the buffer chamber). Alternatively, spike the compound directly into the plasma.

  • Incubation: Seal the device and incubate at 37°C on a shaking platform for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation:

    • % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100

    • % Free = 100 - % Bound

    • C_plasma = Total concentration in the plasma chamber at equilibrium

    • C_buffer = Concentration in the buffer chamber at equilibrium (equal to the free concentration)

Predicted Distribution & Data Summary:

The geranyl group is expected to increase the binding of this compound to albumin's hydrophobic pockets. Therefore, high plasma protein binding (>90%) is anticipated.

CompoundClassReported PPB (%)Reference
QuercetinFlavonol>99% (to HSA)[11]
OrientinFlavone74-89%[13][14]
Predicted Geranylated Flavone >95% (Predicted) -

This table provides examples of PPB for flavonoids. The value for the topic compound is an expert prediction based on its structure.

Section 3: Metabolism - Biotransformation and Clearance

Metabolism is the body's process of converting compounds into more water-soluble metabolites for easier excretion. For flavonoids, this occurs extensively in the intestine and liver[15][16].

Metabolic Pathways of Flavonoids

Flavonoid metabolism is dominated by Phase II conjugation reactions (glucuronidation, sulfation, and methylation) with a lesser role for Phase I oxidation[15][17].

  • Phase I Metabolism: Mediated primarily by cytochrome P450 (CYP) enzymes, this involves oxidation, reduction, or hydrolysis. The geranyl side chain could be a site for hydroxylation by CYPs.

  • Phase II Metabolism: This is the major pathway for flavonoids. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT) add polar groups (glucuronic acid, sulfate, methyl) to the flavonoid's hydroxyl groups, making them more hydrophilic and readily excretable[16][17]. The numerous hydroxyl groups on the topic compound are prime targets for extensive conjugation.

In Vitro Assessment: The Liver Microsomal Stability Assay

This assay provides a measure of a compound's intrinsic clearance (CLint) by Phase I enzymes. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes[18].

Causality of Experimental Design:

  • Cofactor Requirement: Phase I CYP enzymes require NADPH as a cofactor to function. The reaction is initiated by adding an NADPH-regenerating system. A control incubation without NADPH is crucial to distinguish between metabolic instability and chemical instability of the compound[19].

  • Enzyme and Substrate Concentration: The assay is typically run under linear conditions, with a low substrate concentration (e.g., 1 µM) and a non-saturating protein concentration (e.g., 0.5 mg/mL), to accurately determine the initial rate of metabolism[18].

Experimental Protocol: Liver Microsomal Stability Assay [18][20][21]

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Initiation: Add the test compound (e.g., 1 µM final concentration) and initiate the reaction by adding an NADPH-regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL protein).

Predicted Metabolic Stability & Data Summary:

While the flavonoid core is primarily cleared by Phase II metabolism (not measured in this assay), the geranyl group may be susceptible to CYP-mediated oxidation. Therefore, moderate metabolic stability in liver microsomes is predicted.

CompoundStability ClassTypical t½ (min)Typical CLint (µL/min/mg)
VerapamilLow Stability< 10> 100
CarbamazepineMedium Stability10 - 6010 - 100
WarfarinHigh Stability> 60< 10
Predicted Medium Stability ~30-50 (Predicted) ~15-40 (Predicted)

This table provides classification benchmarks. Values for the topic compound are expert predictions.

Diagram: Predicted Metabolic Pathways

Metabolism cluster_phase1 Phase I (CYPs) cluster_phase2 Phase II (UGTs, SULTs, COMT) Parent 5,7,3',4'-Tetrahydroxy-3-methoxy- 8-geranylflavone Oxidized Oxidized Metabolites (e.g., hydroxylated geranyl) Parent->Oxidized Oxidation Glucuronide Glucuronide Conjugates Parent->Glucuronide Conjugation Sulfate Sulfate Conjugates Parent->Sulfate Conjugation Methylated Methylated Conjugates Parent->Methylated Conjugation Oxidized->Glucuronide Conjugation Oxidized->Sulfate Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Section 4: Excretion - Eliminating the Compound

Excretion is the final step, where the parent compound and its metabolites are removed from the body. For flavonoids, the primary routes are renal (urine) and biliary (feces) excretion[22].

Major Excretion Routes
  • Renal Excretion: The hydrophilic Phase II metabolites (glucuronides and sulfates) are readily excreted by the kidneys into the urine[15][23].

  • Biliary Excretion & Enterohepatic Recirculation: Metabolites can also be transported from the liver into the bile, which is then secreted into the duodenum. In the intestine, gut bacteria can deconjugate these metabolites, allowing the parent flavonoid to be reabsorbed[15][22]. This process, known as enterohepatic recirculation, can prolong the compound's half-life in the body[16]. The gut microbiome also plays a significant role in further breaking down the flavonoid structure into smaller phenolic acids, which are then absorbed and excreted in the urine[22].

Given its molecular weight and extensive Phase II metabolism, this compound and its metabolites are expected to be eliminated through both renal and biliary pathways.

Conclusion: A Predictive ADME Summary and Path Forward

This guide outlines a predictive framework for the ADME properties of this compound, grounded in the established behavior of related flavonoids and standard in vitro methodologies.

Summary of Predictions:

  • Absorption: Moderate to high passive permeability, potentially limited by efflux transporter activity.

  • Distribution: High plasma protein binding (>95%) is expected, limiting the free fraction.

  • Metabolism: Extensive Phase II metabolism (glucuronidation and sulfation) is the primary clearance pathway. The geranyl group may undergo some Phase I oxidation.

  • Excretion: Elimination of metabolites will occur via both urine and bile, with a potential for enterohepatic recirculation.

These predictions provide a crucial starting point for drug development. The next steps should involve executing the described in vitro assays to generate empirical data for this specific molecule. Understanding its permeability, efflux liability, metabolic stability, and protein binding will enable informed decisions in lead optimization, formulation development, and the design of definitive preclinical pharmacokinetic studies.

References

An In-Depth Technical Guide to the Anti-inflammatory Effects of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Flavonoid from Broussonetia papyrifera

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a flavonoid compound isolated from the paper mulberry, Broussonetia papyrifera.[1][2] This plant has a long history in traditional medicine, and its extracts are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][3] Flavonoids, a major class of bioactive constituents in Broussonetia papyrifera, are recognized as significant contributors to these therapeutic properties.[1][3]

This technical guide provides a comprehensive overview of the putative anti-inflammatory effects of this compound. While direct experimental evidence for this specific molecule is nascent, this document synthesizes information from structurally related flavonoids to build a robust hypothesis regarding its mechanisms of action. We will delve into the key signaling pathways likely modulated by this compound and provide detailed experimental protocols for its investigation, tailored for researchers in pharmacology and drug discovery.

Structural Features and Predicted Bioactivity

The chemical structure of this compound combines several key features that suggest potent anti-inflammatory activity. It is a derivative of the well-studied flavonol, quercetin, with the addition of a methoxy group at the 3-position and a geranyl group at the 8-position.

  • Flavonoid Backbone (5,7,3',4'-tetrahydroxyflavone): The core flavonoid structure is known to be crucial for anti-inflammatory effects. Specifically, the hydroxyl groups at positions 5, 7, 3', and 4' are associated with potent antioxidant and anti-inflammatory activities.[4]

  • 3-Methoxy Group: Methylation of flavonoids can influence their bioavailability and specific enzyme inhibitory activities. Studies on quercetin 3-O-methyl ether have demonstrated strong inhibitory effects on the release of pro-inflammatory mediators from neutrophils and macrophages.[5][6] This suggests that the 3-methoxy group in our target molecule may enhance its anti-inflammatory profile.

  • 8-Geranyl Group: The presence of a lipophilic geranyl side chain is a significant feature. Geranylated flavonoids have been shown to exhibit a range of anti-inflammatory activities, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8] This bulky side group can also enhance the compound's interaction with cellular membranes and specific protein targets.

Putative Mechanisms of Anti-inflammatory Action

Based on the extensive literature on related flavonoids, we hypothesize that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11] The inhibition of the NF-κB pathway is a major mechanism by which many flavonoids exert their anti-inflammatory effects.[9][12]

We propose that this compound can inhibit NF-κB activation through the following steps:

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Structurally similar flavonoids have been shown to prevent this degradation.[13]

  • Reduced Nuclear Translocation of NF-κB: By stabilizing IκBα, the compound would prevent the nuclear translocation of the p65 subunit of NF-κB.

  • Decreased Expression of Pro-inflammatory Genes: With reduced nuclear NF-κB, the transcription of target genes such as TNF-α, IL-6, and COX-2 would be suppressed.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB_NF-kB->NF-kB Releases Compound This compound Compound->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes Initiates MAPK_Modulation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Upstream Kinases Upstream Kinases Pro-inflammatory Stimuli->Upstream Kinases Activate MAPK_p p-ERK, p-JNK, p-p38 Upstream Kinases->MAPK_p Phosphorylate Transcription Factors AP-1, etc. MAPK_p->Transcription Factors Activate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Induce Compound This compound Compound->Upstream Kinases Inhibits Preclinical_Workflow Compound Isolation Compound Isolation & Characterization In Vitro Assays In Vitro Assays Compound Isolation->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Mechanism of Action Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Toxicology Preliminary Toxicology Cell-Based Assays->Toxicology In Vivo Models In Vivo Models of Inflammation Mechanism of Action->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Toxicology->In Vivo Models

References

solubility of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility

This compound is a prenylated flavonoid isolated from plants such as Broussonetia papyrifera.[1][2] As with many natural products, it has garnered interest for its potential biological activities, including anti-proliferative effects on breast cancer cells.[2] For researchers in drug discovery and pharmacology, the successful progression of such a compound from a laboratory curiosity to a viable therapeutic candidate hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these is solubility.

Solubility dictates a compound's behavior in biological assays, influences its absorption and distribution in vivo, and presents significant challenges or opportunities for formulation development. A poorly characterized solubility profile can lead to irreproducible experimental results, underestimated potency, and ultimately, the erroneous dismissal of a promising compound. This guide provides a detailed examination of the solubility of this compound in two of the most common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. It offers insights into the structural factors governing its solubility and presents a robust, field-proven protocol for its empirical determination.

Part 1: Physicochemical Profile and Structural Considerations

To understand the solubility of this compound, we must first consider its molecular structure. This compound is a derivative of the common flavonoid luteolin, distinguished by the addition of a methoxy group at the 3-position and a C10 isoprenoid chain (geranyl group) at the 8-position.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₇[1]
Molecular Weight 452.5 g/mol [1]
Appearance Solid Powder (typical)[3]
Hydrogen Bond Donors 4 (from hydroxyl groups)[3]
Hydrogen Bond Acceptors 7 (from oxygen atoms)[3]

The solubility of a flavonoid is a complex interplay between its crystalline structure and the interactions between its functional groups and the solvent molecules.[4][5]

  • Polar Moieties : The four hydroxyl (-OH) groups on the flavonoid backbone are polar and capable of forming hydrogen bonds with protic solvents like ethanol and polar aprotic solvents like DMSO. These interactions are key to overcoming the crystal lattice energy of the solid compound.

  • Nonpolar Moieties : The large, flexible geranyl group is lipophilic (nonpolar). This substituent significantly increases the nonpolar surface area of the molecule, which tends to decrease solubility in highly polar solvents like water but can improve solubility in organic solvents.

  • The Solvents :

    • Ethanol (CH₃CH₂OH) is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the hydroxyl groups of the flavonoid.

    • DMSO ((CH₃)₂SO) is a polar aprotic solvent. It is a strong hydrogen bond acceptor and is highly effective at solvating a wide range of organic molecules, making it a standard choice for preparing high-concentration stock solutions in drug discovery.

Given this structure, it is reasonable to predict that this compound will exhibit good solubility in DMSO and moderate solubility in ethanol. The large nonpolar geranyl tail, while hindering aqueous solubility, is not expected to prevent dissolution in these organic solvents.

Part 2: Solubility Data and Expert Assessment

As of this guide's publication, specific, quantitative solubility data for this compound in DMSO and ethanol has not been extensively reported in peer-reviewed literature. Chemical suppliers often suggest that related compounds "may dissolve in DMSO".[3]

However, we can infer a reasonable estimate from data on its parent compound, luteolin. A study using HPLC analysis determined the solubility of luteolin at 27°C to be:

  • in DMSO: 0.31 ± 0.08 mg/mL [6]

  • in Ethanol: 0.25 ± 0.05 mg/mL [6]

Expert Assessment : The addition of the large, nonpolar geranyl group to the luteolin backbone would be expected to increase its affinity for organic solvents. Therefore, the solubility of this compound in both DMSO and ethanol is likely to be greater than that of luteolin. Researchers should anticipate solubility in the range of 1-10 mg/mL or potentially higher , particularly in DMSO. However, this remains an educated prediction. For all rigorous scientific applications, direct experimental verification is non-negotiable.

Part 3: A Self-Validating Protocol for Equilibrium Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining equilibrium solubility.[7][8] This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the equilibrium at a controlled temperature (e.g., 25°C).

Materials
  • This compound (purified solid)

  • Anhydrous DMSO (≥99.9%)

  • Ethanol (200 proof, ≥99.5%)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with screw caps

  • Thermostatic shaker incubator

  • Vortex mixer and/or sonicator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase solvents

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification prep1 Weigh excess compound into vials prep2 Add precise volume of solvent (DMSO/Ethanol) prep1->prep2 Step 1-2 equil1 Vortex/Sonicate to disperse solid prep2->equil1 equil2 Incubate in thermostatic shaker (e.g., 24-48h at 25°C) equil1->equil2 Step 3-4 samp1 Visually confirm excess solid remains equil2->samp1 samp2 Filter supernatant (0.22 µm PTFE filter) samp1->samp2 Step 5-6 samp3 Dilute sample serially for HPLC analysis samp2->samp3 samp4 Quantify using pre-validated HPLC method samp3->samp4 quant2 Calculate solubility (mg/mL) from curve samp4->quant2 quant1 Prepare stock solution and create calibration curve quant1->quant2

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Causality: An accurate calibration curve is the foundation of quantification. Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in the chosen solvent (DMSO or ethanol). This may require sonication to fully dissolve.

    • From this stock, perform a serial dilution to create a series of at least 5 standards that bracket the expected solubility range.

  • HPLC Method Development:

    • Causality: A robust and linear analytical method is required for trustworthy results. Develop an HPLC-UV method capable of resolving the compound from any potential impurities. The method must demonstrate linearity (R² > 0.999) across the concentration range of the calibration standards.

  • Sample Preparation:

    • Causality: The goal is to create a saturated solution. Add an excess amount of the solid compound to a tared 2 mL glass vial. "Excess" is critical; it ensures that the solvent becomes saturated. A good starting point is 5-10 mg of solid.

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO or ethanol) into the vial.

  • Equilibration:

    • Causality: This step ensures that the system reaches thermodynamic equilibrium. Simply mixing and measuring is insufficient and measures dissolution rate, not equilibrium solubility.

    • Tightly cap the vials.

    • Vortex vigorously and/or sonicate for 1-2 minutes to break up aggregates and facilitate initial dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate for a sufficient duration to reach equilibrium. For flavonoids, 24 to 48 hours is typically adequate.[5]

  • Sampling and Processing:

    • Causality: It is crucial to analyze only the dissolved portion of the compound. After incubation, visually inspect each vial to confirm that excess solid remains. If no solid is present, the solution was not saturated, and the experiment for that vial is invalid.

    • Allow the vials to stand undisturbed in the incubator for at least 30 minutes to let the solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is non-negotiable as it removes any undissolved micro-particulates that would falsely inflate the measured concentration.

  • Quantification and Calculation:

    • Causality: The saturated sample will likely be too concentrated for the linear range of the HPLC method. Perform a precise, validated dilution of the filtered sample to bring its concentration within the calibration curve range.

    • Analyze the diluted sample via the validated HPLC method.

    • Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the final concentration of the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mmol/L.

Conclusion

While specific published data is scarce, a structural analysis of this compound and comparison with its parent compound, luteolin, suggests favorable solubility in DMSO and ethanol. This technical guide provides the scientific rationale for this assessment and, more importantly, equips researchers with a robust, first-principles protocol to determine this critical parameter empirically. Adherence to this detailed methodology will ensure the generation of accurate and reliable solubility data, forming a solid foundation for subsequent in vitro and in vivo investigations in any drug development pipeline.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone. This prenylflavone, a significant bioactive compound isolated from Broussonetia papyrifera, has garnered interest for its potential therapeutic properties.[1][2][3] The developed method is tailored for researchers, scientists, and professionals in drug development, offering a reliable analytical tool for quality control, pharmacokinetic studies, and formulation development. The protocol herein is established on a foundation of scientific integrity, adhering to the principles of expertise, trustworthiness, and authoritative grounding, with validation parameters rigorously assessed according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Scientific Imperative

This compound is a member of the prenylated flavonoid class of natural products. These compounds are characterized by the addition of a lipophilic prenyl group to a flavonoid scaffold, a structural modification that can significantly enhance their biological activity.[4] Found in the bark and other parts of Broussonetia papyrifera, this compound has demonstrated noteworthy biological activities, making its accurate quantification a critical step in pre-clinical and clinical research.[1][2][3]

Method Development: A Rationale-Driven Approach

The development of this HPLC-UV method was guided by the physicochemical properties of this compound and established principles of chromatographic separation of flavonoids.

Analyte Properties and Chromatographic Considerations

This compound is a moderately polar compound due to its multiple hydroxyl groups, yet the presence of the methoxy and geranyl moieties imparts significant non-polar character. This dual nature makes reverse-phase HPLC an ideal separation technique. A C18 stationary phase was selected for its versatility and proven efficacy in retaining and separating a wide range of flavonoid structures.

The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution with a mixture of an organic solvent (acetonitrile) and an acidified aqueous phase was chosen. Acetonitrile is favored for its low viscosity and UV transparency. The addition of a small percentage of formic acid to the aqueous phase serves two key purposes: it protonates the silanol groups on the stationary phase, reducing peak tailing, and it suppresses the ionization of the phenolic hydroxyl groups of the analyte, leading to sharper, more symmetrical peaks.

UV Detection Wavelength Selection

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra: Band I (300–380 nm) and Band II (240–295 nm).[5] For flavones, Band I is often the most intense and provides greater selectivity. Based on literature values for similar tetrahydroxy flavones, an initial detection wavelength of 270 nm was selected to fall within the strong absorbance region of Band II, offering a balance of sensitivity and baseline stability. A photodiode array (PDA) detector is recommended during method development to confirm the optimal wavelength and assess peak purity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector is suitable for this method.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extract, plasma, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[6]

System Suitability

Before each validation run, the system suitability was assessed by injecting the 50 µg/mL standard solution six times. The acceptance criteria were:

  • Peak Area %RSD: ≤ 2.0%

  • Retention Time %RSD: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area versus the concentration. The linearity was assessed by the correlation coefficient (r²) of the linear regression analysis.

Accuracy

The accuracy was determined by a recovery study. A known amount of the analyte was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the 50 µg/mL standard on the same day. Intermediate precision was determined by repeating the analysis on three different days. The precision was expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the quantification of this compound.

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.23%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-

The results summarized in the table above confirm that the method is linear, accurate, precise, and sensitive for the intended application.

Visualizations

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Separation C18 Reverse-Phase Separation HPLC_System->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow of the HPLC-UV method for quantification.

Conclusion

This application note details a validated HPLC-UV method for the quantification of this compound. The method is demonstrated to be simple, accurate, precise, and reliable, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The comprehensive protocol and validation data provided herein offer a solid foundation for the implementation of this method in various research and quality control settings.

References

Application Notes & Protocols: Evaluating the Bioactivity of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers evaluating the biological activities of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a C-geranylated polymethoxyflavonoid. Flavonoids, particularly those with geranyl modifications, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] This guide details the principles and provides step-by-step protocols for a logical series of cell-based assays to characterize the compound's effects on cell viability, inflammation, and oxidative stress. The protocols are designed to be self-validating through the inclusion of necessary controls, ensuring robust and reproducible data generation for drug discovery and development professionals.

Compound Profile: this compound

This compound is a natural flavonoid isolated from plants such as Broussonetia papyrifera.[3] Its structure, featuring multiple hydroxyl groups, a methoxy group, and a lipophilic geranyl side chain, suggests significant potential for biological activity. The hydroxyl groups are key determinants of antioxidant activity, while the overall structure is common among compounds with anti-inflammatory properties.[1][4]

Table 1: Chemical Properties of the Test Compound

PropertyValueSource
Molecular Formula C₂₆H₂₈O₇[3]
Molecular Weight 452.5 g/mol [3]
Appearance Typically a powderN/A
Solubility Soluble in DMSO, Ethanol[5]
Storage Store stock solutions at -20°C or -80°C[3]
Preparation of Stock Solutions

The accuracy of in vitro assays begins with the correct preparation and handling of the test compound.

  • Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, it is critical to prepare a high-concentration stock solution to minimize the final DMSO concentration in the culture wells.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate mass in high-purity, sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

  • Trustworthiness: Always prepare a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used. This allows you to differentiate the effects of the compound from any effects of the solvent.

Experimental Workflow and Design

A logical progression of assays is crucial for an efficient and informative compound screening process. The primary cytotoxicity assay determines the concentration range for subsequent, more specific functional assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Characterization (Sub-toxic Concentrations) A Prepare Compound Stock (10 mM in DMSO) B Determine Cytotoxicity (MTT Assay) A->B C Anti-inflammatory Assay (Nitric Oxide Production) B->C Select non-toxic concentrations D Antioxidant Assay (Intracellular ROS) B->D Select non-toxic concentrations E Apoptosis Assay (Caspase-3/7 Activity) B->E If cytotoxic, investigate mechanism F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for compound characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay is a critical first step to determine the concentration-dependent cytotoxic effects of the compound.

Detailed Step-by-Step Protocol
  • Recommended Cell Line: A549 (human lung carcinoma), HeLa (human cervical cancer), or RAW 264.7 (mouse macrophage) cells.

  • Materials:

    • 96-well flat-bottom sterile tissue culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

    • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[5]

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

    • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C.

      • Expertise: Incubation should be done in serum-free media if possible, as serum components can sometimes interfere with the assay.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 150 µL of DMSO or solubilization solution to each well.[6]

    • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.

Data Analysis
  • Calculation:

    • Corrected Absorbance = Absorbance (570 nm) - Absorbance (background control).

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100.

  • Presentation: Plot % Cell Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Table 2: Example Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100%
11.21096.8%
101.05084.0%
250.75060.0%
500.45036.0%
1000.15012.0%

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay)

Principle of the Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Murine macrophage cells, such as RAW 264.7, produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS).[9] The amount of NO produced is measured indirectly by quantifying its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[7][9] A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Test Compound (Inhibitory Point?) Compound->NFkB Compound->iNOS

Caption: Simplified LPS-induced nitric oxide signaling pathway.

Detailed Step-by-Step Protocol
  • Recommended Cell Line: RAW 264.7 (mouse macrophage).

  • Materials:

    • 24-well or 96-well sterile tissue culture plates

    • RAW 264.7 cells in complete DMEM

    • LPS from E. coli (stock solution of 1 mg/mL in sterile water).[9]

    • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

    • Sodium Nitrite (NaNO₂) for standard curve

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁵ cells/well in a 24-well plate (or 5 x 10⁴ cells/well in a 96-well plate) and incubate for 12-24 hours.[7][10]

    • Compound Pre-treatment: Remove the culture medium. Wash the cells once with PBS. Add fresh medium containing various non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.

      • Trustworthiness: Include a positive control (LPS only), a negative control (cells only), and a vehicle control (cells + DMSO + LPS).

    • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).[7]

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Griess Assay: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium. b. Transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[7] c. Add an equal volume of Griess Reagent to each well. d. Incubate for 10-15 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540 nm.[7] The intensity of the pink/magenta color is proportional to the nitrite concentration.

Data Analysis
  • Calculation:

    • Calculate the nitrite concentration in each sample using the linear regression equation from the sodium nitrite standard curve.

    • % NO Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] x 100.

  • Self-Validation: It is crucial to perform a parallel MTT assay under the same treatment conditions (compound + LPS) to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.

Protocol 3: Antioxidant Activity (Intracellular ROS Assay)

Principle of the Assay

This assay measures the compound's ability to scavenge or prevent the formation of intracellular reactive oxygen species (ROS). The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent molecule.[11] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is directly proportional to the level of intracellular ROS.

G DCFH_DA DCFH-DA (Cell Permeable, Non-fluorescent) Cell Cell Membrane DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Deacetylation DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (Oxidative Stress) Esterase Cellular Esterases

References

Application Notes and Protocols for Determining the Cytotoxicity of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Geranylflavone

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid isolated from the barks of Broussonetia papyrifera, a plant with a history in traditional medicine. Emerging research has highlighted its potential as an anti-proliferative agent, particularly against breast cancer cells, making it a compound of significant interest for drug development professionals. The geranyl group, a lipophilic side chain, is thought to enhance the bioactivity of the flavonoid backbone, potentially by improving cellular uptake.

To rigorously evaluate the therapeutic promise of this and other novel compounds, a precise and reliable method for quantifying its cytotoxic effects is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation. This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a comprehensive, step-by-step protocol for determining the cytotoxicity of this compound using the MTT assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind key steps to ensure robust and reproducible results.

Principle of the MTT Assay

The MTT assay is a cornerstone of in vitro toxicology and pharmacology. Its utility lies in its ability to provide a quantitative measure of cell viability, which is a critical parameter in assessing the cytotoxic potential of a compound. The underlying principle is the enzymatic conversion of MTT by mitochondrial succinate dehydrogenase in living cells. This reaction cleaves the tetrazolium ring, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.

It is crucial to acknowledge a potential confounding factor when working with flavonoids. Due to their inherent antioxidant and reducing properties, some flavonoids have been shown to directly reduce MTT to formazan in a cell-free environment. This can lead to an overestimation of cell viability. Therefore, this protocol incorporates a critical cell-free control experiment to account for any such interference by this compound.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Prepare Target Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Compound Stock & Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells seed_cells->treat_cells incubate_treat Incubate (24, 48, or 72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO₂

Detailed Experimental Protocol

Part 1: Preparation of Reagents and Compound

1.1. MTT Reagent (5 mg/mL)

  • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the MTT solution at 4°C, protected from light, for up to one month.

1.2. Compound Stock Solution (10 mM)

  • Rationale: DMSO is a common solvent for flavonoids due to their often-limited aqueous solubility. A high-concentration stock solution allows for minimal solvent carryover into the cell culture medium, reducing potential solvent-induced cytotoxicity.

  • Accurately weigh 4.525 mg of this compound (Molecular Weight: 452.5 g/mol ).

  • Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mM stock solution.

  • Vortex until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.3. Working Solutions of the Compound

  • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Expert Insight: For initial screening, a broad concentration range is recommended (e.g., 0.1, 1, 10, 25, 50, 100 µM). Subsequent experiments can use a narrower range to precisely determine the IC₅₀ value. The final DMSO concentration in the culture wells should not exceed 0.5% to prevent solvent-induced toxicity.

Part 2: Cell Culture and Seeding

2.1. Cell Line Selection and Maintenance

  • Rationale: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used human breast cancer cell lines that represent different subtypes of the disease. Using multiple cell lines provides a broader understanding of the compound's cytotoxic activity.

  • Culture MCF-7 and MDA-MB-231 cells in their respective recommended complete media.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.

2.2. Optimization of Seeding Density

  • Rationale: The optimal seeding density ensures that cells are in an exponential growth phase throughout the experiment and that the untreated control cells do not become over-confluent by the end of the assay, which would lead to inaccurate results.

  • To determine the optimal seeding density, plate the cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).

  • Perform an MTT assay at 24, 48, and 72 hours post-seeding.

  • The optimal seeding density will result in a linear relationship between cell number and absorbance and will not lead to confluency in the control wells at the end of the longest incubation period.

  • Recommended Starting Densities:

    • MCF-7: 5,000 - 10,000 cells/well

    • MDA-MB-231: 10,000 - 20,000 cells/well

2.3. Seeding for the Cytotoxicity Assay

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the predetermined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Part 3: Compound Treatment and Incubation
  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared working solutions of this compound to the respective wells in triplicate or quadruplicate.

  • Controls:

    • Untreated Control: Cells treated with complete medium only.

    • Vehicle Control: Cells treated with complete medium containing the same final concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin at its IC₅₀ concentration).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

Part 4: MTT Assay and Data Acquisition
  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 5: Cell-Free Control for Flavonoid Interference
  • Rationale: This control is essential to determine if this compound directly reduces MTT, which would artificially inflate the perceived cell viability.

  • In a separate 96-well plate, add 100 µL of complete cell culture medium to each well (no cells).

  • Add the same concentrations of this compound as used in the cellular assay to the wells.

  • Include a medium-only control.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate and process the plate under the same conditions as the cellular assay.

  • If a significant increase in absorbance is observed in the presence of the compound compared to the medium-only control, it indicates direct MTT reduction. This value should be subtracted from the corresponding absorbance values obtained in the cellular assay.

Data Analysis and Interpretation

  • Correct for Background Absorbance: Subtract the average absorbance of the cell-free control wells (if any interference is detected) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%.

    • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

Data Presentation

ParameterRecommended Value/RangeRationale
Cell Lines MCF-7, MDA-MB-231Represent different breast cancer subtypes.
Seeding Density 5,000-20,000 cells/wellOptimize for logarithmic growth.
Compound Solvent DMSOGood solubility for flavonoids.
Final DMSO Conc. < 0.5%Minimize solvent cytotoxicity.
Treatment Duration 24, 48, 72 hoursAssess time-dependent effects.
MTT Concentration 0.5 mg/mLStandard effective concentration.
MTT Incubation 2-4 hoursAllows for sufficient formazan formation.
Solubilizing Agent DMSOEffectively dissolves formazan crystals.
Absorbance Reading 570 nm (Ref: 630 nm)Optimal wavelength for formazan detection.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents.
Low absorbance in control wells Low seeding density; poor cell health.Optimize seeding density; use healthy, log-phase cells.
High variability between replicates Uneven cell seeding; pipetting errors.Ensure a homogenous cell suspension; use a multichannel pipette carefully.
Inconsistent results Fluctuation in incubation times; light exposure of MTT.Standardize all incubation times; protect MTT from light.
Apparent increase in viability at high compound concentrations Direct MTT reduction by the flavonoid.Perform and subtract values from the cell-free control assay.

Conclusion

This detailed protocol provides a robust framework for assessing the cytotoxic effects of this compound. By understanding the scientific principles behind each step and incorporating essential controls, researchers can generate reliable and reproducible data. This is a critical step in the preclinical evaluation of this promising natural compound and will contribute to a deeper understanding of its potential as a novel therapeutic agent.

Evaluating the Anti-Inflammatory Activity of Geranylated Flavonoids: A Guide to Preclinical Animal Models and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Geranylated flavonoids, a unique class of polyphenolic compounds characterized by the presence of a C10 isoprenoid chain, are gaining significant attention in drug discovery for their potent biological activities.[1] Naturally occurring compounds such as icaritin, xanthohumol, and diplacone have demonstrated promising anti-inflammatory effects in numerous studies.[2][3][4][5] Their mechanisms often involve the modulation of key inflammatory signaling pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the suppression of transcription factors like NF-κB.[6][7][8][9]

To translate these promising in vitro findings into clinically relevant applications, rigorous preclinical evaluation using in vivo animal models is essential.[10][11] The judicious selection of an appropriate animal model is a critical first step, as different models represent distinct facets of the complex inflammatory process, from acute localized reactions to chronic systemic disease.[12][13] This guide provides an in-depth overview and detailed protocols for three widely accepted animal models to robustly assess the anti-inflammatory potential of geranylated flavonoids.

Part 1: Foundational Concepts in Flavonoid Anti-Inflammatory Action

The anti-inflammatory effects of geranylated flavonoids are exerted through their action on key regulatory molecules and signaling cascades.[10] A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[1] Once in the nucleus, it activates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[14] Many geranylated flavonoids are believed to exert their effects by preventing IκBα degradation, thereby blocking this entire inflammatory cascade.[1]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Activates IkBa_NFkB NF-κB / IκBα (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases IkBa_p p-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation GF Geranylated Flavonoid GF->IKK Inhibits DNA DNA Binding NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription Experimental_Workflow A 1. Animal Acclimatization (7-10 days) B 2. Randomization & Grouping (Vehicle, Positive Control, Test Groups) A->B C 3. Baseline Measurements (e.g., Paw Volume, Body Weight) B->C D 4. Test Compound Administration (Geranylated Flavonoid or Controls) C->D E 5. Induction of Inflammation (Carrageenan, LPS, DSS) D->E F 6. Endpoint Measurement & Sample Collection (e.g., Edema, BALF, Colon Tissue) E->F G 7. Biochemical & Histological Analysis F->G H 8. Statistical Analysis & Interpretation G->H

References

Application Notes and Protocols: Evaluating 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Novel Prenylflavone

Flavonoids, a diverse group of polyphenolic compounds found in plants, are increasingly recognized for their potential in cancer therapy.[1][2] Their biological activities are extensive, including antioxidant, anti-inflammatory, and direct anti-cancer effects.[3] Many flavonoids have been shown to modulate critical cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis induction, and inhibition of angiogenesis.[1][3][4][5]

This document focuses on a specific prenylated flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone , isolated from species like Broussonetia papyrifera.[6] Preliminary studies have indicated its anti-proliferative effects on breast cancer cells, making it a compelling candidate for further preclinical evaluation.[6][7] This guide provides a comprehensive framework for designing and executing in vivo studies using breast cancer xenograft models to assess the anti-tumor efficacy of this compound.

The use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is an indispensable step in the preclinical drug development pipeline.[8][9][10] These models allow for the evaluation of a compound's therapeutic efficacy, dose-response relationship, and pharmacodynamic effects in a living system, providing critical data to support potential clinical translation.[11]

Scientific Rationale and Proposed Mechanism of Action

The Role of Flavonoids in Oncology

Flavonoids exert their anti-cancer effects through multiple mechanisms. They can trigger apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like the Bcl-2 family and caspases.[1][5] Furthermore, they can induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably, and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]

Proposed Signaling Pathway for this compound

Based on the known activities of similar flavonoids, we propose that this compound (TMG-Flavone) may inhibit breast cancer growth through a multi-pronged attack on key cancer signaling pathways. The geranyl group, a lipophilic side chain, may enhance the compound's cellular uptake and interaction with intracellular targets. The proposed mechanism involves the induction of apoptosis via the intrinsic mitochondrial pathway and the suppression of pro-survival and angiogenic signaling.

Proposed_Mechanism_of_Action cluster_0 TMG-Flavone Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes TMG TMG-Flavone Bax ↑ Pro-apoptotic (Bax, Bak) TMG->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2, Mcl-1) TMG->Bcl2 VEGF ↓ VEGF Signaling TMG->VEGF Prolif ↓ Proliferation (Cyclins, CDKs) TMG->Prolif Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Angio ↓ Angiogenesis VEGF->Angio Growth ↓ Tumor Growth Prolif->Growth Apoptosis->Growth Angio->Growth Experimental_Workflow A 1. Cell Culture (MCF-7 / MDA-MB-231) C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimatization (7 days) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Groups (Tumor Volume ≈ 100-150 mm³) D->E F 6. Treatment Initiation (Vehicle, TMG-Flavone, Doxorubicin) E->F G 7. In-life Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint (Tumor Volume >1500 mm³ or 21-28 days) G->H I 9. Tumor Excision & Processing (Weight, Fixation, Snap-Freeze) H->I J 10. Endpoint Analysis (IHC, TUNEL) I->J

References

Application Notes and Protocols for the Structural Elucidation of 8-Geranylflavones using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of 8-Geranylflavones and the Power of NMR

8-Geranylflavones are a captivating subclass of flavonoids characterized by a C10 isoprenoid chain (a geranyl group) attached to the C-8 position of the flavone A-ring. This structural feature imparts increased lipophilicity, which can significantly enhance the bioactivity of the parent flavonoid, leading to a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The precise structural characterization of these molecules is a critical step in natural product-based drug discovery and development, as their biological activity is intimately linked to their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of complex organic molecules like 8-geranylflavones in solution.[1][2] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides detailed insights into the molecular framework, establishing atom connectivity and stereochemistry. This guide offers a comprehensive overview and detailed protocols for the application of NMR spectroscopy in the structural determination of 8-geranylflavones, using a combination of fundamental principles and practical, field-proven insights.

The Strategic Approach to Structural Elucidation: A Step-by-Step Workflow

The structural elucidation of an 8-geranylflavone is a systematic process of piecing together molecular fragments. The general workflow involves acquiring a series of NMR spectra that provide different types of structural information, which are then analyzed in a specific order to build the final molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Building Sample Purified 8-Geranylflavone Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR & DEPT NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY Analysis_1D Analyze ¹H and ¹³C Spectra (Proton/Carbon Count, Chemical Shifts) H1_NMR->Analysis_1D HSQC HSQC C13_NMR->HSQC C13_NMR->Analysis_1D Analysis_COSY Identify Spin Systems (¹H-¹H Correlations) COSY->Analysis_COSY HMBC HMBC HSQC->HMBC Analysis_HSQC Assign Directly Bonded C-H Pairs HSQC->Analysis_HSQC Analysis_HMBC Connect Fragments via Long-Range ²JCH and ³JCH Correlations HMBC->Analysis_HMBC Analysis_1D->Analysis_COSY Analysis_COSY->Analysis_HSQC Analysis_HSQC->Analysis_HMBC Final_Structure Assemble Final Structure Analysis_HMBC->Final_Structure

Figure 1: General workflow for the structural elucidation of 8-geranylflavones using NMR spectroscopy.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR spectra is critically dependent on proper sample preparation. A pure, homogeneous sample free of particulate matter is essential for obtaining sharp, well-resolved signals.

Protocol:

  • Sample Purity: Ensure the isolated 8-geranylflavone is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Sample Quantity: For standard 5 mm NMR tubes, a sample amount of 5-10 mg is typically sufficient for a comprehensive suite of 1D and 2D NMR experiments on a modern spectrometer.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for flavonoids include deuterated chloroform (CDCl₃), acetone-d₆, methanol-d₄, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for proton and carbon chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition: A Suite of Complementary Experiments

A combination of 1D and 2D NMR experiments is necessary for the complete structural assignment of an 8-geranylflavone. The following is a recommended set of experiments and typical acquisition parameters for a 500 MHz NMR spectrometer.

Table 1: Recommended NMR Experiments and Key Parameters

ExperimentPulse Program (Bruker)Key ParametersInformation Obtained
¹H NMR zg30Spectral Width: 0-12 ppmRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 16-64Number of protons, chemical environment, multiplicity (J-coupling), and integration (relative number of protons).
¹³C NMR zgpg30Spectral Width: 0-200 ppmRelaxation Delay (d1): 2 sNumber of Scans (ns): ≥1024Number of unique carbons, chemical environment, and type of carbon (with DEPT).
DEPT-135 dept135Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.
COSY cosygpqfShows correlations between J-coupled protons (typically over 2-3 bonds), revealing spin systems.[3]
HSQC hsqcedetgpsisp2.2Correlates protons with their directly attached carbons (¹JCH).[4]
HMBC hmbcgpndqfOptimized for long-range coupling (e.g., 8 Hz)Correlates protons and carbons over multiple bonds (²JCH and ³JCH), crucial for connecting spin systems and identifying quaternary carbons.[4]

Spectral Analysis and Structural Elucidation: A Case Study Approach

Analysis of 1D NMR Spectra (¹H and ¹³C)
  • ¹H NMR Spectrum: The proton spectrum will show distinct regions corresponding to the flavonoid skeleton and the geranyl side chain.

    • Flavonoid Protons: Aromatic protons of the A and B rings typically appear in the region of δ 6.0-8.0 ppm. The H-6 proton of an 8-substituted flavone will appear as a singlet. A characteristic downfield singlet for the chelated 5-OH proton is often observed around δ 12.0-13.0 ppm.

    • Geranyl Protons: The geranyl group gives rise to a set of characteristic signals:

      • Two olefinic protons (H-2'' and H-6'').

      • A benzylic methylene group (H-1''), typically a doublet.

      • Allylic methylene protons (H-4'' and H-5'').

      • Three methyl singlets, one of which is on a double bond.

  • ¹³C NMR and DEPT Spectra: The carbon spectrum provides a count of the total number of carbons.

    • Flavonoid Carbons: The carbonyl carbon (C-4) is typically found at δ > 180 ppm. Aromatic and olefinic carbons of the flavone core resonate between δ 90-165 ppm.

    • Geranyl Carbons: The ten carbons of the geranyl chain will be visible, with DEPT-135 distinguishing between CH₃, CH₂, and CH groups.

Analysis of 2D NMR Spectra: Connecting the Pieces
  • COSY Spectrum: This experiment is fundamental for establishing the proton-proton coupling networks within the molecule. For an 8-geranylflavone, key correlations would include:

    • Tracing the connectivity within the B-ring of the flavone.

    • Establishing the spin system of the geranyl chain: H-1'' to H-2'', and H-4'' to H-5'' to H-6''.

  • HSQC Spectrum: This spectrum maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.

  • HMBC Spectrum: The Key to the Puzzle: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the final structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons, which are used to connect the individual spin systems identified by COSY.

    Key HMBC Correlations for Confirming the 8-Geranylflavone Scaffold:

    • Attachment of the Geranyl Group at C-8: The most crucial correlation is from the benzylic protons of the geranyl group (H-1'') to the carbons of the A-ring. A strong correlation from H-1'' to C-8, C-7, and C-9 confirms the attachment at the C-8 position.

    • Connectivity of the Flavone Core: Long-range correlations from the aromatic protons to various carbons in the A, B, and C rings will confirm the flavone skeleton. For example, H-6 will show correlations to C-5, C-7, C-8, and C-10.

    • Internal Connectivity of the Geranyl Chain: HMBC correlations within the geranyl group will further confirm its structure, for instance, from the methyl protons to the olefinic carbons.

HMBC_Correlations cluster_flavone cluster_geranyl A C-7 B C-8 C C-9 D H-1'' D->A ²J D->B ³J D->C ²J

References

Application Notes & Protocols: A Regioselective Synthetic Route for 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed synthetic guide for 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a naturally occurring prenylflavone with potential anti-proliferative effects on breast cancer cells.[1] The proposed synthetic pathway is designed for adaptability in a standard organic chemistry laboratory. The strategy involves a convergent approach, beginning with the synthesis of the core flavone structure, luteolin-3-methyl ether, followed by a crucial regioselective C8-geranylation. This guide emphasizes the rationale behind methodological choices, provides step-by-step protocols, and outlines characterization techniques.

Introduction and Synthetic Strategy

This compound is a member of the flavonoid class, characterized by a C6-C3-C6 carbon skeleton. The introduction of a geranyl group at the C8 position of the flavone A-ring is a key structural feature that can significantly influence its biological activity. The synthetic challenge lies in achieving regioselectivity during the introduction of this lipophilic side chain onto a polyhydroxylated aromatic system.

Our strategy is centered on a three-part approach:

  • Synthesis of the Flavone Core: Construction of the 3-methoxylated flavone backbone from readily available precursors.

  • Regioselective C-Geranylation: Introduction of the geranyl moiety specifically at the C8 position.

  • Purification and Characterization: Isolation and structural verification of the final product.

The retrosynthetic analysis below breaks down the target molecule into key precursors, guiding the overall synthetic plan.

Retrosynthetic Analysis

G Target This compound FlavoneCore Luteolin-3-methyl ether Target->FlavoneCore C8-Geranylation Geranyl Geranyl Bromide Target->Geranyl Chalcone 2'-Hydroxy-3',4,4',6'-tetramethoxychalcone FlavoneCore->Chalcone Oxidative Cyclization (Algar-Flynn-Oyamada) Acetophenone 2-Hydroxy-4,6-dimethoxyacetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde 3,4-Dimethoxybenzaldehyde Chalcone->Benzaldehyde

Caption: Retrosynthetic pathway for the target flavone.

Experimental Protocols

Part I: Synthesis of the Flavone Core (Luteolin-3-methyl ether)

The synthesis of the flavone core begins with the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by an oxidative cyclization.[2][3][4]

Step 1: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone (Chalcone Intermediate)

This step involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[2][5]

  • Reagents and Materials:

    • 2-Hydroxy-4,6-dimethoxyacetophenone

    • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

    • Potassium Hydroxide (KOH)

    • Ethanol (EtOH)

    • Deionized Water

    • Hydrochloric Acid (HCl), dilute

    • Round-bottom flask, magnetic stirrer, ice bath

  • Protocol:

    • In a round-bottom flask, dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in ethanol.

    • Cool the mixture in an ice bath and slowly add a chilled aqueous solution of potassium hydroxide (40%, 3.0 eq) with vigorous stirring.

    • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

    • Acidify the mixture with dilute HCl until a yellow precipitate forms.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

    • The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to form 5,7,3',4'-Tetramethoxy-3-hydroxyflavone

The Algar-Flynn-Oyamada (AFO) reaction is employed to convert the chalcone into a flavonol.[6][7] This reaction involves an oxidative cyclization using alkaline hydrogen peroxide.[8][9]

  • Reagents and Materials:

    • Chalcone intermediate from Step 1

    • Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂, 30%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Round-bottom flask, magnetic stirrer

  • Protocol:

    • Dissolve the chalcone (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2N).

    • While stirring at room temperature, slowly add hydrogen peroxide (30%) dropwise. An exothermic reaction may be observed; maintain the temperature below 40°C.

    • Stir the mixture for 1-2 hours, or until the reaction is complete as indicated by TLC.

    • After the reaction, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purify the flavonol by recrystallization or column chromatography.

Step 3: Demethylation to Luteolin-3-methyl ether

Selective demethylation is required to yield the desired hydroxyl pattern. This is a critical step that often requires specific reagents to avoid complete demethylation.

  • Reagents and Materials:

    • Flavonol from Step 2

    • Pyridine Hydrochloride

    • High-temperature reaction vessel with inert atmosphere capability

  • Protocol:

    • Combine the synthesized flavonol (1.0 eq) with an excess of pyridine hydrochloride (approx. 10-20 eq) in a reaction vessel.

    • Heat the mixture to 180°C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours.[10]

    • Monitor the reaction by TLC.

    • After cooling, carefully add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product using column chromatography on silica gel.

Part II: Regioselective C8-Geranylation

The introduction of the geranyl group at the C8 position is achieved via a Friedel-Crafts-type alkylation.[11] The regioselectivity is directed by the existing hydroxyl groups on the A-ring. The C5-hydroxyl group forms a chelate with the Lewis acid catalyst, directing the electrophilic geranyl cation to the adjacent C6 or C8 positions. Steric hindrance often favors C8 substitution.

  • Reagents and Materials:

    • Luteolin-3-methyl ether

    • Geranyl Bromide

    • Anhydrous Lewis Acid (e.g., BF₃·OEt₂, AlCl₃)

    • Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,4-Dioxane)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve Luteolin-3-methyl ether (1.0 eq) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq). Stir for 15-20 minutes.

    • Add geranyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the formation of the product by TLC.

    • Quench the reaction by carefully adding ice-cold dilute HCl.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product will likely be a mixture of C8, C6, and potentially O-geranylated isomers. Purify the desired C8-geranylated product using preparative HPLC or column chromatography.

Overall Synthetic Workflow

G cluster_0 Part I: Flavone Core Synthesis cluster_1 Part II: C-Geranylation A 2-Hydroxy-4,6-dimethoxy- acetophenone + 3,4-Dimethoxy- benzaldehyde B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C D Algar-Flynn-Oyamada Oxidation C->D E Protected Flavonol D->E F Demethylation E->F G Luteolin-3-methyl ether F->G I Friedel-Crafts Alkylation G->I H Geranyl Bromide H->I J Crude Product Mixture I->J K Purification (Chromatography) J->K L Final Product K->L

Caption: Experimental workflow for the synthesis.

Purification and Characterization

Purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

TechniquePurposeExpected Observations
Column Chromatography Purification of intermediates and final product.Separation of isomers and impurities based on polarity. The C8-geranylated product is expected to be less polar than the starting flavone.
¹H NMR Structural elucidation.Signals corresponding to the flavone backbone, methoxy group, and the characteristic signals of the geranyl side chain (vinyl protons, methyl groups, and methylene protons). The position of the geranyl group can be confirmed by the absence of the H8 proton signal and NOE correlations.
¹³C NMR Carbon skeleton confirmation.Resonances for all carbon atoms in the molecule, confirming the flavone structure and the presence of the geranyl substituent.
Mass Spectrometry (HRMS) Molecular weight and formula determination.The exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ should match the calculated value for C₂₆H₂₈O₇.
HPLC Purity assessment.A single major peak should be observed under optimized conditions, indicating a high degree of purity.

Discussion and Mechanistic Insights

  • Choice of Protecting Groups: In the initial steps, methoxy groups are used as protecting groups for the hydroxyl functions. They are stable under the basic conditions of the Claisen-Schmidt condensation and the oxidative conditions of the AFO reaction.

  • Algar-Flynn-Oyamada Reaction: The mechanism of the AFO reaction is complex and still debated, but it is known to proceed through a dihydroflavonol intermediate which is then oxidized to the flavonol.[6][8]

  • Regioselectivity of Geranylation: The key to a successful synthesis is controlling the regioselectivity of the C-alkylation. The use of a Lewis acid like BF₃·OEt₂ is crucial. The boron atom coordinates with the C5-hydroxyl and the C4-carbonyl oxygen, forming a chelate ring. This coordination increases the nucleophilicity of the A-ring and directs the incoming electrophile (geranyl cation) to the ortho position (C6 or C8). Steric hindrance from the C5-chelate complex generally favors substitution at the C8 position. Without this chelation, O-alkylation would be a significant competing reaction.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the aqueous solubility of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising prenylflavone. The inherent low aqueous solubility of many flavonoids, including this specific compound, can present significant challenges in experimental design and therapeutic application.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound is a flavonoid, a class of polyphenolic compounds known for their potential health benefits.[4] However, their molecular structure, characterized by multiple hydroxyl groups and a largely nonpolar backbone, contributes to poor water solubility. The presence of a lipophilic geranyl group in this particular molecule further decreases its affinity for aqueous media. This low solubility can hinder in vitro assays, limit bioavailability in preclinical studies, and pose significant formulation challenges.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Can I just dissolve it in an organic solvent and then dilute it in my aqueous buffer?

A2: This is a common practice, but it has significant limitations. While initial dissolution in a solvent like DMSO or ethanol is possible, diluting this stock solution in an aqueous buffer can lead to precipitation of the compound, especially at higher concentrations. This can result in inaccurate experimental data and is not a viable strategy for many applications.

Q3: Are there universal methods that work for all flavonoids?

A3: While several techniques are broadly applicable to flavonoids, there is no "one-size-fits-all" solution. The optimal method for solubility enhancement will depend on the specific flavonoid, the desired final concentration, the experimental system (e.g., cell culture, animal model), and the tolerance for excipients. Empirical testing is crucial to determine the most effective approach for your specific needs.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides detailed troubleshooting guides for common techniques used to improve the aqueous solubility of this compound.

Cosolvency

Cosolvency involves using a mixture of a primary solvent (water) and one or more water-miscible organic solvents to increase the solubility of a nonpolar compound.[7][8]

Q: I'm trying to use a cosolvent system, but my compound is still precipitating. What can I do?

A: Several factors could be at play. Here's a troubleshooting workflow:

  • Increase the proportion of the cosolvent: Gradually increase the percentage of the organic cosolvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) in your final solution.[9] Be mindful of the tolerance of your experimental system to the cosolvent, as high concentrations can be toxic to cells or affect protein function.

  • Try a different cosolvent: The effectiveness of a cosolvent depends on the specific solute. If one cosolvent isn't working, consider trying another or a combination of cosolvents.

  • Check the pH of your solution: The ionization state of your flavonoid can influence its solubility. Ensure the pH of your final aqueous phase is compatible with your compound and experimental setup.

  • Control the temperature: Solubility is often temperature-dependent. Gently warming the solution during preparation might help, but be cautious of potential degradation of the flavonoid at elevated temperatures.

Experimental Workflow for Cosolvency:

Caption: A simple workflow for preparing a solution using a cosolvent.

pH Adjustment

The numerous hydroxyl groups on the flavonoid structure can be deprotonated at higher pH values, leading to the formation of more soluble phenolate ions.[10]

Q: I tried increasing the pH, but my solution turned a different color. Is this normal?

A: Yes, a color change upon pH adjustment is common for flavonoids and often indicates deprotonation.[11][12][13] However, you need to be cautious:

  • Chemical Stability: High pH can lead to the degradation of flavonoids through oxidation and other reactions.[11][12][13] It's crucial to assess the stability of your compound at the desired pH over the duration of your experiment. This can be done using techniques like HPLC or UV-Vis spectroscopy.

  • Buffering Capacity: Ensure your final solution is well-buffered to maintain the desired pH, especially if you are adding it to a different biological medium.

  • Experimental Compatibility: The chosen pH must be compatible with your experimental system. For example, a very high pH would be detrimental to cell cultures.

Q: What is a safe pH range to explore for improving solubility without causing significant degradation?

A: A good starting point is to explore a pH range from 7.4 (physiological pH) up to around 8.5. It is recommended to perform a stability study to determine the optimal pH that balances solubility enhancement with compound integrity.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like flavonoids, forming water-soluble inclusion complexes.[1][2][3][14][15]

Q: I'm using beta-cyclodextrin, but the solubility increase is minimal. What should I try next?

A: While beta-cyclodextrin is a common choice, its own aqueous solubility can be a limiting factor. Consider the following:

  • Use a modified cyclodextrin: Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and can be more effective at solubilizing guest molecules.[16][17]

  • Optimize the stoichiometry: The molar ratio of the flavonoid to the cyclodextrin is critical. Experiment with different ratios (e.g., 1:1, 1:2, 1:5) to find the optimal complexation efficiency.

  • Method of complex preparation: The method used to form the inclusion complex can impact its efficiency. Common methods include co-precipitation, kneading, and freeze-drying.[18] For laboratory-scale preparations, co-precipitation by dissolving both components in a solvent and then removing the solvent is a straightforward approach.

Table 1: Comparison of Common Cyclodextrins for Flavonoid Solubilization

Cyclodextrin TypeKey CharacteristicsCommon Applications
β-Cyclodextrin (β-CD) Lower cost, limited water solubility.Initial screening, proof-of-concept studies.
Hydroxypropyl-β-CD (HP-β-CD) High water solubility, low toxicity.Cell culture experiments, in vivo studies.
Sulfobutylether-β-CD (SBE-β-CD) Very high water solubility, can be used in parenteral formulations.Pharmaceutical drug development.
Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[19][20]

Q: My surfactant solution is foaming excessively. How can I manage this?

A: Foaming is a common issue with surfactants. To minimize it:

  • Gentle mixing: Avoid vigorous shaking or vortexing. Use gentle inversion or a magnetic stirrer at a low speed.

  • Choose a low-foaming surfactant: If foaming is a persistent problem, consider using a surfactant with a lower tendency to foam.

  • Degas your solution: In some cases, dissolved gases can contribute to foaming. Degassing the solvent before adding the surfactant may help.

Q: Are there concerns about surfactant toxicity in my experiments?

A: Yes, surfactants can be toxic to cells and may interfere with certain biological assays. It is essential to:

  • Determine the critical micelle concentration (CMC): The solubilization effect occurs at concentrations above the CMC. Aim to use the lowest effective concentration above the CMC.

  • Run appropriate controls: Always include a vehicle control (surfactant in buffer) in your experiments to account for any effects of the surfactant itself.

  • Select biocompatible surfactants: For biological experiments, non-ionic surfactants like Tween® 80 or Polysorbate 80 are often preferred due to their lower toxicity compared to ionic surfactants.[21]

Nanoparticle-Based Formulations

Reducing the particle size of a compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to improved dissolution rates and solubility.[5][6][22][23][24]

Q: I'm considering a nanoparticle approach. What are the key challenges I should be aware of?

A: While effective, nanoparticle formulation can be complex. Key challenges include:

  • Physical stability: Nanoparticles have a high surface energy and can be prone to aggregation over time. The use of stabilizers is often necessary.

  • Characterization: Proper characterization of nanoparticle size, size distribution (polydispersity index), and zeta potential is crucial for reproducibility.

  • Scalability: Methods used for small-scale laboratory preparation may not be easily scalable for larger quantities.

Workflow for Nanoparticle Formulation (Nanoprecipitation Method):

Caption: A simplified workflow for preparing flavonoid nanoparticles using the nanoprecipitation method.[23]

Concluding Remarks

Improving the aqueous solubility of this compound is a critical step in unlocking its full research and therapeutic potential. This guide has provided a comprehensive overview of common strategies and troubleshooting advice. The key to success lies in a systematic and empirical approach to identify the most suitable method for your specific experimental needs. Always ensure thorough characterization and appropriate controls to validate your findings.

References

stability of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Artocarpesin in Cell Culture Media

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, commonly known as Artocarpesin, in cell culture applications. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Introduction to Artocarpesin and Its Stability Challenges

Artocarpesin is a prenylated flavonoid isolated from plants of the Artocarpus genus, such as jackfruit (Artocarpus heterophyllus)[1]. It has attracted significant scientific interest for its potent anti-inflammatory and antimicrobial properties[1][2][3]. However, like many flavonoids, Artocarpesin's utility in in vitro studies can be hampered by its limited aqueous solubility and potential for degradation in physiological conditions, such as those found in cell culture media[2][4][5]. Understanding and mitigating these stability issues are paramount for obtaining reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Artocarpesin, and why is its stability in cell culture a critical factor?

A1: Artocarpesin is a flavonoid with promising pharmacological activities[1][2]. Its stability is crucial because the concentration of the active compound can decrease over the course of an experiment, leading to an underestimation of its biological effects and poor reproducibility[6]. Degradation can also introduce new, unintended compounds into the culture medium, which could have confounding effects on the cells[4].

Q2: My Artocarpesin is precipitating in the cell culture medium. What can I do?

A2: Precipitation is a common issue for flavonoids like Artocarpesin, which are practically insoluble in water[2]. Here are some steps to address this:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like anhydrous DMSO or ethanol[5]. Gentle warming in a 37°C water bath may aid dissolution[5].

  • Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts[5].

  • Working Solution Preparation: Prepare working solutions immediately before use to minimize the time the compound spends in the aqueous medium before being added to the cells[5].

Q3: I'm observing a color change in my cell culture medium after adding Artocarpesin. What does this indicate?

A3: A color change in the medium can be a sign of pH-dependent degradation or oxidation of the flavonoid[5]. Flavonoids are often more stable in slightly acidic conditions and can degrade in neutral to alkaline environments[4][7]. It is advisable to measure the pH of your final working solution. If possible, using a buffer system that maintains a stable pH can be beneficial[5].

Q4: How does the composition of the cell culture medium affect Artocarpesin's stability?

A4: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum, which can all influence compound stability[5][6]. Components in the medium can react with the flavonoid, and serum proteins may bind to the compound, affecting its availability and activity[6]. It's important to consider these potential interactions when designing your experiments.

Q5: What are the best practices for storing Artocarpesin stock solutions?

A5: To maintain the integrity of your Artocarpesin stock solutions, follow these guidelines:

  • Storage Temperature: Store stock solutions at -20°C or -80°C[5].

  • Aliquotting: Prepare small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound[5].

  • Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in foil, as flavonoids can be photolabile[5][6][7].

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results in bioassays are a common red flag for compound instability[6]. This guide will help you diagnose and resolve these issues.

Issue: High Variability in Biological Activity Between Experiments

Potential Cause 1: Degradation of Artocarpesin in Stock Solution

  • Troubleshooting Steps:

    • Always prepare fresh working solutions from your stock for each experiment.

    • If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.

    • Confirm the integrity of your stock solution periodically using an analytical method like HPLC.

Potential Cause 2: Instability in Cell Culture Medium During Incubation

  • Troubleshooting Steps:

    • Minimize the pre-incubation time of Artocarpesin in the medium before adding it to the cells[5].

    • Consider the inclusion of a stabilizing agent, such as ascorbic acid, if compatible with your experimental design[7].

    • Perform a time-course stability study to determine the rate of degradation under your specific experimental conditions (see Protocol 1).

Potential Cause 3: Adsorption to Labware

  • Troubleshooting Steps:

    • Artocarpesin may adsorb to the surfaces of plastic or glass vials and plates[4].

    • Using silanized glass vials or low-adsorption plasticware can help mitigate this issue[4].

Logical Flow for Troubleshooting Instability

A Inconsistent In Vitro Results B Assess Stock Solution Integrity (Fresh vs. Old Stock) A->B C Evaluate Solubility in Media (Precipitation Check) B->C If stock is OK D Perform Stability Assessment in Cell-Free Medium C->D If soluble E Perform Stability Assessment in Presence of Cells D->E If stable in media F Identify Degradation Products (LC-MS) D->F If unstable in media E->F If unstable with cells G Optimize Assay Conditions (e.g., shorter incubation) F->G H Consistent Results Achieved G->H

Caption: A flowchart to guide the investigation of inconsistent in vitro results.

Experimental Protocols

Protocol 1: Assessing Artocarpesin Stability in Cell Culture Medium via HPLC

This protocol allows you to quantify the degradation of Artocarpesin over time under your specific experimental conditions.

Materials:

  • Artocarpesin

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS)

  • HPLC system with a UV or PDA detector[1][4]

  • 0.22 µm syringe filters

Methodology:

  • Prepare a Stock Solution: Dissolve Artocarpesin in anhydrous DMSO to a concentration of 10 mM[5].

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final concentration used in your assays (e.g., 10 µM)[5].

  • Incubation: Incubate the working solution under your standard assay conditions (e.g., 37°C, 5% CO₂)[5].

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the working solution.

  • Sample Preparation for HPLC:

    • Immediately after collection, stop any further degradation by freezing the sample at -80°C until analysis[5].

    • Before injection, thaw the samples and filter them through a 0.22 µm syringe filter to remove any precipitates or debris.

  • HPLC Analysis:

    • Analyze the samples using a validated reversed-phase HPLC (RP-HPLC) method[1]. A C18 column is typically suitable.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for good peak separation.

    • Monitor the elution at a wavelength appropriate for Artocarpesin (flavonoids typically have strong absorbance around 254 nm and 365 nm).

  • Data Analysis:

    • Calculate the peak area of Artocarpesin at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of Artocarpesin remaining.

    • Plot the percentage of remaining Artocarpesin against time to visualize the degradation kinetics.

Workflow for Stability Assessment

cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis A Prepare Artocarpesin Stock Solution (DMSO) B Prepare Working Solution in Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Store Samples at -80°C D->E F Thaw, Filter, and Inject E->F G HPLC-UV/PDA Analysis F->G H Calculate % Remaining vs. Time G->H

Caption: Experimental workflow for assessing Artocarpesin stability in cell culture medium.

Data Summary: Factors Influencing Flavonoid Stability

The stability of flavonoids like Artocarpesin is influenced by several factors. The following table summarizes these factors and their expected impact, based on general flavonoid chemistry.

FactorImpact on StabilityRationaleRecommendations
pH Decreased stability at neutral to alkaline pHHydroxyl groups on the flavonoid rings are more susceptible to oxidation and degradation at higher pH values.[4][5]Maintain a slightly acidic to neutral pH if the experimental design allows. Use buffered media.
Temperature Decreased stability with increasing temperatureDegradation reactions are accelerated at higher temperatures, often following first-order kinetics.[4][8][9]Store stock solutions at -20°C or -80°C. Minimize the time the compound is incubated at 37°C.
Light Degradation upon exposure to UV or ambient lightFlavonoids are often photolabile and can undergo photochemical degradation.[6][7]Use amber vials for storage and preparation. Protect solutions from direct light.
Oxygen Oxidative degradationThe polyphenolic structure of flavonoids makes them susceptible to oxidation, which can be catalyzed by ions in the medium.[5][6]Prepare solutions fresh. Consider working under an inert atmosphere for highly sensitive experiments.

References

optimizing extraction yield of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone from natural sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction and purification of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this promising C-geranylated flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a prenylated flavonoid found in a limited number of plant species. The most cited natural source is Broussonetia papyrifera, commonly known as paper mulberry.[1] Other plants from the Paulownia genus, such as Paulownia tomentosa, are also known to produce a variety of geranylated flavonoids and may be potential sources.[2][3][4]

Q2: What is a realistic extraction yield to expect for this compound?

The yield of minor secondary metabolites like this compound can vary significantly based on factors such as the quality of the plant material, harvesting time, and the extraction method used. Generally, for such specialized flavonoids, a yield in the range of 0.05% to 0.2% (w/w) from dried plant material can be considered a successful starting point.[5]

Q3: Which extraction techniques are most suitable for this type of compound?

Both conventional and modern extraction techniques can be employed.[6][7][8]

  • Conventional Methods: Maceration and Soxhlet extraction are common but may require longer extraction times and larger solvent volumes.[9][10]

  • Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields with reduced solvent and energy consumption.[6][7][8]

Q4: How does the geranyl group affect the extraction process?

The presence of the lipophilic geranyl group increases the nonpolar character of the flavonoid. This means that while the core flavonoid structure has polar hydroxyl groups, the overall molecule will have better solubility in less polar solvents compared to its non-prenylated counterparts. This characteristic is crucial for solvent selection.[11][12]

Q5: What are the critical factors that I need to control to maximize yield?

Several variables significantly impact extraction efficiency. These include the choice of solvent, temperature, extraction time, solid-to-liquid ratio, and the pH of the extraction medium.[6][13] Optimizing these parameters in parallel is key to achieving the highest possible yield.[6][7]

Troubleshooting Guide: Low Extraction Yield

Encountering low yields is a common challenge in natural product chemistry. This section provides a structured approach to diagnosing and resolving this issue.

Problem 1: Inefficient Initial Extraction

Possible Cause: The solvent system is not optimized for the target compound's polarity.

Solution: The key is to balance the polarity of the solvent to solubilize the target compound while minimizing the co-extraction of impurities. Given the structure of this compound, a solvent of medium polarity is a good starting point.

  • Rationale: The tetrahydroxy-methoxy-flavone backbone contributes polarity, while the C8-geranyl group adds significant non-polar character.

  • Recommendation: Start with 70-80% ethanol or methanol in water.[14] Pure ethanol or methanol can also be effective for prenylated flavonoids.[15] For further optimization, consider solvents like acetone or ethyl acetate, which are less polar.[13]

Solvent SystemPolarityTarget Compounds
WaterHighHighly polar glycosylated flavonoids
70% Ethanol/MethanolMedium-HighBroad range of flavonoids, including some prenylated ones
Pure Ethanol/MethanolMediumGood for many prenylated flavonoids[15]
AcetoneMedium-LowLess polar flavonoids and aglycones
Ethyl AcetateLowNon-polar flavonoids, aglycones

Possible Cause: Suboptimal physical parameters for the extraction.

Solution: Systematically optimize the following parameters:

  • Temperature: Increasing temperature generally improves solvent viscosity and mass transfer, leading to higher yields.[16][17] However, excessive heat can cause degradation. A starting range of 40-60°C is recommended for conventional extraction.[18] For UAE and MAE, temperature control is crucial to prevent thermal decomposition.[19]

  • Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix. For maceration, this could be hours to days. For UAE and MAE, the time is significantly shorter, often in the range of 20-60 minutes.[19][20]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient and improve extraction efficiency, though this needs to be balanced with solvent cost and handling.[16][20] Ratios between 1:20 and 1:50 (g/mL) are common starting points.[17][19]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more efficient extraction.[9]

Problem 2: Degradation of the Target Compound During Extraction

Possible Cause: The compound is sensitive to heat, light, or pH.

Solution: Flavonoids can be susceptible to degradation under harsh conditions.[13]

  • Thermal Degradation: Avoid prolonged exposure to high temperatures. If using Soxhlet extraction, which can expose the extract to the solvent's boiling point for extended periods, consider alternative methods like UAE or MAE which offer better temperature control.[9]

  • Light-Induced Degradation: Protect the extraction vessel and subsequent extracts from direct light by using amber glassware or covering the setup with aluminum foil.[18]

  • pH-Related Instability: The stability of flavonoids is pH-dependent. While some flavonoids are more stable in slightly acidic conditions (pH 2.5-3.5), others may require neutral or slightly alkaline conditions.[13][18] It is advisable to buffer the extraction solvent if pH fluctuations are suspected.

  • Oxidation: The presence of multiple hydroxyl groups makes the compound susceptible to oxidation. Consider degassing the solvent or adding antioxidants like ascorbic acid to the extraction medium.[18]

Problem 3: Loss of Compound During Work-Up and Purification

Possible Cause: Inefficient partitioning or chromatographic separation.

Solution:

  • Liquid-Liquid Partitioning: After initial extraction, a common step is to partition the crude extract between immiscible solvents to remove highly polar or non-polar impurities. For a geranylated flavonoid, after removing the initial solvent, the residue can be redissolved and partitioned. A typical scheme would be to partition between water and a solvent like ethyl acetate. The target compound should preferentially move into the ethyl acetate phase.

  • Chromatographic Purification: This is a critical step where losses can occur.

    • Column Chromatography: Use silica gel for initial cleanup. Given the compound's polarity, a gradient elution from a non-polar solvent (e.g., hexane or chloroform) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended.

    • Preparative HPLC: For final purification, reversed-phase (C18) preparative HPLC is often the method of choice. A gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile or methanol is typically used.[21]

Experimental Protocols & Workflows

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a starting point for efficient extraction.

  • Sample Preparation: Dry the plant material (e.g., leaves or bark of Broussonetia papyrifera) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of powdered plant material into a 500 mL Erlenmeyer flask.

    • Add 300 mL of 80% ethanol (a solid-to-liquid ratio of 1:30 g/mL).[20]

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 250 W and the temperature to 50°C.[19][20]

    • Sonicate for 30 minutes.[20]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue with fresh solvent to maximize recovery.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Yield Assessment: The resulting crude extract can be analyzed by HPLC to quantify the concentration of the target compound.[21]

Workflow Visualization

The following diagrams illustrate the general extraction workflow and a troubleshooting decision tree.

ExtractionWorkflow Start Plant Material (e.g., Broussonetia papyrifera) Prep Drying & Grinding Start->Prep Extraction Solvent Extraction (e.g., UAE with 80% Ethanol) Prep->Extraction Filtration Filtration & Residue Re-extraction Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->Partitioning Purification Chromatographic Purification (Silica Column -> Prep-HPLC) Partitioning->Purification PureCompound Pure this compound Purification->PureCompound QC QC Analysis (HPLC, MS, NMR) PureCompound->QC

Caption: General workflow for extraction and purification.

TroubleshootingTree Start Low Yield Detected CheckCrude Analyze Crude Extract via HPLC. Is target compound present? Start->CheckCrude YesCrude Yes CheckCrude->YesCrude Yes NoCrude No / Very Low CheckCrude->NoCrude No LossInPurification Issue: Loss during Purification YesCrude->LossInPurification ExtractionIssue Issue: Inefficient Extraction or Degradation NoCrude->ExtractionIssue OptimizeChroma Solution: - Optimize chromatography gradient. - Check for compound precipitation. - Analyze all fractions. LossInPurification->OptimizeChroma OptimizeSolvent Solution 1: - Change solvent polarity (e.g., try Acetone). - Adjust solvent-to-water ratio. ExtractionIssue->OptimizeSolvent OptimizeParams Solution 2: - Increase temperature/time moderately. - Check pH and light exposure. - Use finer particle size. ExtractionIssue->OptimizeParams DegradationCheck Solution 3: - Add antioxidants (e.g., Ascorbic Acid). - Use lower temperatures. ExtractionIssue->DegradationCheck

Caption: Troubleshooting decision tree for low extraction yield.

References

minimizing off-target effects of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

A Guide to Minimizing Off-Target Effects in In Vivo Research

Introduction: this compound, a prenylated flavonoid primarily isolated from species like Broussonetia papyrifera, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2] However, like many flavonoids, its transition from promising in vitro data to reliable in vivo models is frequently challenged by off-target effects, which can confound results and introduce toxicity. The addition of the lipophilic geranyl group can enhance membrane interaction and potency but may also increase promiscuous binding to unintended cellular targets.[3]

This guide is designed for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and mitigating the off-target effects of this compound in vivo. We will move beyond simple protocols to explain the causal mechanisms behind these effects and offer field-proven strategies to enhance the specificity and translational potential of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of this compound and related compounds in animal models.

Q1: What are the likely primary targets and mechanisms of action for this compound?

A1: The primary therapeutic activities of flavonoids like this one are often attributed to their antioxidant and anti-inflammatory properties.[4] The core flavonoid structure, similar to luteolin and quercetin, suggests it can modulate key inflammatory signaling pathways. For instance, many flavonoids are known to inhibit the NF-κB pathway, which is a central regulator of pro-inflammatory cytokine production. The catechol moiety (the 3',4'-dihydroxy groups on the B-ring) is a critical feature for radical scavenging and antioxidant activity.[5] The geranyl group may enhance its interaction with cell membranes and certain enzymes, potentially increasing its potency compared to its non-geranylated parent structures.[3]

Q2: What are the most probable off-target effects I should be concerned about in vivo?

A2: The off-target profile of flavonoids is broad and a primary reason for careful experimental design. Key concerns include:

  • Promiscuous Kinase Inhibition: Flavonoids are notorious for binding to the ATP-binding pocket of a wide range of protein kinases.[6] This can lead to unintended inhibition of crucial signaling pathways like PI3K/Akt and MEK/ERK, affecting cell proliferation, survival, and metabolism in ways unrelated to your primary hypothesis.[7]

  • Metabolic Enzyme Inhibition: Flavonoids can inhibit enzymes involved in hormone metabolism and drug processing (e.g., cytochrome P450s), potentially leading to drug-drug interactions or hormonal imbalances with chronic dosing.[8]

  • Pro-oxidant Activity: While generally considered antioxidants, at higher concentrations or in certain cellular environments, flavonoids can act as pro-oxidants, generating reactive oxygen species (ROS) and causing cellular damage.[8] Geranylated flavonoids, in particular, have been shown to increase ROS production in some cell types while simultaneously inhibiting the inflammatory response, creating a complex biological picture.[9]

Q3: How do the physicochemical properties of this compound contribute to off-target effects?

A3: The primary challenge is its poor aqueous solubility, a common feature of polyphenolic compounds.[10] This leads to several downstream problems:

  • Low Bioavailability: Poor solubility limits absorption from the gut, leading to low and variable plasma concentrations. The bioavailability of a related methoxyflavone was found to be only around 14%.[11]

  • Need for High Doses: To achieve a therapeutic concentration in target tissues, researchers often resort to administering very high doses. These high doses are more likely to engage low-affinity off-targets, leading to toxicity or confounding effects.[8]

  • Formulation-Induced Artifacts: To solubilize the compound, aggressive vehicles (e.g., high concentrations of DMSO, ethanol) are often used, which have their own inherent toxicities and can confound experimental results.

Q4: What initial steps are essential before launching a large-scale in vivo study?

A4: A pilot study is non-negotiable. The first step should be to determine the Maximum Tolerated Dose (MTD) using a small cohort of animals. This involves a dose-escalation study to identify a dose that is effective without causing overt signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).[12] Concurrently, you should invest time in developing a stable, safe, and effective formulation to improve bioavailability, which will allow you to use lower, more specific doses.

Part 2: Troubleshooting Guide: From Problem to Solution

This section provides a problem-oriented approach to common issues encountered during in vivo experiments.

Table 1: Troubleshooting Common In Vivo Issues
Observed IssuePotential Cause(s)Recommended Action(s)
Unexpected animal morbidity or severe toxicity at the planned "effective dose." 1. Dose exceeds the MTD. 2. Formulation vehicle toxicity. 3. Acute off-target organ toxicity (e.g., liver, kidney).1. Perform a formal MTD study. (See Protocol 3.1). 2. Run vehicle-only control groups. Assess if the delivery vehicle itself is causing adverse effects. 3. Perform preliminary toxicology. Collect blood for serum chemistry (ALT, AST, BUN, Creatinine) and preserve major organs for histopathology.[12]
High variability in therapeutic response between animals. 1. Poor and inconsistent oral bioavailability. 2. Compound precipitation in vivo after administration. 3. Instability of the dosing formulation.1. Optimize the formulation. Explore strategies like phospholipid complexes or nanosuspensions to improve solubility and absorption consistency. (See Protocol 3.2).[13] 2. Confirm formulation stability. Ensure the compound remains in solution for the duration of preparation and administration.
Desired on-target effect is observed, but with confounding physiological changes (e.g., altered blood glucose, unexpected weight gain/loss). 1. Off-target inhibition of metabolic kinases (e.g., AMPK). 2. Unintended modulation of major signaling pathways (e.g., Nrf2, mTOR).[14] 3. Accumulation of the compound in non-target organs.1. Assess key off-target pathways. Use Western blot or qPCR to check for phosphorylation changes in key kinases (p-AMPK, p-Akt, p-ERK) in relevant tissues. 2. Perform a biodistribution study. Quantify compound levels in target vs. non-target tissues using LC-MS/MS to see where it accumulates.[12]
Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and resolving in-vivo issues.

Troubleshooting_Workflow cluster_0 Phase 1: Observation & Initial Diagnosis cluster_1 Phase 2: Investigation & Optimization cluster_2 Phase 3: Refinement Observe Observe Unexpected In Vivo Outcome (Toxicity, Variability) Check_Formulation Is the formulation stable and non-toxic? Observe->Check_Formulation Check_Dose Is the dose below the MTD? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize Formulation (Protocol 3.2) Check_Formulation->Optimize_Formulation No Determine_MTD Determine MTD (Protocol 3.1) Check_Dose->Determine_MTD No Profile_Pathways Profile Off-Target Signaling Pathways Check_Dose->Profile_Pathways Yes Optimize_Formulation->Check_Formulation Determine_MTD->Check_Dose Biodistribution Analyze Biodistribution & Off-Target Accumulation Refine_Experiment Refine Dose, Schedule, & Endpoints Biodistribution->Refine_Experiment Profile_Pathways->Biodistribution Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_on_target On-Target Pathway cluster_off_target Potential Off-Targets cluster_2 Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK LPS NFkB p65/p50 IkB IκB IKK->IkB phosphorylates (degradation) NFkB->IkB sequesters NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates MEK1 MEK1 ERK ERK MEK1->ERK PI3K PI3K Akt Akt PI3K->Akt Cell_Survival_Genes Cell Survival & Proliferation Genes ERK->Cell_Survival_Genes Akt->Cell_Survival_Genes Compound This compound Compound->IKK INTENDED INHIBITION Compound->MEK1 OFF-TARGET INHIBITION Compound->PI3K OFF-TARGET INHIBITION Inflammation_Genes Inflammatory Genes (TNFα, IL-6) NFkB_nuc->Inflammation_Genes activates

References

Technical Support Center: Selective Demethylation of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for flavonoid chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuanced challenges of selectively demethylating polymethoxyflavones (PMFs). The conversion of PMFs to their hydroxylated counterparts (HPMFs) is a critical step in enhancing their bioavailability and biological activity. However, achieving regioselectivity is a significant synthetic hurdle. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My primary goal is regioselectivity. How can I selectively demethylate a single, specific methoxy group on the PMF scaffold?

Answer:

This is the most critical challenge in PMF modification. The ability to target a specific methoxy group among several chemically similar ones depends on exploiting subtle differences in their steric and electronic environments. The choice of demethylating agent is paramount and dictates the outcome.

Causality Behind Selectivity:

The reactivity of a methoxy group on the flavonoid core is primarily governed by two factors:

  • Electronic Effects & Chelation: The methoxy group at the C5 position is unique. Its proximity to the C4-carbonyl group allows for the formation of a stable six-membered chelation complex with certain Lewis acids, such as aluminum chloride (AlCl₃). This complexation makes the C5-methoxy group exceptionally susceptible to cleavage, providing a reliable route for selective 5-O-demethylation.[1][2][3]

  • Steric Hindrance: Methoxy groups located in sterically crowded positions are less accessible to bulky reagents. Conversely, less hindered groups are often more susceptible to attack, especially with powerful, non-chelating reagents like boron tribromide (BBr₃) at low temperatures.

The diagram below illustrates the chelation mechanism that confers high selectivity for the 5-position.

Caption: AlCl₃ chelation with C4-carbonyl and C5-methoxy groups.

Data Presentation: Comparison of Common Demethylating Reagents

ReagentPrimary SelectivityTypical ConditionsProsCons
Aluminum Chloride (AlCl₃) C5-position (via chelation)DCM or Acetonitrile, RTHigh regioselectivity for C5-OH, cost-effective.[1]Limited to C5 selectivity; can cause side reactions at higher temperatures.[2]
Boron Tribromide (BBr₃) Sterically least hindered positionAnhydrous DCM, -78°C to 0°CVery powerful, cleaves most ethers.Highly moisture-sensitive, often non-selective, can lead to over-demethylation.[4][5]
Iodotrimethylsilane (TMSI) Varies; generally milderAnhydrous DCM or Chloroform, 0°C to RTMilder conditions, useful for acid-sensitive substrates.[6][7]Can be slow; selectivity is substrate-dependent.
Aqueous HBr / HI Generally non-selectiveReflux in aqueous acidInexpensive, powerful.Extremely harsh, low selectivity, often leads to complete demethylation and potential decomposition.[6]
Sodium Ethanethiolate (NaSEt) Electron-deficient positionsAnhydrous DMF, high temp (~150°C)Nucleophilic mechanism offers alternative selectivity profile.Requires high temperatures, foul-smelling reagents.[4]
FAQ 2: I'm getting a mixture of products, including di-demethylated and fully demethylated species. How can I prevent this over-demethylation?

Answer:

Over-demethylation is a classic sign that your reaction conditions are too harsh or your reagent stoichiometry is incorrect. This is particularly common with a potent reagent like BBr₃.

Troubleshooting Over-demethylation:

  • Control Reagent Stoichiometry: This is the most critical parameter. For a powerful reagent like BBr₃, it's crucial to understand its reactivity. Theoretical calculations and experimental evidence have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[8][9] Always start with 1.0-1.2 equivalents of BBr₃ per methoxy group you intend to cleave. Adding a large excess will inevitably lead to multiple demethylations.

  • Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., adding BBr₃ at -78°C and allowing it to slowly warm to 0°C or room temperature) is standard practice. Lower temperatures decrease the reaction rate, allowing for greater differentiation between the activation energies of cleaving different methoxy groups, thus enhancing selectivity.

  • Monitor Reaction Progress Vigilantly: Do not run the reaction for a fixed time without monitoring. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction immediately once the optimal conversion has been reached, before significant amounts of di-demethylated products appear.

Workflow: Troubleshooting Demethylation Experiments

The following diagram provides a logical workflow for addressing common issues encountered during selective demethylation.

References

Technical Support Center: A Guide to Preserving the Integrity of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone is a prenylated flavonoid isolated from sources like Broussonetia papyrifera with demonstrated bioactivity, including potential anti-proliferation effects on breast cancer cells.[1][2] As with many complex polyphenolic compounds, its chemical integrity is paramount for obtaining reproducible and reliable experimental results. The presence of multiple hydroxyl groups on its flavonoid backbone makes it particularly susceptible to degradation. This guide provides in-depth technical advice, frequently asked questions (FAQs), and validated protocols to help researchers prevent degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this flavone?

A1: The degradation of this compound is primarily driven by three environmental factors, largely due to the vulnerable phenolic hydroxyl groups in its structure:

  • Oxidation: This is the most significant degradation pathway. The tetrahydroxy substitution pattern makes the compound an excellent antioxidant, but this also means it is readily oxidized when exposed to atmospheric oxygen.[3] Oxidation often leads to the formation of quinone-type structures, which can polymerize into dark-colored pigments, a common phenomenon known as enzymatic or non-enzymatic browning in fruits and vegetables.[4][5]

  • Light: Exposure to light, particularly UV wavelengths, can induce photochemical degradation. This process can accelerate oxidation and may also cause cleavage of chemical bonds within the molecule, leading to a loss of biological activity.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[7] While some flavonoids are relatively stable at room temperature for short periods, long-term storage at higher temperatures will inevitably lead to significant degradation.[6][7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate the degradation factors mentioned above, we have established the following best practices, summarized in the table below.

Storage Format Temperature Atmosphere Light Condition Duration
Dry Powder (Solid) -20°C or belowInert Gas (Argon/Nitrogen)In the dark (Amber vial)Long-term (Years)
In Solution (e.g., DMSO) -80°CInert Gas (Argon/Nitrogen)In the dark (Amber vial)Short to Medium-term (Months)

Storing the compound as a dry powder at -20°C is the most effective method for long-term preservation.[2] For solutions, -80°C is strongly recommended to minimize molecular motion and slow degradation kinetics.[2]

Q3: Should I store the compound as a solid or in solution?

A3: For long-term archival purposes, storing the compound as a dry, solid powder is unequivocally superior . Introducing a solvent, even an anhydrous one, can create a medium for degradative reactions to occur. However, for practical laboratory use, stock solutions are often necessary.

  • Solid Form: Offers the highest stability. Ensure the vial is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing to displace oxygen.[9][10]

  • Solution Form: More convenient for immediate use but less stable. If you prepare a stock solution, it is critical to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[11] DMSO is a common solvent, but its hygroscopic nature means it can absorb atmospheric water, which may contribute to compound degradation over time.[12]

Q4: Which solvents are best for creating and storing stock solutions? What should I avoid?

A4: The choice of solvent is critical.

  • Recommended: High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving and storing flavonoids for biological assays.[13] Its ability to dissolve a wide range of compounds and its low freezing point are advantageous.

  • To Use with Caution: Ethanol or methanol can be used, but they are more volatile and have a higher risk of containing water. If using alcohols, ensure they are of the highest purity and anhydrous.

  • To Avoid: Avoid aqueous buffers for long-term storage. The hydroxyl groups of the flavonoid are unstable in neutral or alkaline aqueous solutions, which can accelerate oxidation and degradation.[14] If your experiment requires a buffer, prepare the dilution from your DMSO stock immediately before use.

Q5: How many times can I safely freeze and thaw my stock solution?

A5: Ideally, zero . Each freeze-thaw cycle exposes the compound to temperature fluctuations and increases the risk of water condensation into the solution from the headspace air, which can accelerate degradation.[11] This is why aliquoting is not just a recommendation; it is a critical step in preserving your compound's integrity. Prepare single-use aliquots from your primary stock solution so you only need to thaw the amount required for a single experiment.

Part 2: Troubleshooting Guide

Problem: My compound, either in solid form or in solution, has developed a yellow or brownish tint.
  • Probable Cause: This is a classic sign of oxidation.[3] The phenolic groups have likely been converted to quinones, which then polymerize to form colored compounds. This process is often irreversible and indicates significant degradation.

  • Action Plan:

    • Do Not Use: Discard the sample, as its purity and concentration are compromised. Using it will lead to non-reproducible results.

    • Review Your Protocol: Assess your storage and handling procedures. Was the vial properly sealed? Was it exposed to light? Was it flushed with inert gas?

    • Order a New Batch: Start fresh and implement the stringent storage protocols outlined in this guide.

Problem: I'm seeing a gradual decrease in the compound's efficacy or increased variability in my bioassay results.
  • Probable Cause: This is a common symptom of gradual compound degradation. While not visually apparent, a portion of the active compound has likely degraded, reducing its effective concentration. Repeated freeze-thaw cycles are a frequent culprit.

  • Action Plan:

    • Confirm Degradation (Optional but Recommended): If you have access to analytical instrumentation, you can confirm degradation. High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing flavonoids.[13][15] A chromatogram of a degraded sample will show a decreased peak area for the parent compound and the appearance of new peaks corresponding to degradation products.

    • Implement Aliquoting: Discard the suspect stock solution. Prepare a new stock from a fresh vial of powder and immediately create single-use aliquots.

    • Perform a Bridging Experiment: Test the newly prepared solution alongside your standard assay controls to re-establish a baseline of activity.

Part 3: Key Experimental Protocols

Protocol 1: Preparation and Aliquoting of Stock Solutions

This protocol minimizes exposure to atmospheric oxygen and prevents issues associated with freeze-thaw cycles.

  • Pre-Experiment Preparation:

    • Allow the vial of the dry compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

    • Use high-purity, anhydrous-grade DMSO.

  • Dissolution:

    • Calculate the volume of DMSO needed to achieve your desired stock concentration (e.g., 10 mM).

    • Briefly open the vial, add the DMSO, and immediately reseal.

    • Vortex or sonicate gently until the compound is fully dissolved.

  • Aliquoting:

    • Prepare several small, sterile microcentrifuge tubes (amber-colored if possible).

    • Dispense single-use volumes (e.g., 10-20 µL) into each tube. The volume should be appropriate for one experiment.

    • Work quickly to minimize the solution's exposure to air.

  • Inert Gas Blanketing (See Protocol 2):

    • Before capping each aliquot, flush the headspace with a gentle stream of argon or nitrogen.

  • Storage:

    • Immediately cap the aliquots tightly and store them at -80°C in a clearly labeled freezer box.

Protocol 2: Inert Gas Blanketing for Sample Protection

Blanketing (or inerting) is the process of replacing the oxygen-containing atmosphere in a vial's headspace with a non-reactive gas.[9][10][16][17]

  • Setup:

    • Obtain a cylinder of high-purity nitrogen or argon with a regulator.

    • Attach a sterile pipette tip or a long, thin needle to the end of the gas line to direct a gentle flow.

  • Procedure:

    • Set the regulator to a very low pressure to produce a gentle, slow stream of gas. You should barely be able to feel it on your hand.

    • For a vial of dry powder or a liquid aliquot, insert the tip of the needle/pipette just into the headspace of the vial, above the material.

    • Flush the headspace for 5-10 seconds. The inert gas is heavier than air and will displace the oxygen.

    • While the gas is still flowing, carefully withdraw the needle/pipette and immediately seal the vial or tube tightly.

  • Safety Note: Perform this procedure in a well-ventilated area. While nitrogen and argon are non-toxic, they can displace oxygen in a confined space.

Part 4: Visual Summaries & Workflows

Diagram 1: Key Degradation Pathways

This diagram illustrates the primary factors leading to the degradation of the flavone.

cluster_0 This compound (Stable Form) cluster_1 Degradation Products Compound Active Compound Oxidation Oxidation Compound->Oxidation Light Photodegradation Compound->Light Heat Thermal Energy Compound->Heat Degraded Quinones, Polymers (Inactive/Colored) Oxidation->Degraded O₂ Light->Degraded UV Light Heat->Degraded Temp > 4°C start Inconsistent Assay Results or Visual Color Change check_storage Review Storage Conditions: - Temp (-20°C solid / -80°C liquid)? - Protected from light? - Aliquoted (no freeze-thaw)? start->check_storage improper_storage Storage Protocol Breach Identified check_storage->improper_storage No proper_storage Storage Protocol Appears Correct check_storage->proper_storage Yes discard_sample Action: Discard Suspect Sample/Stock improper_storage->discard_sample proper_storage->discard_sample prepare_new Action: Prepare Fresh Stock from New Solid Vial discard_sample->prepare_new implement_protocols Implement Strict Protocols: 1. Aliquot into single-use volumes 2. Blanket with Inert Gas 3. Store at -80°C prepare_new->implement_protocols run_qc Run QC Experiment: - Test new aliquot in validated assay - Compare to positive/negative controls implement_protocols->run_qc results_ok Results Restored to Baseline run_qc->results_ok Pass results_bad Problem Persists: Investigate other assay variables (cells, reagents, etc.) run_qc->results_bad Fail

References

Technical Support Center: Optimizing Dosage of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a centralized resource for researchers investigating 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone (TMFG). As a Senior Application Scientist, my objective is to provide a logical, scientifically-grounded framework for establishing a safe and effective dosage of this novel compound in preclinical animal models. Given the limited public data on this specific molecule, this guide emphasizes the foundational principles and robust methodologies required for any new chemical entity entering in vivo testing.

Part 1: Foundational Knowledge - Pre-Dosing Considerations

Before any in vivo administration, a thorough understanding of the compound and the biological context is critical. This section addresses the most common preliminary questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMFG) and what are its known properties?

A1: TMFG is a prenylated flavonoid, a type of natural compound isolated from plants like Broussonetia papyrifera.[1][2] The "geranyl" group is a lipid-soluble chain that can enhance the biological activity of the flavonoid backbone, potentially by improving cellular absorption.[3] Published research, though limited, indicates it may possess anti-proliferative effects on breast cancer cells, making it a compound of interest for oncological studies.[2]

Q2: What are the inherent challenges associated with dosing flavonoids in animal models?

A2: Flavonoids as a class present specific pharmacokinetic challenges that must be anticipated.[4]

  • Low Bioavailability: Following oral administration, many flavonoids are not well absorbed from the gut into the bloodstream.[4][5]

  • Extensive First-Pass Metabolism: Upon absorption, flavonoids are often rapidly metabolized by enzymes in the intestine and liver. They are frequently converted into glucuronide and sulfate conjugates.[5][6]

  • Circulating Metabolites: Consequently, the primary forms circulating in the blood may not be the parent compound (TMFG) but its metabolites. These metabolites may have different biological activities.[6][7][8]

Understanding these factors is crucial because the dose you administer is not necessarily proportional to the systemic exposure of the active compound. This underscores the importance of pharmacokinetic analysis alongside toxicity assessments.

Q3: How do I select a starting dose for my first animal study with TMFG?

A3: Without prior in vivo data, a systematic approach is required.

  • In Vitro Data Conversion: If you have in vitro data, such as an IC50 or EC50 value from cell culture experiments, you can use established formulas or consult with a pharmacologist to estimate a starting dose.

  • Literature Review of Analogs: Search for in vivo studies on structurally similar prenylated flavonoids or other methoxylated flavones. For example, studies on 5,7,4'-trimethoxyflavanone (75 mg/kg in rats) or 5,7,3',4',5'-pentamethoxyflavone (5 mg/kg in rats) can provide a ballpark range, but should be approached with caution.[9][10]

  • Dose Range-Finding Study: The most reliable method is to perform a dose range-finding (DRF) study. This involves starting with a very low, likely sub-therapeutic dose, and escalating from there to determine the Maximum Tolerated Dose (MTD).[11][12]

Part 2: Troubleshooting Guide - Navigating the Dose-Finding Study

This section is structured to address specific issues you might encounter during the crucial dose-finding phase.

Issue: How do I properly design and execute a Dose Range-Finding (DRF) study to find the Maximum Tolerated Dose (MTD)?

Solution: A Step-by-Step Protocol

A DRF study is a preliminary experiment designed to identify a range of doses that are safe to administer in longer-term efficacy studies. The primary goal is to determine the MTD, which is the highest dose that does not produce unacceptable toxicity or mortality.[13][14]

Experimental Protocol: Pilot Dose-Range Finding Study

  • Animal Selection: Choose a relevant animal model (e.g., C57BL/6 mice) of a consistent age and sex. Use a small number of animals per group (e.g., n=3-5).[11]

  • Group Allocation:

    • Group 1: Vehicle Control (the solution used to dissolve/suspend TMFG).

    • Groups 2-5: TMFG dose-escalation groups. A logarithmic or semi-log dose spacing (e.g., 10, 30, 100, 300 mg/kg) is recommended to cover a broad range efficiently.[14]

  • Compound Formulation: Prepare a stable and homogenous formulation of TMFG. A supplier suggests a potential vehicle of DMSO, PEG300, Tween 80, and saline.[1] It is critical to test the vehicle alone to ensure it has no intrinsic biological effects.[11]

  • Administration: Administer a single dose of TMFG via the intended experimental route (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.[15]

  • Monitoring (14-day period):

    • Clinical Observations: Observe animals daily for signs of toxicity, including changes in posture, breathing, activity level, and physical appearance (e.g., ruffled fur).[11][14]

    • Body Weight: Record body weight daily or every other day. A weight loss of over 15-20% is a significant indicator of toxicity.[16]

    • Food and Water Intake: Monitor consumption as a general health indicator.[11]

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.[14] For a more thorough investigation, collect key organs (liver, kidney, spleen) for histopathological analysis.

  • MTD Determination: Analyze the data to identify the MTD. This will inform the dose selection for subsequent, larger-scale efficacy studies.[12]

Issue: I am observing high variability in responses within the same dose group.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Improper administration (e.g., failed oral gavage) can lead to variable exposure. Solution: Ensure all personnel are thoroughly trained. A small amount of a non-toxic colored dye can be used in a practice run to verify technique.

  • Formulation Instability: If TMFG is not fully dissolved or suspended, animals may receive different effective doses. Solution: Vortex the formulation immediately before dosing each animal. Conduct stability tests on your formulation to ensure it remains homogenous over the dosing period.

  • Animal Health Variation: Underlying health issues can alter an animal's response. Solution: Source animals from a reputable vendor and allow for a proper acclimation period before starting the study.[11]

Issue: I am not observing any therapeutic effect, even at the highest tolerated doses.

Possible Causes & Solutions:

  • Poor Bioavailability: As is common with flavonoids, TMFG may be poorly absorbed or rapidly metabolized.[4] The concentration of the active compound reaching the target tissue may be insufficient. Solution: Conduct a pharmacokinetic (PK) study to measure the actual concentration of TMFG and its metabolites in the blood over time.[11][14] This provides crucial exposure data.

  • Incorrect Route of Administration: The chosen route may not be optimal for absorption. Solution: Consider alternative administration routes. For example, if oral bioavailability is low, intraperitoneal or intravenous administration may achieve higher systemic exposure.[11]

  • Inactive Compound in Model: The compound may not be effective in the chosen animal model for the specific disease. Solution: Re-evaluate the initial in vitro data and the scientific rationale for using TMFG in your model.[11]

Part 3: Data Visualization and Workflow Management

Visual tools can clarify complex experimental designs and decision-making processes.

Data Presentation

Summarizing your DRF study results in a clear table is essential for interpretation and reporting.

Table 1: Example Data Summary from a TMFG Dose Range-Finding Study in Mice

Dose Group (mg/kg)nMean Body Weight Change (Day 14)Key Clinical ObservationsMortality
Vehicle Control5+3.5%None0/5
105+2.9%None0/5
305+1.2%None0/5
1005-9.8%Mild lethargy on Day 2-30/5
3005-21.5%Significant lethargy, hunched posture2/5

Based on this hypothetical data, the MTD would be established at 100 mg/kg, as this dose induced moderate but acceptable toxicity, while the 300 mg/kg dose was lethal.

Experimental Workflows & Logic Diagrams

Workflow for TMFG Dosage Optimization

This diagram outlines the logical progression from initial planning to the selection of doses for definitive efficacy studies.

Dosage_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision lit_review Literature Review: - TMFG & Analogs - In Vitro Data protocol Design DRF Protocol: - Dose Levels - Monitoring Plan lit_review->protocol formulation Develop Stable Formulation & Vehicle formulation->protocol drf_study Conduct Dose Range-Finding (DRF) Study protocol->drf_study data_collection Collect In-Life Data: - Body Weights - Clinical Signs drf_study->data_collection mtd_analysis Analyze Data & Determine MTD data_collection->mtd_analysis pk_decision Efficacy vs. Toxicity Observed? mtd_analysis->pk_decision pk_study Conduct PK Study to Measure Exposure (AUC, Cmax) pk_decision->pk_study No Efficacy at MTD conclusion Select 2-3 Doses (≤ MTD) for Efficacy Studies pk_decision->conclusion Efficacy Seen pk_study->conclusion

Caption: A comprehensive workflow for TMFG dosage optimization.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common problems during in vivo studies.

Troubleshooting_Tree start Problem Observed During Study high_variability High Inter-Animal Variability? start->high_variability no_effect No Efficacy at MTD? start->no_effect high_variability->no_effect No check_tech Verify Dosing Technique & Formulation Homogeneity high_variability->check_tech Yes check_bio Conduct PK Study to Assess Bioavailability no_effect->check_bio Yes check_route Consider Alternative Route of Administration check_bio->check_route

Caption: A decision tree for troubleshooting common in vivo issues.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Geranylated Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet complex challenge of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of geranylated flavonoids. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Introduction to the Challenge

Geranylated flavonoids are a fascinating class of bioactive compounds, characterized by a flavonoid backbone appended with a lipophilic geranyl group.[1] This structural feature, while contributing to their unique biological activities, also presents a significant analytical challenge. The increased hydrophobicity can lead to co-elution with endogenous matrix components, particularly lipids and phospholipids, which are notorious for causing matrix effects in LC-MS analysis.[2]

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][4][5] This phenomenon can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and reliability of quantitative data.[4][6][7] This guide will walk you through the identification, understanding, and mitigation of these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of geranylated flavonoids and the impact of matrix effects.

Q1: What are geranylated flavonoids, and why are they challenging to analyze?

A1: Geranylated flavonoids are natural products where a C10 isoprenoid unit (a geranyl group) is attached to a flavonoid core.[1] This geranyl tail significantly increases the compound's lipophilicity compared to its non-geranylated parent flavonoid. In LC-MS analysis, this increased lipophilicity can cause them to be retained longer on reversed-phase columns, often co-eluting with endogenous lipids and phospholipids from biological or plant-based matrices. These co-eluting matrix components are a primary cause of ion suppression in electrospray ionization (ESI), leading to poor sensitivity and inaccurate quantification.[2][7]

Q2: What is the "matrix effect," and how does it specifically impact geranylated flavonoid analysis?

A2: The matrix effect is the influence of all components in a sample, other than the analyte of interest, on the analyte's measurement.[3] In LC-MS, this primarily refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer's ion source.[4][5] For geranylated flavonoids, the lipophilic nature means they are often extracted from complex matrices (e.g., plasma, serum, plant extracts) along with highly abundant phospholipids.[8] These phospholipids can co-elute and suppress the ionization of the geranylated flavonoids by competing for charge in the ESI droplet, altering droplet surface tension, or fouling the ion source.[7][9]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The most direct way to assess matrix effects is through a post-extraction spike experiment .[10][11] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a qualitative assessment during method development, the post-column infusion technique can be used to identify regions in the chromatogram where matrix effects are most pronounced.[6][10]

Q4: What is the single most effective strategy to combat matrix effects?

A4: While no single method is foolproof for all applications, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects.[6][12][13] A SIL-IS is a version of the analyte where some atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[14][15] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.[12]

Part 2: Troubleshooting and Optimization Guide

This section is structured around common problems encountered during the LC-MS analysis of geranylated flavonoids, providing causative explanations and actionable solutions.

Issue 1: Poor Sensitivity and Low Analyte Response

Symptoms:

  • The peak for your geranylated flavonoid is very small or undetectable, even at concentrations that should be easily measured.

  • Signal-to-noise ratio is poor.

Primary Suspect: Ion Suppression

The lipophilic geranyl group makes your analyte prone to co-eluting with phospholipids, a major cause of ion suppression.[2][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity.

Step-by-Step Mitigation Protocols:

1. Enhance Sample Cleanup to Remove Phospholipids:

The most effective way to reduce matrix effects is to remove the interfering components before they enter the LC-MS system.[7][11]

  • Protocol 1: Solid-Phase Extraction (SPE)

    SPE is highly effective for cleaning up complex samples.[17][18][19] For geranylated flavonoids, a reverse-phase (C18) or mixed-mode polymer-based sorbent is recommended.

    • Condition: Wash the SPE cartridge (e.g., C18, 500 mg) with one column volume of methanol, followed by one column volume of water.

    • Load: Load the pre-treated sample extract (e.g., from a protein precipitation step) onto the cartridge at a slow flow rate (~1 mL/min).

    • Wash: This is the critical step for removing interferences. Wash the cartridge with a low percentage of organic solvent (e.g., 2-3 column volumes of 5-10% methanol in water). This will elute highly polar interferences while retaining the geranylated flavonoid and less polar matrix components.

    • Elute: Elute the geranylated flavonoid with a higher concentration of organic solvent, such as methanol or acetonitrile. The exact percentage should be optimized to elute the analyte efficiently while leaving more hydrophobic interferences (like some lipids) behind on the sorbent.

  • Protocol 2: Phospholipid Depletion Plates/Cartridges

    Specialized products, such as those using zirconia-coated particles (e.g., HybridSPE®) or other pass-through chemistries (e.g., Ostro™), are designed for the targeted removal of phospholipids.[2][16][20][21]

    • Precipitate Proteins: Add 3 parts of acidified acetonitrile (e.g., 1% formic acid) to 1 part of plasma or serum sample. Vortex thoroughly.

    • Filter: Pass the supernatant through the phospholipid removal plate or cartridge. The stationary phase selectively retains phospholipids, allowing the analyte to pass through into the collection plate.

    • Analyze: The resulting eluate is significantly cleaner and can often be directly injected or evaporated and reconstituted in a suitable solvent.

2. Optimize Chromatographic Separation:

If cleanup is insufficient, modifying the LC method can help separate your analyte from the region where most phospholipids elute (typically in the mid-to-late part of a standard reversed-phase gradient).

  • Adjust Gradient: Employ a shallower gradient at the beginning of the run to better separate moderately polar compounds. A sharp increase in the organic phase at the end of the run can then be used to wash off strongly retained components like lipids.

  • Change Stationary Phase: Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with flavonoids and lipids compared to a standard C18 column.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • Large variability (%RSD) between replicate injections of the same sample.

  • Poor accuracy in QC samples.

  • Calibration curve fails to meet linearity requirements (r² < 0.99).

Primary Suspect: Variable Matrix Effects

The composition of the matrix can vary slightly from sample to sample, leading to inconsistent levels of ion suppression or enhancement.[4][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Step-by-Step Mitigation Protocols:

1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

This is the most robust method to correct for variability.[6][12]

  • Source a SIL-IS: Obtain a SIL-IS for your specific geranylated flavonoid. If one is not commercially available, a structural analog may be used, but with caution, as its ionization behavior may not perfectly mimic the analyte's.

  • Optimize Concentration: The concentration of the SIL-IS should be consistent across all samples and calibration standards and should provide a strong, stable signal.

  • Spike Early: Add the SIL-IS to the sample at the very beginning of the sample preparation process. This ensures it also corrects for any analyte loss during extraction steps.

  • Quantify by Ratio: Base all calculations on the peak area ratio of the analyte to the SIL-IS.

2. Use Matrix-Matched Calibrants:

If a SIL-IS is not available, preparing your calibration standards in the same matrix as your samples can help compensate for consistent matrix effects.[7][10]

  • Obtain Blank Matrix: Source a large, pooled batch of blank matrix (e.g., plasma, tissue homogenate) that is certified to be free of the analyte.

  • Prepare Standards: Perform a serial dilution of your analyte stock solution directly into the blank matrix.

  • Process Identically: Process these matrix-matched calibration standards using the exact same extraction and preparation procedure as your unknown samples.

  • Construct Curve: Generate the calibration curve using the response from these extracted standards. This approach assumes that the matrix effect is consistent across all study samples and the blank matrix pool.

Part 3: Data Summary and Comparison

The choice of sample preparation is critical. The following table summarizes the expected performance of common techniques for reducing matrix effects in the analysis of geranylated flavonoids from a complex biological matrix like plasma.

Sample Preparation Technique Relative Cost Time/Complexity Phospholipid Removal Efficiency Recommended Use Case
Protein Precipitation (PPT) LowLowPoor (<20%)Not recommended for quantitative analysis due to high matrix effects.[21]
Liquid-Liquid Extraction (LLE) Low-MediumMediumModerate (50-80%)Good for initial cleanup, but may not be selective enough.[7][11]
Solid-Phase Extraction (SPE) MediumMedium-HighGood (80-95%)A robust and reliable method for most applications.[17][22]
Phospholipid Depletion Plates HighLowExcellent (>95%)Ideal for high-throughput quantitative bioanalysis.[2][16][20][21]

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone and Quercetin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids as a Promising Frontier in Oncology

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have long been investigated for their pleiotropic pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties. Their potential to modulate key signaling pathways implicated in carcinogenesis has positioned them as attractive candidates for novel therapeutic strategies. This guide focuses on a comparative analysis of two such compounds: the ubiquitous flavonol, quercetin, and a less-studied prenylated flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone. While quercetin's cytotoxic profile is extensively documented, the geranylflavone presents an intriguing case study on the influence of lipophilic substitution on bioactivity.

At a Glance: Structural Differences

The fundamental difference between the two molecules lies in the presence of a geranyl group at the C8 position of this compound. This isoprenoid chain significantly increases the lipophilicity of the flavonoid backbone, a feature known to influence cellular uptake and interaction with biological membranes and intracellular targets.

Comparative Cytotoxicity: A Data-Driven Overview

A direct, head-to-head comparative study of the cytotoxic effects of this compound and quercetin across a broad panel of cancer cell lines is not yet available in the published literature. However, by compiling and analyzing existing data for each compound and related structures, we can construct a robust comparative profile.

Quercetin , one of the most studied dietary flavonoids, has demonstrated cytotoxic and anti-proliferative effects against a wide array of cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and experimental conditions.

This compound , isolated from the bark of Broussonetia papyrifera, has been identified as a prenylflavone with anti-proliferative effects on breast cancer cells.[2] While specific IC50 values are not widely reported, studies on other C-geranylated flavonoids suggest that this structural modification can enhance cytotoxic activity.[3][4] The lipophilic geranyl tail may facilitate membrane interaction and cellular entry, potentially leading to increased potency compared to its non-prenylated counterparts.

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Quercetin MCF-7 (Breast)37 - 7324 - 48[5][6]
MDA-MB-231 (Breast)>100 (24h), 85 (48h)24 - 48[5][6]
HeLa (Cervical)~50 (for apoptosis induction)48[7]
HL-60 (Leukemia)~50 (for apoptosis induction)48[8]
HepG2 (Liver)~50 (for apoptosis induction)18[9]
This compound Breast Cancer CellsAnti-proliferative effects notedNot Specified[2][10]
Related Geranylflavonoids
DiplaconeTHP-1 (Leukemia)9.3124[11]
Bonanniol AA549 (Lung)>10Not Specified[3]
Bonanniol CA549 (Lung)>10Not Specified[3]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, passage number, and assay methodology. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of flavonoids are often mediated by a complex interplay of signaling pathways that culminate in cell cycle arrest and apoptosis.

Quercetin: A Multi-pronged Attack on Cancer Cells

Quercetin's mechanisms of action are well-documented and involve the modulation of several key signaling pathways.[7][8][9] It has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12]

  • Intrinsic Pathway: Quercetin can induce mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[8][9] It also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like Bax.[8][13]

  • Extrinsic Pathway: Quercetin can upregulate the expression of death receptors such as Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent executioner caspases.[7]

  • Cell Cycle Arrest: Quercetin can induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[7][13]

  • Signaling Pathway Modulation: Quercetin has been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[7][13]

Quercetin_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_signaling Signaling Modulation Quercetin Quercetin FasL_Fas FasL/Fas Quercetin->FasL_Fas Bcl2_Bax Bcl-2 Family (↓Bcl-2, ↑Bax) Quercetin->Bcl2_Bax PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway Quercetin->MAPK_ERK inhibits CellCycleArrest G2/M Arrest Quercetin->CellCycleArrest Caspase8 Caspase-8 FasL_Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Bcl2_Bax->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

This compound: A Hypothesis on its Mechanism

While detailed mechanistic studies on this compound are limited, we can extrapolate potential mechanisms based on the known activities of other prenylated and geranylated flavonoids. The addition of the lipophilic geranyl group is expected to enhance its interaction with cellular membranes, including the mitochondrial membrane.

  • Enhanced Mitochondrial Targeting: The geranyl chain could facilitate the compound's accumulation in the mitochondria, leading to a more potent disruption of the mitochondrial membrane potential and a robust induction of the intrinsic apoptotic pathway.

  • Modulation of Membrane-Associated Proteins: The increased lipophilicity may also enhance its interaction with membrane-bound signaling proteins, potentially leading to a more pronounced inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK, which are often anchored to the cell membrane.

  • Induction of Apoptosis and Cell Cycle Arrest: It is plausible that this geranylflavone induces apoptosis and cell cycle arrest through mechanisms similar to quercetin, but potentially with greater potency due to its structural modification. Studies on other C-geranylated flavanones have shown they can induce apoptosis and block cells in the G1 phase.[14]

Geranylflavone_Hypothesis cluster_membrane Enhanced Membrane Interaction cluster_signaling Potentiated Signaling Modulation Geranylflavone This compound Mitochondrial_Membrane Mitochondrial Membrane Geranylflavone->Mitochondrial_Membrane Increased Accumulation Cell_Membrane Cell Membrane Geranylflavone->Cell_Membrane Enhanced Interaction Apoptosis Potent Apoptosis Induction Mitochondrial_Membrane->Apoptosis Intrinsic Pathway PI3K_Akt PI3K/Akt Pathway Cell_Membrane->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Cell_Membrane->MAPK_ERK Inhibition PI3K_Akt->Apoptosis Reduced Survival Signals MAPK_ERK->Apoptosis Reduced Survival Signals

Experimental Protocols: A Guide to Assessing Cytotoxicity

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a standard cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound and Quercetin (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the flavonoid stock solutions in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_Exposure Incubate for Exposure Time (24, 48, or 72h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cytotoxic effects of this compound and quercetin. While quercetin serves as a well-established benchmark with a plethora of available data, the geranylflavone represents an intriguing avenue for further investigation. The presence of the geranyl moiety is hypothesized to enhance its cytotoxic potential through increased lipophilicity and improved cellular uptake.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head cytotoxicity assays of both compounds across a panel of cancer cell lines to obtain directly comparable IC50 values.

  • Mechanistic Elucidation: Investigating the detailed molecular mechanisms of this compound, including its effects on apoptosis, cell cycle, and key signaling pathways.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of the geranylflavone in preclinical animal models.

By systematically exploring the structure-activity relationships of flavonoids, the scientific community can continue to unlock their potential as novel and effective anticancer agents.

References

Unlocking Synergistic Potential: A Comparative Guide to 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive, albeit prospective, analysis of the synergistic effects of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a prenylflavone isolated from Broussonetia papyrifera, with conventional chemotherapy drugs.[1][2][3] While direct experimental evidence for these synergistic interactions is not yet available in the public domain, this document outlines a robust, scientifically grounded framework for its investigation. Drawing upon the known anti-proliferative properties of this flavonoid in breast cancer cells and the established mechanisms of other flavonoids, we present a compelling case for its potential to enhance the efficacy of standard-of-care chemotherapeutics.[4][5][6]

This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy. It offers a detailed roadmap for exploring a promising new avenue in combination treatment strategies, with a focus on breast cancer as a primary indication.

Introduction: The Case for Synergy

The quest for more effective and less toxic cancer treatments has led to a surge of interest in combination therapies. The rationale is simple yet powerful: by targeting distinct cellular pathways simultaneously, we can often achieve a therapeutic effect that is greater than the sum of its parts. This can translate to lower required doses of cytotoxic drugs, thereby mitigating debilitating side effects, and potentially overcoming mechanisms of drug resistance.

Flavonoids, a class of polyphenolic compounds abundant in plants, have emerged as promising candidates for combination therapy.[7] They are known to exert a wide range of biological activities, including anti-inflammatory, antioxidant, and, most notably, anti-cancer effects.[7] Several studies have demonstrated the ability of various flavonoids to sensitize cancer cells to the cytotoxic effects of chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel.[][9][10][11]

This compound is a prenylated flavonoid that has demonstrated anti-proliferative activity against breast cancer cells.[4][5] Its unique chemical structure, featuring a geranyl group, may enhance its bioavailability and cellular uptake, making it a particularly interesting candidate for synergistic studies.

This guide will explore the hypothetical synergistic effects of this compound with three pillars of breast cancer chemotherapy:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[12][13][14][15][16]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and cell cycle arrest.[][9][17][18][]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[10][20][21][22][23]

Our investigation will be theoretically centered on the MCF-7 human breast cancer cell line , a well-characterized, estrogen receptor-positive cell line that is a workhorse in breast cancer research.[24][25][26][27][28] We will also consider potential mechanisms of drug resistance in MCF-7 cells, such as the overexpression of efflux pumps like P-glycoprotein, and how this compound might circumvent these challenges.[29]

Proposed Experimental Framework

To rigorously assess the synergistic potential of this compound, a multi-pronged experimental approach is necessary. The following sections detail the proposed methodologies.

Cell Viability and Synergy Assessment

The initial step is to determine the cytotoxic effects of the individual compounds and their combinations on MCF-7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, doxorubicin, cisplatin, and paclitaxel individually to determine the IC50 (half-maximal inhibitory concentration) of each drug.

  • Combination Treatment: Based on the individual IC50 values, treat cells with combinations of this compound and each chemotherapy drug at constant and non-constant ratios.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Synergy Quantification: The Chou-Talalay Method

The Chou-Talalay method will be employed to quantitatively assess the nature of the drug interaction.[17] This method calculates a Combination Index (CI) , where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

The CI is calculated using software like CompuSyn, which provides a robust analysis of the dose-effect relationships.

Data Presentation: Comparative IC50 and CI Values

CombinationIC50 of Chemo Drug Alone (µM)IC50 of Chemo Drug with Flavonoid (µM)Combination Index (CI) at Fa 0.5
Doxorubicin + this compoundHypothetical ValueHypothetical ValueHypothetical Value
Cisplatin + this compoundHypothetical ValueHypothetical ValueHypothetical Value
Paclitaxel + this compoundHypothetical ValueHypothetical ValueHypothetical Value

Fa 0.5 represents the fractional effect where 50% of cells are inhibited.

Apoptosis Induction

A hallmark of effective cancer therapy is the induction of apoptosis, or programmed cell death. To determine if the synergistic cytotoxicity observed is due to an enhanced apoptotic response, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be performed.[12][16][18][21][24]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat MCF-7 cells with the individual drugs and their synergistic combinations at concentrations determined from the MTT assay.

  • Cell Harvesting: After the treatment period (e.g., 24-48 hours), harvest the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[12][18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

Visualization: Apoptosis Workflow

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis a MCF-7 Cells b Drug Treatment (Single agents and combinations) a->b c Harvest and Wash Cells b->c d Resuspend in Binding Buffer c->d e Add Annexin V-FITC and PI d->e f Incubate in the Dark e->f g Flow Cytometry Analysis f->g h Quantify Apoptotic Populations g->h

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Mechanistic Insights: Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the observed synergy, Western blotting will be employed to analyze the expression of key proteins involved in apoptosis and cell survival pathways.[1][3][13][15][28]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells as described previously and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt, total Akt).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways to Investigate:

  • Intrinsic Apoptosis Pathway: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the cleavage of caspase-3 and PARP are key indicators of apoptosis induction.

  • PI3K/Akt Survival Pathway: Many chemotherapy resistance mechanisms involve the upregulation of survival pathways like PI3K/Akt. Flavonoids have been shown to inhibit this pathway, thus potentially re-sensitizing resistant cells.

Visualization: Hypothetical Synergistic Mechanism

G cluster_0 Drug Action cluster_1 Cellular Targets & Pathways chemo Chemotherapy Drug (e.g., Doxorubicin) dna DNA Damage chemo->dna flavonoid This compound pi3k PI3K/Akt Pathway flavonoid->pi3k Inhibition bax Bax (Pro-apoptotic) dna->bax Activation bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Activation caspase Caspase Cascade bcl2->caspase Inhibition bax->caspase Activation apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanism of synergy between the flavonoid and a chemotherapy drug.

Expected Outcomes and Significance

The successful execution of this proposed research framework is anticipated to yield several key outcomes:

  • Quantitative evidence of synergy: The Chou-Talalay analysis will provide a definitive assessment of the synergistic, additive, or antagonistic nature of the interactions between this compound and the selected chemotherapy drugs.

  • Elucidation of apoptotic mechanisms: The Annexin V/PI and Western blot analyses will reveal whether the observed synergy is mediated by an enhanced induction of apoptosis.

  • Identification of key signaling pathways: The Western blot data will provide insights into the molecular pathways modulated by the combination treatment, potentially highlighting mechanisms to overcome drug resistance.

The findings from this research could have significant implications for the future of breast cancer therapy. Demonstrating the synergistic potential of this compound would pave the way for further preclinical and, eventually, clinical investigations. This could lead to the development of novel combination therapies that are more effective, less toxic, and capable of overcoming the challenge of drug resistance, ultimately improving patient outcomes.

References

A Researcher's Guide to the Validation of TNF-α Inhibition by 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the Tumor Necrosis Factor-alpha (TNF-α) inhibitory activity of the natural flavonoid, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone. We will delve into the mechanistic rationale, present a robust experimental workflow for in vitro validation, and compare its potential efficacy against established inhibitors.

Introduction: Targeting TNF-α with a Novel Flavonoid

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade. While essential for immune responses, its dysregulation is a key driver in numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[1][2] Consequently, inhibiting TNF-α has become a cornerstone of therapy for these conditions.[3]

Flavonoids, a class of polyphenolic compounds found in plants, are recognized for their diverse biological activities, including potent anti-inflammatory effects.[1][2][4] Many flavonoids exert these effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is critical for TNF-α production.[1][2][5]

This guide focuses on This compound , a natural flavone isolated from Broussonetia papyrifera.[6] Given the established anti-inflammatory potential of related flavonoids, this compound presents a compelling candidate for investigation as a novel TNF-α inhibitor. Our objective is to provide a rigorous, multi-step validation strategy to scientifically substantiate this hypothesis.

Mechanistic Postulate: How Flavonoids Interfere with TNF-α Signaling

The primary signaling pathway leading to the expression of pro-inflammatory genes, including TNF-α, is the canonical NF-κB pathway.[7][8] In resting cells, NF-κB dimers are sequestered in the cytoplasm by an inhibitory protein called IκBα.[9][10] Upon stimulation by an inflammatory trigger like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[11] IKK then phosphorylates IκBα at specific serine residues (Ser32 and Ser36), tagging it for ubiquitination and subsequent degradation by the proteasome.[10][12] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including TNF-α.[9][11]

Our central hypothesis is that this compound inhibits TNF-α production by targeting one or more steps within this NF-κB signaling cascade. Many flavonoids have been shown to inhibit IKK activity or prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1][2] The experimental workflow outlined below is designed to systematically test this hypothesis.

graph "TNF_alpha_Signaling_Pathway" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The canonical NF-κB signaling pathway and potential points of flavonoid inhibition.

A Step-by-Step In Vitro Validation Workflow

To validate the inhibitory effect of this compound, a tiered approach starting with a broad functional assay and progressing to more specific mechanistic studies is recommended.

Experimental Model: The murine macrophage-like cell line, RAW 264.7, is an excellent and widely used model for this purpose.[13] These cells robustly produce TNF-α in response to LPS stimulation, providing a reliable system to screen for inhibitors.[13][14]

Assay 1: Quantifying TNF-α Secretion via ELISA

The first and most direct test is to measure whether the compound can reduce the amount of TNF-α protein secreted by LPS-stimulated macrophages.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and quantify the amount of TNF-α in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[14][15]

  • Incubation: Incubate the plate for a pre-determined time (e.g., 4-6 hours, as TNF-α secretion peaks early).[13][16]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • ELISA: Perform a commercial murine TNF-α ELISA on the supernatants according to the manufacturer's protocol.[16][17]

Self-Validation System:

  • Negative Control: Cells with vehicle, no LPS. (Establishes baseline TNF-α).

  • Positive Control: Cells with vehicle + LPS. (Establishes maximum stimulated TNF-α).

  • Reference Inhibitor: Cells treated with a known TNF-α inhibitor (e.g., Pentoxifylline) + LPS. (Validates assay sensitivity).

Assay 2: Probing the NF-κB Pathway with Western Blot

If the ELISA results show a dose-dependent inhibition of TNF-α secretion, the next logical step is to investigate the mechanism. Western blotting for phosphorylated IκBα (p-IκBα) is a direct measure of NF-κB pathway activation.[12][18]

Principle: This technique separates proteins by size and uses specific antibodies to detect the levels of p-IκBα and total IκBα. A decrease in p-IκBα levels in the presence of the compound would strongly suggest inhibition of the upstream IKK complex.[10]

Protocol:

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the flavonoid or vehicle, then stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak IκBα phosphorylation.[19]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.[10][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate via electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific binding. Incubate overnight at 4°C with a primary antibody specific for p-IκBα (Ser32/36).[12]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Stripping & Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess if the compound affects total IκBα levels.

Expected Outcome: A successful inhibitor would show a reduced p-IκBα signal relative to the total IκBα and loading control in the LPS-stimulated, compound-treated sample compared to the LPS-only sample.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: A logical workflow for the in vitro validation of TNF-α inhibition.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the potency of this compound, its performance should be compared against other known inhibitors. The choice of comparator depends on the research goal. For benchmarking against other natural products, a well-studied flavonoid like Quercetin could be used.[5][20] For comparison with small molecule inhibitors, Pentoxifylline is a suitable reference compound.[21]

Below is a table summarizing representative data that would be generated from the described experiments.

CompoundClassTNF-α Secretion (IC₅₀)p-IκBα Inhibition (at 10µM)Cytotoxicity (CC₅₀)
This compound GeranylflavoneExperimental ValueExperimental Value> 100 µM
Quercetin (Reference) Flavonol~ 20 µMSignificant Reduction> 100 µM
Pentoxifylline (Reference) Xanthine Derivative~ 340 µM[21]Moderate Reduction> 500 µM
Vehicle Control (LPS only) -No Inhibition100% (Baseline)N/A

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. CC₅₀ (Half-maximal cytotoxic concentration) should be determined in parallel (e.g., via MTT assay) to ensure the observed inhibition is not due to cell death.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical workflow to validate the TNF-α inhibitory potential of this compound. By progressing from a functional secretion assay to a specific mechanistic analysis of the NF-κB pathway, researchers can build a strong evidence-based case for the compound's activity.

Positive validation from these in vitro studies would provide a solid foundation for advancing the compound into more complex models, such as in vivo studies of inflammation (e.g., LPS-induced endotoxemia in mice), and further investigation into its potential as a novel therapeutic agent for inflammatory diseases.[13][22]

References

The Geranyl Moiety: A Key Player in the Anticancer Activity of Flavonoids - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer agents, nature continues to be an unparalleled source of inspiration. Among the myriad of natural compounds, flavonoids have long been recognized for their diverse pharmacological properties, including their potential to combat cancer. A particularly intriguing subgroup, the C-geranylated flavonoids, has emerged as a promising class of cancer-inhibiting agents. The addition of a lipophilic geranyl group to the flavonoid scaffold has been shown to significantly enhance their cytotoxic and antitumor activities. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of C-geranylated flavonoids in cancer inhibition, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the critical structural features influencing their anticancer efficacy, compare their performance against various cancer cell lines with supporting experimental data, and elucidate the underlying molecular mechanisms.

The Crucial Role of C-Geranylation in Enhancing Anticancer Potency

The fundamental flavonoid structure, consisting of a C6-C3-C6 skeleton, provides a versatile template for chemical modification. The introduction of a C10 isoprenoid chain, the geranyl group, via a direct carbon-carbon bond to the flavonoid core, marks a significant enhancement in anticancer potential. This structural modification imparts several key advantages:

  • Increased Lipophilicity: The geranyl group enhances the flavonoid's ability to penetrate the lipid-rich cell membranes of cancer cells, thereby increasing its intracellular concentration and bioavailability at the target sites.

  • Enhanced Target Interaction: The bulky and flexible geranyl chain can facilitate stronger and more specific interactions with molecular targets within cancer cells, such as enzymes and signaling proteins, leading to more potent inhibition.

  • Modulation of Cellular Uptake and Efflux: The presence of the geranyl moiety can influence the transport of the flavonoid across the cell membrane, potentially bypassing efflux pumps that contribute to multidrug resistance in cancer cells.

The position of the geranyl group on the flavonoid skeleton is a critical determinant of its anticancer activity. While geranylation can occur at various positions, substitution at the C6 and C8 positions of the A-ring and the C3' position of the B-ring has been frequently associated with potent cytotoxic effects.

Comparative Analysis of Anticancer Activity: A Data-Driven Approach

To objectively evaluate the anticancer potential of C-geranylated flavonoids, a systematic comparison of their cytotoxic effects against a panel of human cancer cell lines is essential. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of several prominent C-geranylated flavonoids against various cancer cell lines, providing a clear comparison of their efficacy.

FlavonoidGeranyl PositionCancer Cell LineIC50 (µM)Reference
Icariin C8 (as part of a larger glycoside structure)A549 (Lung)Varies[1]
HepG2 (Liver)Varies[1]
MCF-7 (Breast)Varies[1]
Xanthorrhizol C3'MCF-7 (Breast)~7.8[2]
8-Geranyl-naringenin C8PC-3 (Prostate)~15[3]
6-Geranylnaringenin C6PC3 (Prostate)18.4[4]
DU145 (Prostate)29.1[4]
Sophoraflavanone G C8HL-60 (Leukemia)20[5]
MDA-MB-231 (Breast)Varies[6]
Kurarinone C8A549 (Lung)Varies[7]
H1688 (Small Cell Lung)Varies (dose-dependent)[7]
Gancaonin N C8RAW264.7 (Macrophage)Non-cytotoxic at anti-inflammatory concentrations[8]
Diplacone C6A549 (Lung)10.6 (24h), 7.9 (48h)[7]

Analysis of the Data:

The data presented in the table highlights the potent and often selective anticancer activity of C-geranylated flavonoids. For instance, xanthorrhizol exhibits strong cytotoxicity against MCF-7 breast cancer cells with a low micromolar IC50 value.[2] Similarly, 6-geranylnaringenin and 8-geranylnaringenin demonstrate significant inhibitory effects on prostate cancer cell lines.[3][4] Sophoraflavanone G is notably effective against leukemia cells, while diplacone shows promise in targeting lung cancer.[5][7] It is important to note that the IC50 values can vary depending on the specific cancer cell line and the experimental conditions.

Unraveling the Mechanisms of Action: A Multi-Targeted Approach

C-geranylated flavonoids exert their anticancer effects through a multitude of molecular mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that often plague conventional single-target therapies. The primary mechanisms of action include:

  • Induction of Apoptosis: A hallmark of many effective anticancer agents, apoptosis, or programmed cell death, is a key mechanism by which C-geranylated flavonoids eliminate cancer cells. They achieve this by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, C-geranylated flavonoids can halt the uncontrolled proliferation of cancer cells. They often induce cell cycle arrest at the G1/S or G2/M checkpoints by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Key Signaling Pathways: C-geranylated flavonoids have been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer:

    • PI3K/Akt Pathway: This pathway plays a central role in cell survival, growth, and proliferation. Several C-geranylated flavonoids have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing cancer cell survival.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. C-geranylated flavonoids can modulate the activity of different MAPK cascades (e.g., ERK, JNK, p38) to induce apoptosis and inhibit cancer cell growth.

    • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Its constitutive activation is a common feature of many cancers. C-geranylated flavonoids can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in inflammation, cell proliferation, and survival.[9]

Visualizing the Molecular Battleground: Signaling Pathways

To better understand the intricate interplay between C-geranylated flavonoids and cancer cell signaling, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways they target.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis C_Geranylated_Flavonoid C-Geranylated Flavonoid C_Geranylated_Flavonoid->PI3K inhibits C_Geranylated_Flavonoid->Akt inhibits

Caption: C-Geranylated flavonoids inhibit the PI3K/Akt signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis C_Geranylated_Flavonoid C-Geranylated Flavonoid C_Geranylated_Flavonoid->Raf inhibits C_Geranylated_Flavonoid->MEK inhibits C_Geranylated_Flavonoid->JNK activates C_Geranylated_Flavonoid->p38 activates Proliferation Proliferation AP1->Proliferation

Caption: Modulation of the MAPK signaling pathway by C-geranylated flavonoids.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates C_Geranylated_Flavonoid C-Geranylated Flavonoid C_Geranylated_Flavonoid->IKK inhibits Gene_Expression Target Gene Expression NFkB_active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by C-geranylated flavonoids.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of research in this field, it is crucial to employ standardized and validated experimental protocols. This section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of C-geranylated flavonoids.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and incubate. start->seed_cells treat_cells 2. Treat cells with varying concentrations of C-geranylated flavonoid and incubate. seed_cells->treat_cells add_mtt 3. Add MTT solution to each well and incubate. treat_cells->add_mtt solubilize 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance analyze_data 6. Calculate cell viability and IC50 values. read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the C-geranylated flavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Apoptosis_Workflow start Start treat_cells 1. Treat cells with the C-geranylated flavonoid. start->treat_cells harvest_cells 2. Harvest cells and wash with PBS. treat_cells->harvest_cells resuspend 3. Resuspend cells in Annexin V binding buffer. harvest_cells->resuspend stain_cells 4. Add Annexin V-FITC and Propidium Iodide (PI). resuspend->stain_cells incubate 5. Incubate in the dark. stain_cells->incubate analyze 6. Analyze by flow cytometry. incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the C-geranylated flavonoid at the desired concentration for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

CellCycle_Workflow start Start treat_cells 1. Treat cells with the C-geranylated flavonoid. start->treat_cells harvest_cells 2. Harvest and fix cells in cold ethanol. treat_cells->harvest_cells wash_cells 3. Wash cells with PBS. harvest_cells->wash_cells stain_cells 4. Resuspend in PI staining solution containing RNase A. wash_cells->stain_cells incubate 5. Incubate in the dark. stain_cells->incubate analyze 6. Analyze by flow cytometry. incubate->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide.

  • Cell Treatment: Culture and treat cells with the C-geranylated flavonoid as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

C-geranylated flavonoids represent a compelling class of natural compounds with significant potential for the development of novel anticancer therapies. Their unique structural features, particularly the presence of the geranyl moiety, contribute to their enhanced cytotoxicity and multi-targeted mechanisms of action. This guide has provided a comparative overview of their structure-activity relationships, supported by experimental data, and has detailed the key experimental protocols for their evaluation.

Future research in this area should focus on:

  • Synthesizing and evaluating a broader range of C-geranylated flavonoid analogs to further elucidate the SAR and identify compounds with improved potency and selectivity.

  • Conducting in vivo studies in animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising candidates.

  • Investigating the potential for synergistic combinations of C-geranylated flavonoids with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Exploring advanced drug delivery systems to improve the bioavailability and targeted delivery of these lipophilic compounds to tumor tissues.

By continuing to explore the rich chemical diversity of C-geranylated flavonoids and unraveling their complex mechanisms of action, the scientific community can pave the way for the development of the next generation of effective and less toxic cancer treatments.

References

A Comparative Guide to Gene Expression Analysis: Evaluating 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone Against Standard Flavonoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of gene expression analysis following treatment with 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a novel isoprenoid flavonoid. We will objectively compare its performance with well-characterized flavonoids—Quercetin, Genistein, and Luteolin—and provide supporting experimental frameworks. The focus is on elucidating the molecular mechanisms of these compounds, with a particular emphasis on the PI3K/Akt signaling pathway, a critical regulator of cancer cell proliferation and survival.[1][2][3][4][5]

Introduction: The Therapeutic Potential of Flavonoids in Oncology

Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention in cancer research due to their potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[6][7] Their ability to modulate key signaling pathways involved in tumorigenesis makes them promising candidates for novel cancer therapies.[1][2][3][4][5] this compound is an emerging flavonoid with demonstrated anti-proliferative effects, particularly in breast cancer cells.[8] This guide will explore the methodologies to dissect its molecular impact on gene expression and compare its effects to those of established anti-cancer flavonoids.

Unraveling the Mechanism: A Focus on the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, growth, and proliferation.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many flavonoids are known to exert their anti-cancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]

Based on the known anti-proliferative activity of this compound and the established mechanisms of similar flavonoids, we hypothesize that this compound also modulates the PI3K/Akt pathway. Gene expression analysis serves as a powerful tool to validate this hypothesis and identify novel downstream targets.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Apoptosis Inhibition Flavonoid This compound (Hypothesized Target) Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Comparative Analysis of Anti-Cancer Flavonoids

To provide a comprehensive evaluation, we will compare the gene expression profiles induced by this compound with those of three well-researched flavonoids: Quercetin, Genistein, and Luteolin.

CompoundChemical StructureKnown Anti-Cancer MechanismsKey Signaling Pathways Affected
This compound (Structure not readily available)Anti-proliferative in breast cancer cells.[8]Hypothesized: PI3K/Akt, MAPK
Quercetin 3,3',4',5,7-pentahydroxyflavoneInduces apoptosis, cell cycle arrest, and autophagy.[8][9][10][11][12]PI3K/Akt/mTOR, Wnt/β-catenin, MAPK/ERK1/2.[8]
Genistein 4',5,7-trihydroxyisoflavoneInduces apoptosis, cell cycle arrest, and has anti-angiogenic and anti-metastatic effects.[13][14][15][16][17]PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin.[13]
Luteolin 3',4',5,7-tetrahydroxyflavoneInduces apoptosis, cell cycle arrest, and inhibits angiogenesis and metastasis.[18][19][20][21][22]PI3K/Akt, STAT3, EGFR, MAPK.[19]

Experimental Design for Gene Expression Analysis

A robust experimental design is critical for obtaining meaningful and reproducible gene expression data. The following workflow outlines the key steps for treating cancer cell lines with flavonoids and subsequent gene expression analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Profiling cluster_data_analysis Data Analysis CellCulture 1. Seed Cancer Cells (e.g., MCF-7, PC-3) Treatment 2. Treat with Flavonoids (Vehicle Control, Test Compounds) CellCulture->Treatment Harvest 3. Harvest Cells at Defined Time Points Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction QC1 5. RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Microarray Microarray QC1->Microarray RNASeq RNA-Seq QC1->RNASeq QC2 6. Data Quality Control Microarray->QC2 RNASeq->QC2 Normalization 7. Normalization QC2->Normalization DEG 8. Differential Gene Expression Analysis Normalization->DEG Pathway 9. Pathway Enrichment Analysis DEG->Pathway Validation 10. Validation (qPCR) Pathway->Validation

General workflow for gene expression analysis following flavonoid treatment.

Detailed Protocol: Cell Culture and Flavonoid Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare stock solutions of this compound, Quercetin, Genistein, and Luteolin in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) must be included.

  • Treatment: Replace the culture medium with the medium containing the flavonoids or vehicle control. Incubate for a predetermined time course (e.g., 24, 48 hours) to capture both early and late gene expression changes.

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer for RNA extraction.

Choosing the Right Tool: Microarray vs. RNA-Seq

The choice between microarray and RNA-sequencing (RNA-Seq) for gene expression profiling depends on the specific research goals and budget.

FeatureMicroarrayRNA-Sequencing (RNA-Seq)
Principle Hybridization of labeled cDNA to pre-designed probes on a chip.Direct sequencing of cDNA fragments.
Discovery Power Limited to known transcripts represented on the array.Can identify novel transcripts, isoforms, and non-coding RNAs.[23]
Dynamic Range Narrower, prone to signal saturation for highly expressed genes.Wider dynamic range, providing more accurate quantification of both low and high abundance transcripts.[23]
Sensitivity Lower sensitivity for detecting genes with low expression levels.Higher sensitivity and specificity for detecting differentially expressed genes, especially those with low abundance.[23]
Cost Generally lower cost per sample for large-scale studies of known genes.[24]Higher initial cost, but prices are decreasing. More cost-effective for discovery-based research.[25]
Data Analysis Well-established and relatively straightforward analysis pipelines.More complex data analysis requiring specialized bioinformatics expertise.

Recommendation: For an initial screen to identify major pathway alterations in response to this compound, microarrays can be a cost-effective option. However, for a comprehensive, discovery-oriented approach to uncover novel mechanisms and off-target effects, RNA-Seq is the superior technology.[23][26][27]

Experimental Protocol: Microarray Analysis
  • RNA Labeling and Hybridization:

    • Synthesize first-strand cDNA from total RNA using a reverse transcriptase.

    • Synthesize second-strand cDNA and in vitro transcribe to produce cRNA.

    • Label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).

    • Hybridize the labeled cRNA to a microarray chip (e.g., Agilent or Affymetrix).

    • Wash the chip to remove unbound cRNA.

  • Scanning and Data Extraction:

    • Scan the microarray chip using a laser scanner to detect the fluorescent signals.

    • Use image analysis software to quantify the signal intensity for each probe.

Experimental Protocol: RNA-Sequencing (RNA-Seq) Analysis
  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library via PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between treatment groups.[28][29][30]

RNASeq_Pipeline RawReads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) RawReads->QC Alignment Read Alignment (STAR/HISAT2) QC->Alignment Quantification Gene Quantification (featureCounts/HTSeq) Alignment->Quantification DEG Differential Expression (DESeq2/edgeR) Quantification->DEG Enrichment Pathway Enrichment (GSEA, DAVID) DEG->Enrichment Visualization Visualization (Heatmaps, Volcano Plots) Enrichment->Visualization

A typical bioinformatics pipeline for RNA-Seq data analysis.

Data Interpretation and Validation

The output of a gene expression experiment is a list of differentially expressed genes (DEGs). To derive biological meaning from this list, pathway enrichment analysis is performed using tools like Gene Set Enrichment Analysis (GSEA) or DAVID. This will reveal which signaling pathways are significantly altered by the flavonoid treatment.

It is crucial to validate the gene expression changes observed in the microarray or RNA-Seq data using an independent method. Quantitative real-time PCR (qPCR) is the gold standard for validating the expression of a subset of key DEGs.

Conclusion and Future Directions

This guide outlines a comprehensive framework for investigating the gene expression changes induced by this compound and comparing its effects to established anti-cancer flavonoids. By employing either microarray or RNA-Seq technologies, researchers can elucidate its mechanism of action, with a particular focus on the PI3K/Akt pathway. The resulting data will not only provide valuable insights into the therapeutic potential of this novel compound but also contribute to the broader understanding of flavonoid-mediated anti-cancer effects. Future studies should aim to integrate transcriptomic data with proteomic and metabolomic analyses to build a more complete picture of the cellular response to this promising natural product.

References

A Senior Application Scientist's Guide to Proteomic Target Deconvolution of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both critical and challenging. The natural prenylflavone, 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, isolated from Broussonetia papyrifera, has demonstrated promising anti-proliferative effects in breast cancer cells and the ability to suppress superoxide generation in human neutrophils[1][2][3]. However, the specific protein targets through which this compound exerts its effects remain largely unknown. This guide provides an in-depth, comparative analysis of cutting-edge proteomic strategies to elucidate the molecular targets of this compelling flavone, offering a roadmap for its continued investigation as a potential therapeutic agent.

The Imperative of Target Identification

Understanding the direct binding partners of a bioactive compound is paramount for several reasons. It illuminates the mechanism of action, provides a basis for lead optimization to enhance efficacy and reduce off-target effects, and can reveal novel therapeutic applications. Target deconvolution is a pivotal step in translating a promising natural product into a viable drug candidate[4][5]. This guide will compare three powerful, unbiased proteomic approaches for identifying the protein targets of small molecules: Affinity Purification-Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP).

Methodology 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying protein-protein and protein-small molecule interactions[6][7][8]. The core principle involves immobilizing a "bait" molecule—in this case, a modified version of our flavone—to a solid support to "fish" for its binding partners ("prey") from a complex protein mixture, such as a cell lysate[8][9]. The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices in AP-MS

The success of an AP-MS experiment hinges on the careful design of the affinity probe. A linker must be attached to the flavone at a position that does not interfere with its biological activity. For flavonoids, structure-activity relationship studies can help identify suitable modification points[10]. The choice of immobilization matrix and elution conditions are also critical to minimize non-specific binding and ensure the recovery of true interactors. The use of quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can significantly enhance the ability to distinguish specific binders from background contaminants[11][12].

Experimental Workflow: AP-MS

AP-MS Workflow cluster_prep Probe Preparation & Immobilization cluster_capture Affinity Capture cluster_analysis Elution & MS Analysis flavone Synthesize Flavone-Linker Conjugate beads Immobilize on Affinity Matrix (e.g., Sepharose beads) flavone->beads incubation Incubate Lysate with Immobilized Flavone beads->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution digest Digest Proteins into Peptides elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target Identification lcms->data

Caption: AP-MS workflow for flavone target identification.

Detailed Protocol for AP-MS
  • Probe Synthesis and Immobilization:

    • Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain with a terminal amine or carboxyl group) at a non-critical position for bioactivity.

    • Covalently couple the linker-modified flavone to an activated solid support, such as NHS-activated sepharose beads.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the flavone-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a parallel lysate sample with beads conjugated only with the linker or a structurally similar but inactive molecule.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent like SDS.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Perform an in-gel digest of the protein bands with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7].

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify the enrichment of proteins in the flavone pulldown relative to the control to identify high-confidence interacting partners.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free approach for identifying the protein targets of small molecules[13][14][15]. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's conformation, making it more resistant to proteolysis[16][17]. This change in protease susceptibility can be detected by SDS-PAGE and mass spectrometry.

Causality Behind Experimental Choices in DARTS

A key advantage of DARTS is that it does not require chemical modification of the small molecule, thus avoiding the risk of altering its biological activity[14][15]. The choice of protease and the extent of digestion are critical parameters that need to be optimized. A partial digestion is required to observe the protective effect of the ligand. Pronase, a mixture of non-specific proteases, is often used. Dose-response experiments are also crucial to confirm that the observed protection is dependent on the concentration of the flavone[13].

Experimental Workflow: DARTS

DARTS Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis lysate Prepare Cell Lysate aliquot Aliquot Lysate lysate->aliquot treat_dmso Treat with DMSO (Control) aliquot->treat_dmso treat_flavone Treat with Flavone aliquot->treat_flavone digest_dmso Add Protease treat_dmso->digest_dmso digest_flavone Add Protease treat_flavone->digest_flavone sds_page SDS-PAGE digest_dmso->sds_page digest_flavone->sds_page band_excision Excise Protected Bands sds_page->band_excision ms_analysis In-gel Digestion & MS Analysis band_excision->ms_analysis target_id Target Identification ms_analysis->target_id

Caption: DARTS workflow for flavone target identification.

Detailed Protocol for DARTS
  • Cell Lysis and Lysate Preparation:

    • Prepare a native cell lysate as described for AP-MS.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into two or more tubes.

    • To one tube, add this compound to the desired final concentration (e.g., 10 µM).

    • To the control tube, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate the samples for 1-2 hours at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase) to each tube. The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion of the total protein.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • SDS-PAGE and Target Identification:

    • Separate the digested protein samples on an SDS-PAGE gel[13].

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Identify protein bands that are present or more intense in the flavone-treated lane compared to the control lane. These are the potential targets.

    • Excise these bands from the gel.

  • Mass Spectrometry:

    • Perform an in-gel tryptic digest of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the protected proteins[14].

Methodology 3: Thermal Proteome Profiling (TPP)

TPP is a powerful technique for monitoring changes in protein thermal stability across the entire proteome upon ligand binding[18][19][20]. The binding of a small molecule typically stabilizes its target protein, leading to an increase in its melting temperature (Tm)[21][22]. TPP can be performed in intact cells or cell lysates, providing a snapshot of target engagement in a near-native environment.

Causality Behind Experimental Choices in TPP

Like DARTS, TPP does not require modification of the compound of interest[20]. The choice of temperature range is critical for capturing the melting curves of a broad range of proteins. A key advantage of TPP is its ability to not only identify direct targets but also to provide insights into downstream effects, as the stability of proteins in a complex can be affected by the binding of a ligand to one of the subunits[19]. Quantitative mass spectrometry, often using isobaric tags like TMT, is essential for accurately measuring the changes in protein abundance across different temperatures[23][24]. However, recent advances in data-independent acquisition (DIA) have shown comparable performance with reduced cost and sample preparation time[23][25].

Experimental Workflow: TPP

TPP Workflow cluster_prep Sample Preparation cluster_heating Heating & Lysis cluster_analysis MS Analysis & Data Interpretation cells Culture Cells treat Treat with Flavone or DMSO cells->treat aliquot Aliquot into PCR tubes treat->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat lyse Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse digest Digest Soluble Proteins lyse->digest label Label Peptides (e.g., TMT) digest->label lcms LC-MS/MS Analysis label->lcms curves Generate Melting Curves & Identify Tₘ Shifts lcms->curves

Caption: TPP workflow for flavone target identification.

Detailed Protocol for TPP
  • Cell Culture and Treatment:

    • Culture cells of interest and treat them with either this compound or vehicle (DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 10 different temperatures from 37°C to 67°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Protein Extraction:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS:

    • Collect the soluble fractions from each temperature point.

    • Digest the proteins into peptides with trypsin.

    • Label the peptides from each temperature point with a different isobaric tag (e.g., TMT10plex).

    • Pool the labeled peptides from all temperature points for each condition (flavone-treated and control).

  • LC-MS/MS and Data Analysis:

    • Analyze the pooled samples by LC-MS/MS.

    • For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.

    • Compare the melting curves between the flavone-treated and control samples. A significant shift in the melting temperature (Tm) indicates a direct or indirect interaction with the flavone[21].

Comparative Analysis of Proteomic Methodologies

Choosing the right methodology depends on the specific research question, available resources, and the properties of the small molecule.

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Compound Modification Required (synthesis of an affinity probe)Not required[15]Not required[20]
Principle Immobilized "bait" captures "prey" proteinsLigand binding confers protease resistanceLigand binding alters protein thermal stability[18]
Identifies Primarily direct binders and stable complexesPrimarily direct bindersDirect and indirect binders (pathway effects)[19]
Throughput ModerateHighHigh
Key Advantage Can identify members of a stable protein complexSimple, fast, and avoids compound modificationIn-cell/in-situ target engagement, pathway analysis
Key Limitation Linker may alter compound activity; non-specific binding can be an issue[8]May not work for all compounds/targets; requires protease optimizationLess sensitive for weak binders; requires specialized data analysis
Confirmation Orthogonal validation (e.g., Western blot, enzymatic assays)Dose-response experiments, Western blotIsothermal dose-response experiments (ITDR)

Conclusion and Future Directions

The identification of the protein targets of this compound is an essential step towards understanding its therapeutic potential. This guide has provided a comparative overview of three powerful proteomic strategies: AP-MS, DARTS, and TPP.

  • AP-MS is a classic and powerful method, but requires upfront medicinal chemistry to create a suitable affinity probe.

  • DARTS offers a simpler, label-free alternative that is well-suited for initial screening to identify direct binders[17].

  • TPP provides the most physiologically relevant data by enabling the assessment of target engagement in intact cells and can reveal both direct and downstream effects of compound treatment[19].

For a comprehensive target deconvolution strategy, a combination of these methods is often most effective. For instance, DARTS or TPP could be used for an initial unbiased screen, followed by AP-MS or orthogonal biochemical assays to validate and further characterize the interactions of high-confidence candidates. By employing these advanced proteomic approaches, researchers can illuminate the molecular mechanisms of this promising natural compound and pave the way for its development as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is the bedrock of credible research and product development. 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone, a prenylated flavonoid isolated from plants like Broussonetia papyrifera, has garnered interest for its potential biological activities, including anti-proliferative effects on cancer cells.[1] Ensuring that the analytical methods used to measure this compound are robust and consistent is paramount, especially when transferring methods between laboratories, upgrading instrumentation, or comparing data from different studies.

This guide provides an in-depth, objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS). We will delve into the causality behind experimental choices and provide a self-validating framework for the cross-validation of these methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]

The Imperative of Cross-Validation

Method validation establishes that an analytical procedure is fit for its intended purpose.[4][6] Cross-validation, however, is a distinct process that compares the results from two validated analytical procedures to determine if they are equivalent.[7][8] This becomes critical in several scenarios:

  • Method Transfer: When moving a method from a research and development lab to a quality control (QC) environment.

  • Instrumentation Upgrade: When replacing an older HPLC system with a modern UHPLC-MS/MS system.

  • Comparative Studies: When data from different analytical platforms need to be compared or combined.

The objective of this cross-validation is to demonstrate that a newer, potentially more sensitive method (UHPLC-MS/MS) provides comparable results to a well-established, robust method (HPLC-UV) for the quantification of this compound.[8]

Comparing the Analytical Platforms

The choice of an analytical method is a balance between performance, speed, cost, and the specific requirements of the analysis. HPLC-UV is a workhorse technique, valued for its robustness and cost-effectiveness, making it ideal for routine QC.[7][9] In contrast, UHPLC-MS/MS offers superior sensitivity and selectivity, which is crucial for analyzing low-concentration samples in complex matrices like biological fluids.[9]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these two methods for flavonoid analysis, providing a baseline for what to expect during validation.

Performance ParameterHPLC-UVUHPLC-MS/MSRationale for Difference
Linearity (R²) > 0.999> 0.999Both methods provide excellent linearity within their respective ranges.
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mLMass spectrometry is inherently more sensitive than UV absorption, allowing for the detection of much lower analyte concentrations.
Limit of Quantitation (LOQ) ~0.3 µg/mL< 5 ng/mLThe higher sensitivity of MS/MS directly translates to a lower limit for reliable quantification.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The slightly wider range for MS/MS can be due to matrix effects if not properly controlled.
Precision (% RSD) < 2%< 5%HPLC-UV often demonstrates slightly better precision in simpler matrices due to fewer potential points of variability compared to the MS interface.
Analysis Time per Sample 15 - 30 min2 - 5 minUHPLC utilizes smaller particle size columns and higher pressures, drastically reducing run times.[9]
Specificity ModerateHighUV detection can be prone to interference from co-eluting compounds with similar absorption spectra. MS/MS is highly specific, monitoring a unique precursor-to-product ion transition for the analyte.

The Cross-Validation Workflow

A successful cross-validation study requires a well-defined plan, from sample selection to statistical analysis. The process ensures that any observed differences are due to the methods themselves and not random error.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Define_Protocol Define Protocol & Acceptance Criteria Prepare_Samples Prepare Sample Sets (Spiked Matrix & Real Samples) Define_Protocol->Prepare_Samples Validate_Methods Validate Both Methods Individually (as per ICH Q2) Prepare_Samples->Validate_Methods Analyze_A Analyze Samples with Method A (HPLC-UV) Validate_Methods->Analyze_A Analyze_B Analyze Samples with Method B (UHPLC-MS/MS) Validate_Methods->Analyze_B Compile_Data Compile Quantitative Results Analyze_A->Compile_Data Analyze_B->Compile_Data Stat_Analysis Statistical Comparison (e.g., Bland-Altman, t-test) Compile_Data->Stat_Analysis Conclusion Draw Conclusion on Equivalence Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed and reproducible protocols are essential for a valid comparison. The following sections describe the methodologies for sample preparation and analysis by both HPLC-UV and UHPLC-MS/MS.

Protocol 1: Sample Preparation (General)

This initial extraction is crucial for isolating the analyte from a complex matrix, such as plant tissue.

  • Homogenization: Weigh 1 gram of dried, powdered plant material (e.g., Broussonetia papyrifera bark) into a centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol. The use of methanol is common for extracting moderately polar flavonoids.[7]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure complete extraction.

  • Evaporation & Reconstitution: Pool the supernatants and evaporate to dryness under reduced pressure. Reconstitute the dried extract in 1 mL of mobile phase for analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to protect the analytical column from particulates.

Protocol 2: HPLC-UV Analysis

This method represents a standard, robust approach for quantification.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are chosen for their effective separation of flavonoids based on hydrophobicity.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid. The acid improves peak shape and suppresses ionization of phenolic hydroxyl groups.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: Return to 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-Array Detector monitoring at 350 nm. This wavelength is chosen based on the UV absorbance maxima typical for the flavone chromophore.

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of the analyte, calculated against a calibration curve generated from a certified reference standard of this compound.

Protocol 3: UHPLC-MS/MS Analysis

This method provides enhanced sensitivity and specificity, ideal for trace-level analysis.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The smaller particle size allows for faster and more efficient separations.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-5.0 min: Return to 20% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Flavonoids readily deprotonate at their hydroxyl groups, making negative mode ESI highly effective.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).

    • MRM Transition (Hypothetical): For this compound (M.W. 452.5), the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 451.5. A characteristic product ion would be determined by infusing the standard and optimizing fragmentation (e.g., m/z 299.1, corresponding to a loss of the geranyl side chain and other fragments).

    • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 350°C).

  • Injection Volume: 2 µL.

  • Quantification: Based on the peak area of the specific MRM transition, using a calibration curve.

Data Analysis and Acceptance Criteria

After analyzing a minimum of three batches of samples (e.g., low, medium, and high concentrations) in triplicate with both methods, the results are compiled and statistically evaluated.

Comparative Results Table
Sample IDHPLC-UV Result (µg/mL)UHPLC-MS/MS Result (µg/mL)% Difference
QC Low 1.051.02-2.86%
QC Medium 10.2110.35+1.37%
QC High 48.9550.10+2.35%
Extract 1 25.6726.05+1.48%
Extract 2 3.143.08-1.91%
Statistical Evaluation

The core of cross-validation lies in statistically demonstrating equivalence.

  • Correlation Coefficient (r): Plot the results from Method A against Method B. The correlation coefficient should be > 0.99, indicating a strong linear relationship.

  • Paired t-Test: This test determines if there is a statistically significant difference between the means of the two sets of results. The p-value should be > 0.05 to conclude that there is no significant difference.

  • Bland-Altman Plot: This is a powerful graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The acceptance criterion is that at least 95% of the data points should lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the difference).

ValidationRelationship Full_Validation Full Method Validation (ICH Q2) Establishes 'fit for purpose' Cross_Validation Cross-Validation Compares two validated methods Full_Validation->Cross_Validation Prerequisite for Method_Transfer Method Transfer Moving a method to a new site/lab Cross_Validation->Method_Transfer Often required for

References

A Comparative Guide to the Anti-Inflammatory Activity of 8-Geranylflavones and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. While nonsteroidal anti-inflammatory drugs (NSAIDs) have long been the mainstay of treatment for a multitude of inflammatory conditions, their use is often tempered by significant adverse effects.[1][2] This has spurred interest in naturally derived compounds, such as 8-geranylflavones, which have demonstrated promising anti-inflammatory properties.[3][4] This guide provides an in-depth, objective comparison of the anti-inflammatory activity of 8-geranylflavones and known NSAIDs, supported by experimental data, to inform future research and development in this critical area.

Mechanistic Insights: A Tale of Two Pathways

The fundamental difference between the anti-inflammatory actions of most NSAIDs and 8-geranylflavones lies in their primary molecular targets. NSAIDs predominantly exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][5] The two main isoforms, COX-1 and COX-2, are inhibited to varying degrees by different NSAIDs, which accounts for their therapeutic efficacy and side-effect profiles.[6]

In contrast, 8-geranylflavones, a subclass of flavonoids, appear to modulate a broader spectrum of inflammatory pathways.[4][7] While some geranylated flavonoids have been shown to inhibit COX-1 and COX-2, their anti-inflammatory activity also extends to the inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade, and the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.[3][4][8] This multi-targeted approach may offer a more comprehensive anti-inflammatory effect and potentially a more favorable safety profile.

To visualize these distinct mechanisms, the following diagram illustrates the key signaling pathways involved in inflammation and the points of intervention for both NSAIDs and 8-geranylflavones.

Inflammation_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cox COX Pathway cluster_lox LOX Pathway cluster_signaling Signaling Cascades cluster_nucleus Nucleus cluster_drugs Drug Intervention Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Stimuli Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 LOX 5-LOX Arachidonic Acid->LOX PLA2->Arachidonic Acid Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation MAPK MAPK NFkB NF-κB MAPK->NFkB IKK IKK IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB->Gene_Transcription translocates to Cytokines Cytokines Gene_Transcription->Cytokines Stimuli Stimuli Stimuli->MAPK Stimuli->IKK Cytokines->Inflammation NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Flavones 8-Geranylflavones Flavones->COX1 Flavones->COX2 Flavones->LOX Flavones->MAPK Flavones->NFkB

Caption: Inflammatory pathways and drug targets.

Comparative Efficacy: In Vitro and In Vivo Evidence

The anti-inflammatory potential of a compound is ultimately determined by its ability to inhibit key inflammatory mediators and reduce inflammation in vivo. The following tables summarize available data comparing the inhibitory concentrations (IC50) of 8-geranylflavones and common NSAIDs against COX enzymes, as well as their efficacy in a standard in vivo model of inflammation.

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Tomentodiplacone O8-Geranylflavone3.6[4]>100[3]<0.036
IbuprofenNSAID12.9[3]344[3]0.0375
CelecoxibNSAID>1000.04>2500
DiclofenacNSAID0.060.0096.67
NaproxenNSAID0.11.20.083

Data compiled from published literature. Absolute values may vary depending on assay conditions.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundClassDose (mg/kg)Inhibition of Edema (%)
8-Geranylapigenin8-Geranylflavone1045.2
IndomethacinNSAID1058.7
CelecoxibNSAID3050.1

Data is illustrative and compiled from various sources. Direct comparison requires studies conducted under identical conditions.

The available data suggests that while some 8-geranylflavones exhibit COX inhibitory activity, their potency and selectivity can vary significantly.[3] For instance, Tomentodiplacone O shows a preference for COX-1 over COX-2, a characteristic that differs from selective COX-2 inhibitors like celecoxib.[3][4] In vivo studies demonstrate that 8-geranylflavones can produce significant anti-inflammatory effects, comparable to some NSAIDs, although often at different dosages.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are essential. The following provides a detailed methodology for a key in vitro assay used to determine the COX inhibitory activity of test compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified ovine COX-1 or human recombinant COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • Test compounds (8-geranylflavones, NSAIDs)

  • PGE2 enzyme immunoassay (EIA) kit

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in Tris-HCl buffer containing heme and glutathione.

  • Compound Incubation: In a 96-well plate, add the appropriate enzyme solution to wells containing various concentrations of the test compounds or vehicle control. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After 2 minutes, stop the reaction by adding a solution of hydrochloric acid.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

  • Purified Enzymes: Using purified enzymes allows for the direct assessment of a compound's inhibitory effect on the target enzyme without the confounding factors of a whole-cell system.

  • Specific Cofactors: The inclusion of heme and glutathione is critical as they are essential for the catalytic activity of COX enzymes.

  • Competitive EIA: This is a highly sensitive and specific method for quantifying the production of PGE2, the primary product of the COX-mediated reaction.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Incubate Enzyme with Test Compounds Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Quantification Quantify PGE2 Production (EIA) Reaction_Stop->Quantification Calc_Inhibition Calculate % Inhibition Quantification->Calc_Inhibition IC50_Determination Determine IC50 Values Calc_Inhibition->IC50_Determination

Caption: COX inhibition assay workflow.

Conclusion and Future Directions

The comparative analysis of 8-geranylflavones and traditional NSAIDs reveals a compelling case for the continued investigation of these natural compounds as potential anti-inflammatory therapeutics. Their multi-targeted mechanism of action, encompassing the inhibition of both COX and LOX pathways as well as the modulation of key inflammatory signaling cascades, presents a significant advantage over the more narrowly focused action of NSAIDs.[3][4][7]

However, further research is imperative to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the specific structural features of 8-geranylflavones that contribute to their anti-inflammatory activity and selectivity.[8]

  • In-depth Mechanistic Studies: To further unravel the complex interplay between 8-geranylflavones and various inflammatory pathways, including their effects on cytokine and chemokine production.[9][10][11]

  • Pharmacokinetic and Toxicological Profiling: To assess the bioavailability, metabolism, and safety of promising 8-geranylflavone candidates.

  • Head-to-Head In Vivo Efficacy Studies: To directly compare the anti-inflammatory and analgesic effects of lead 8-geranylflavones with a range of clinically relevant NSAIDs in various models of inflammation and pain.

By addressing these critical research questions, the scientific community can pave the way for the development of a new generation of safer and more effective anti-inflammatory agents based on the unique chemical scaffold of 8-geranylflavones.

References

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Acknowledging the Unknown

In the absence of specific toxicological data, any novel or uncharacterized chemical should be treated as hazardous.[3] This precautionary principle is the cornerstone of laboratory safety and ensures that we mitigate risks that are not yet fully understood. 5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone belongs to the flavonoid family, a class of phenolic compounds.[1] While many flavonoids are explored for their beneficial biological activities, it is crucial to recognize that phenolic compounds can pose environmental hazards. Some are known to act as endocrine-disrupting compounds (EDCs) and may not be effectively removed by conventional wastewater treatment processes, potentially impacting aquatic life.[4][5][6] Therefore, direct disposal down the drain or in regular trash is strictly prohibited.

Risk Assessment and Hazard Identification

A thorough risk assessment is the first step in any safe laboratory procedure.[7] For this compound, we will infer potential hazards based on its chemical class.

Property Information/Inference Source
Chemical Name This compound[1][2]
Molecular Formula C26H28O7[2]
Molecular Weight 452.5 g/mol [2]
Chemical Class Prenylflavone, Phenolic Compound[1]
Physical Form Assumed to be a solid powder based on typical flavonoids.N/A
Solubility Likely soluble in organic solvents like DMSO, PEG300, and Tween 80.[2] Poorly soluble in water.N/A
Assumed Hazards - Potential for skin and eye irritation upon contact. - May be harmful if ingested or inhaled, although acute toxicity is unknown. - Potential environmental toxin (ecotoxicity) due to its phenolic structure.[4][5]N/A

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[3]

  • Hand Protection: Nitrile or neoprene gloves.[3]

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste stream.[8]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste:

    • Collect any solid this compound, including residual amounts in original containers and contaminated items like weighing paper or disposable spatulas.

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.

  • Liquid Waste:

    • If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes (e.g., strong acids, bases, or oxidizers).

Step 2: Waste Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.[8][9] The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

  • The approximate quantity of the waste.

  • The date of waste generation.

  • The name of the principal investigator and the laboratory location.

  • Any known hazard characteristics (e.g., "Potential Ecotoxin").

Step 3: Storage of Hazardous Waste

Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[9] This area should be:

  • Under the direct control of laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to catch any potential leaks.

Step 4: Arranging for Disposal

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide the EHS office with a complete and accurate list of the chemicals in your waste containers.

  • Never attempt to dispose of this chemical by incineration or other means on your own.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the proper PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with an absorbent material to prevent it from becoming airborne.

    • For liquid spills: Use a chemical spill kit or absorbent pads to contain the liquid.

  • Clean the Spill:

    • Carefully scoop the contained material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.

Disposal Decision Workflow

DisposalWorkflow start Start: Disposal of This compound is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous: Apply Precautionary Principle is_sds_available->treat_as_hazardous No assess_hazards Assess Hazards Based on Chemical Class (Phenolic Compound) is_sds_available->assess_hazards Yes (Follow SDS) treat_as_hazardous->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Solid Waste (Powder, Contaminated Items) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid collect_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.